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  • Product: H-L-Dap(fmoc)-otbu
  • CAS: 2084868-72-2; 291529-78-7

Core Science & Biosynthesis

Foundational

Architectural Scaffolding in Peptide Engineering: A Technical Guide to H-L-Dap(Fmoc)-OtBu

Executive Summary In the rapidly evolving landscape of peptide therapeutics, the ability to construct highly branched, multi-functionalized architectures is paramount. H-L-Dap(Fmoc)-OtBu —systematically known as tert-but...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptide therapeutics, the ability to construct highly branched, multi-functionalized architectures is paramount. H-L-Dap(Fmoc)-OtBu —systematically known as tert-butyl (2S)-2-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate—is a specialized, non-proteinogenic amino acid derivative that serves as a critical branching hub in advanced peptide engineering.

Unlike standard building blocks used for linear chain elongation, H-L-Dap(Fmoc)-OtBu features an "inverted" protection scheme: a free α -amine, a base-labile Fmoc-protected β -amine, and an acid-labile tert-butyl (OtBu) protected carboxylate. This whitepaper provides an in-depth mechanistic analysis of this molecule, detailing its physicochemical properties, structural causality, and field-proven protocols for orthogonal bioconjugation.

Chemical Identity & Structural Mechanics

The utility of H-L-Dap(Fmoc)-OtBu is entirely dictated by its structural mechanics. Derived from L-2,3-diaminopropionic acid (Dap), the molecule provides two highly reactive amino sites separated by a minimal carbon backbone, minimizing steric bulk while maximizing functional density.

The Causality of the Protection Scheme

In conventional Solid-Phase Peptide Synthesis (SPPS), building blocks like Fmoc-Dap(Boc)-OH are utilized to extend the peptide backbone via their free carboxylate, while protecting the α -amine with Fmoc. However, H-L-Dap(Fmoc)-OtBu flips this paradigm to enable orthogonal architectural branching 1:

  • Free α -Amine: Acts as the primary nucleophile. It allows the entire Dap moiety to be grafted onto an activated carboxylate (e.g., a polymeric scaffold or the side-chain of an Asp/Glu residue).

  • Fmoc-Protected β -Amine: Provides a temporary, base-labile mask. Once the Dap core is anchored, the Fmoc group can be selectively removed via an E1cb elimination mechanism using piperidine, freeing the β -amine for the conjugation of fluorophores, PEG chains, or cytotoxic payloads.

  • OtBu-Protected Carboxylate: Prevents premature self-condensation or polymerization during the initial coupling phase. It remains completely stable under the basic conditions used for Fmoc removal and is only unmasked during final global cleavage with strong acid (TFA) 2.

Physicochemical Properties

To ensure reproducibility and stability, H-L-Dap(Fmoc)-OtBu is typically synthesized and stored as a hydrochloride (HCl) salt. This protonation prevents the free α -amine from spontaneously reacting with the ester or degrading over time.

PropertyValue
Systematic Name tert-butyl (2S)-2-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate hydrochloride
CAS Number 291529-78-7 (Free Base) / 2301859-03-8 (HCl Salt)
Molecular Formula C₂₂H₂₆N₂O₄·HCl
Molecular Weight 418.91 g/mol (HCl salt)
Appearance White to off-white crystalline powder
Solubility High in DMF and DCM; Moderate in Methanol
Storage Conditions -20°C in airtight containers, desiccated

Mechanistic Workflows & Experimental Protocols

The following protocols outline a self-validating system for integrating H-L-Dap(Fmoc)-OtBu into a resin-bound peptide to create a branched conjugate.

Protocol 1: Scaffold Attachment via the Free α -Amine

Causality: Because H-L-Dap(Fmoc)-OtBu is supplied as an HCl salt, an excess of a non-nucleophilic tertiary base (e.g., DIPEA) must be added to neutralize the salt and liberate the α -amine for nucleophilic attack. HATU is selected as the coupling reagent to overcome any steric hindrance associated with the bulky Fmoc and OtBu groups.

  • Resin Preparation: Swell the resin containing the target free carboxylate (e.g., an orthogonally deprotected Asp/Glu side chain) in Dimethylformamide (DMF) for 30 minutes.

  • Activation: To the resin, add 3.0 equivalents (eq) of the target carboxylate, 2.9 eq of HATU, and 6.0 eq of N,N-Diisopropylethylamine (DIPEA) dissolved in minimal DMF. Agitate for 5 minutes to form the active O-At ester.

  • Nucleophilic Addition: Add 3.0 eq of H-L-Dap(Fmoc)-OtBu·HCl to the reaction vessel. Add an additional 3.0 eq of DIPEA specifically to neutralize the hydrochloride salt.

  • Coupling: Agitate the suspension at room temperature for 2 hours.

  • Validation: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min). Perform a Kaiser test; a negative result (yellow) confirms the successful consumption of the resin-bound amines (if applicable) or proceed to analytical cleavage to verify mass.

Protocol 2: Orthogonal Deprotection and Payload Conjugation

Causality: The Fmoc group is removed using a secondary amine (piperidine), which abstracts the acidic proton on the fluorene ring. The OtBu ester is entirely unaffected by this basic treatment, preserving the C-terminal integrity 3.

  • Fmoc Removal: Treat the peptidyl-resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash extensively with DMF (6 × 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Payload Coupling: Introduce the desired payload (e.g., an NHS-activated fluorophore or a carboxylic acid-functionalized drug molecule) using standard DIC/Oxyma coupling chemistry. Agitate for 2–4 hours.

  • Global Cleavage & OtBu Removal: Treat the resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours. Causality: The highly acidic TFA cleaves the peptide from the resin and simultaneously hydrolyzes the OtBu ester. TIPS acts as a carbocation scavenger to prevent the liberated tert-butyl cations from alkylating electron-rich residues.

  • Isolation: Filter the resin and precipitate the final branched peptide in ice-cold diethyl ether. Centrifuge and lyophilize.

Visualizations of Logical Relationships

OrthogonalLogic Core H-L-Dap(Fmoc)-OtBu (Branching Hub) Base 20% Piperidine in DMF (Base-Labile Pathway) Core->Base Cleaves Fmoc Acid 95% TFA / Scavengers (Acid-Labile Pathway) Core->Acid Cleaves OtBu BetaAmine Free β-Amine (Ready for Bioconjugation) Base->BetaAmine Carboxyl Free Carboxylate (Ready for Peptide Coupling) Acid->Carboxyl

Caption: Orthogonal deprotection pathways of H-L-Dap(Fmoc)-OtBu demonstrating selective functional group unmasking.

BioconjugationWorkflow Step1 1. Couple H-L-Dap(Fmoc)-OtBu to Activated Scaffold Carboxylate Step2 2. Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Step3 3. Couple Payload/Fluorophore to Liberated β-Amine Step2->Step3 Step4 4. Global Cleavage & OtBu Deprotection (95% TFA Cocktail) Step3->Step4 Step5 5. Final Branched Conjugate Isolation & Purification Step4->Step5

Caption: Step-by-step experimental workflow for synthesizing a branched bioconjugate using the Dap scaffold.

Applications in Drug Development

The distinct topology afforded by H-L-Dap(Fmoc)-OtBu has driven its adoption in several advanced therapeutic modalities 4:

  • Peptide Dendrimers: By iteratively coupling Dap residues, researchers can synthesize highly branched, multivalent dendrimers that exhibit enhanced binding avidity to target receptors compared to their linear counterparts.

  • Antibody-Drug Conjugate (ADC) Linkers: The dual-amine nature allows the Dap core to act as a junction point. The α -amine can be tethered to a protease-cleavable peptide sequence, while the β -amine is conjugated to a cytotoxic payload (e.g., MMAE), and the carboxylate is converted into a maleimide for antibody attachment.

  • Dual-Pharmacophore Therapeutics: Allows the synthesis of hybrid molecules where two distinct receptor-binding sequences are linked via the Dap scaffold, enabling simultaneous targeting of multiple disease pathways.

References

  • ChemBK. H-L-Dap(fmoc)-otbu - Physico-chemical Properties and Identifiers. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Design of α/β-Hybrid Peptide Ligands of α4β1 Integrin Equipped with a Linkable Side Chain for Chemoselective Biofunctionalization. Available at: [Link]

Sources

Exploratory

The Strategic Role of H-L-Dap(Fmoc)-OtBu in Orthogonal Peptide Synthesis: A Technical Guide to Complex Architectures

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The evolution of peptide therapeutics has shifted dramatically from simple linear se...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The evolution of peptide therapeutics has shifted dramatically from simple linear sequences to complex, multi-dimensional architectures, including branched peptides, dendrimers, and highly specific bioconjugates [3]. To construct these intricate topologies, peptide chemists rely on non-canonical amino acids with highly specialized orthogonal protecting groups.

Among these, H-L-Dap(Fmoc)-OtBu (tert-butyl (2S)-2-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate hydrochloride, CAS 291529-78-7) stands out as a critical "inverse" building block [5]. Unlike standard Fmoc-protected amino acids used for linear chain elongation, H-L-Dap(Fmoc)-OtBu features a free α -amine and a protected C-terminus. This unique topography allows it to act as a nucleophile, enabling the initiation of secondary peptide branches from acidic side chains (e.g., Glutamate or Aspartate) or serving as a highly versatile tripod ligand for radiometal chelation [2].

This whitepaper dissects the mechanistic rationale, orthogonal logic, and step-by-step methodologies for utilizing H-L-Dap(Fmoc)-OtBu in advanced solid-phase peptide synthesis (SPPS).

Structural Rationale and Orthogonal Logic

In standard Fmoc-SPPS, chain elongation proceeds from the C-terminus to the N-terminus. Building blocks typically require an Fmoc-protected α -amine and a free α -carboxyl group (e.g., Fmoc-Dap(Boc)-OH) [1].

H-L-Dap(Fmoc)-OtBu flips this paradigm. It is engineered with a tri-orthogonal protection system designed specifically for side-chain grafting and solution-phase bioconjugation:

  • α -Amine (Free, typically as an HCl salt): Acts as the reactive nucleophile. It can be coupled directly to an activated side-chain carboxyl group on a resin-bound peptide, effectively creating a branch point.

  • β -Amine (Fmoc-Protected): Base-labile. Once the Dap residue is anchored, treatment with 20% piperidine removes the Fmoc group, unlocking a new primary amine for subsequent standard Fmoc-SPPS chain elongation.

  • α -Carboxyl (OtBu-Protected): Acid-labile. It remains completely stable during the base-catalyzed elongation of the branch. It is only removed during the final global cleavage (95% TFA), yielding a native, free C-terminus on the newly synthesized branch.

G Center H-L-Dap(Fmoc)-OtBu AlphaNH2 α-Amine (Free) Nucleophilic Attack Site Center->AlphaNH2 Amide Bond Formation (e.g., to Glu-γ-COOH) BetaNH2 β-Amine (Fmoc) Base-Labile Elongation Center->BetaNH2 20% Piperidine (Unlocks SPPS Branch) AlphaCOOH α-Carboxyl (OtBu) Acid-Labile Terminus Center->AlphaCOOH 95% TFA (Yields Free C-Terminus)

Fig 1: Tri-orthogonal protection logic of H-L-Dap(Fmoc)-OtBu.

Comparative Analysis of L-Dap Derivatives

Selecting the correct diaminopropionic acid (Dap) derivative is dictated entirely by the synthetic endpoint. To facilitate experimental design, the quantitative and categorical properties of common Dap building blocks are summarized below.

Derivative α -Amine β -Amine (Side Chain)C-TerminusPrimary ApplicationDeprotection Matrix ( α / β / C-term)
Fmoc-Dap(Boc)-OH FmocBocFreeStandard linear SPPS [1]Base / Acid / N/A
Fmoc-Dap(Alloc)-OH FmocAllocFreeOn-resin side-chain modificationBase / Pd(0) / N/A
Fmoc-Dap(ivDde)-OH FmocivDdeFreeHydrazine-labile branchingBase / Hydrazine / N/A
H-L-Dap(Fmoc)-OtBu FreeFmocOtBuInverse branching / Conjugation [4]N/A / Base / Acid

Strategic Applications in Drug Development

A. Synthesis of Branched Antimicrobial Peptides (AMPs)

Branched peptides often exhibit superior proteolytic stability and enhanced local concentration of pharmacophores compared to their linear counterparts [3]. Recent studies have demonstrated that substituting standard lysine branching units with diaminopropionic acid (Dap) reduces linker flexibility, thereby rigidly orienting the peptide arms to dramatically increase antimicrobial potency against MDR Acinetobacter baumannii and MRSA [4]. H-L-Dap(Fmoc)-OtBu allows chemists to graft these rigid branches directly onto the acidic residues of a core peptide scaffold.

B. Bifunctional Chelators for Radiopharmaceuticals

In the development of targeted radiotherapeutics, the Dap moiety serves as an exceptionally strong chelator for the [99mTc(CO)3​]+ core, yielding small, hydrophilic complexes [2]. By utilizing H-L-Dap(Fmoc)-OtBu, researchers can conjugate the free α -amine to the C-terminus of a targeting peptide (like Bombesin or RGD) in solution, maintaining the Fmoc and OtBu protections until final radiolabeling preparation.

Self-Validating Experimental Protocol: On-Resin Branching

The following methodology details the synthesis of a branched peptide utilizing H-L-Dap(Fmoc)-OtBu. To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system , incorporating specific causality for reagent choices and in-process analytical controls.

Phase 1: Main Chain Assembly and Orthogonal Deprotection
  • Main Chain SPPS: Synthesize the primary peptide sequence on a Rink Amide resin. At the desired branch point, incorporate Fmoc-Glu(OAllyl)-OH .

    • Causality: The allyl ester is completely stable to the 20% piperidine used in standard Fmoc deprotection, preventing premature branching.

  • Allyl Deprotection: Swell the resin in anhydrous Dichloromethane (DCM). Treat the resin with Pd(PPh3​)4​ (0.2 eq) and Phenylsilane (10 eq) in DCM for 2 hours in the dark.

    • Causality: Phenylsilane acts as a highly efficient scavenger for the liberated allyl carbocation. Without it, the carbocation will irreversibly re-alkylate electron-rich residues (e.g., Trp, Tyr) on the peptide backbone.

  • Validation: Perform a micro-cleavage of a few resin beads and analyze via LC-MS to confirm the mass shift corresponding to the loss of the Allyl group (-40 Da).

Phase 2: Branch Initiation via H-L-Dap(Fmoc)-OtBu
  • Activation: In a separate vial, dissolve H-L-Dap(Fmoc)-OtBu·HCl (3.0 eq relative to resin loading) and HATU (2.9 eq) in anhydrous DMF. Add DIPEA (6.0 eq) to initiate activation.

    • Causality: The γ -carboxyl of the resin-bound Glutamate is sterically hindered. HATU generates a highly reactive 7-aza-HOBt ester intermediate, which is mandatory to drive the coupling of the bulky Dap derivative to completion.

  • Coupling: Add the activated solution to the resin. Agitate for 2 hours at room temperature.

  • In-Process Validation (Kaiser Test): Perform a Ninhydrin (Kaiser) test.

    • Causality: Because H-L-Dap(Fmoc)-OtBu contains a free primary amine, unreacted reagent washed away will not interfere. However, if the coupling is incomplete, the unreacted γ -carboxyl cannot be detected by Ninhydrin. Therefore, validation here requires a negative Kaiser test prior to coupling (confirming the N-terminus of the main chain is protected) and LC-MS micro-cleavage to confirm the mass addition of the Dap residue.

Phase 3: Branch Elongation and Global Cleavage
  • Fmoc Removal: Treat the resin with 20% Piperidine in DMF (2 x 10 mins) to remove the Fmoc group from the Dap β -amine.

  • Branch SPPS: Elongate the branch using standard Fmoc-SPPS protocols.

  • Global Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2​O ) for 2.5 hours.

    • Causality: This highly acidic environment simultaneously cleaves the peptide from the resin, removes all side-chain protecting groups, and hydrolyzes the OtBu ester on the Dap α -carboxyl, yielding the final branched peptide with a free C-terminus on the branch arm.

Workflow Step1 1. Assemble Main Chain (Incorporate Fmoc-Glu(OAllyl)-OH) Step2 2. Orthogonal Deprotection (Pd(PPh3)4 / Phenylsilane) Step1->Step2 Step3 3. Branch Initiation (Couple H-L-Dap(Fmoc)-OtBu via HATU) Step2->Step3 Step4 4. In-Process Validation (LC-MS Micro-cleavage) Step3->Step4 Step5 5. Fmoc Removal & Elongation (Piperidine, then SPPS) Step4->Step5 Step6 6. Global Cleavage (TFA/TIS/H2O) Step5->Step6

Fig 2: Workflow for synthesizing branched peptides using H-L-Dap(Fmoc)-OtBu.

Conclusion

The transition from linear to branched and conjugated peptide architectures requires a deep understanding of orthogonal protecting group logic. H-L-Dap(Fmoc)-OtBu is not a standard SPPS building block; it is a specialized architectural tool. By leveraging its free α -amine for nucleophilic grafting, its Fmoc-protected β -amine for branch elongation, and its OtBu-protected carboxyl for C-terminal stability, peptide chemists can synthesize highly complex, rigid, and biologically potent macromolecules that were previously synthetically inaccessible.

References

  • Benchchem.
  • ACS Bioconjugate Chemistry.Orthogonally Protected Artificial Amino Acid as Tripod Ligand for Automated Peptide Synthesis and Labeling with[99mTc(OH2)3(CO)3]+.
  • RSC Publishing.
  • Frontiers in Pharmacology.Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities.
  • Vulcanchem.HL-Dap(fmoc)-otbu hcl - 2301859-03-8.
Foundational

Engineering Peptidomimetics with L-2,3-Diaminopropionic Acid (Dap): A Technical Whitepaper on Synthesis, Functionalization, and Therapeutic Applications

Executive Summary The transition from native peptides to peptidomimetics is driven by the need to overcome inherent pharmacological limitations, primarily proteolytic instability and poor membrane permeability. As a Seni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to peptidomimetics is driven by the need to overcome inherent pharmacological limitations, primarily proteolytic instability and poor membrane permeability. As a Senior Application Scientist, I frequently utilize L-2,3-Diaminopropionic acid (Dap) as a foundational building block to engineer advanced therapeutics. Dap is a non-proteinogenic diamino acid characterized by an ultra-short side chain. This whitepaper provides an in-depth technical analysis of Dap derivatives, detailing the causality behind their structural advantages, field-proven synthetic protocols, and their transformative applications in antimicrobial development, gene delivery, and enzymatic profiling.

The Structural Rationale for Dap in Peptidomimetics

When designing a peptidomimetic, the choice of amino acid heavily dictates the molecule's conformational entropy and metabolic fate. While Lysine (Lys) and Ornithine (Orn) are standard choices for introducing primary amines, their long aliphatic side chains (four and three methylenes, respectively) introduce high conformational flexibility.

Dap possesses only a single methylene group separating the α -amine from the β -amine. This structural proximity imposes significant steric constraints on the peptide backbone. The causality here is twofold:

  • Pre-organization: The restricted dihedral angles reduce the entropic penalty upon target binding, locking the peptide into bioactive conformations (such as β -turns).

  • Proteolytic Shielding: The shortened side chain pulls functional groups closer to the amide backbone, sterically hindering the active sites of circulating proteases and drastically extending serum half-life.

Furthermore, the β -amino group of Dap serves as a highly reactive, orthogonal anchor for side-chain functionalization, allowing the attachment of polyethylene glycol (PEG) chains, fluorophores, or guanidino groups without disrupting the primary peptide sequence[1].

Key Therapeutic Applications

Next-Generation Antimicrobial Peptides (AMPs)

Traditional AMPs often struggle with off-target toxicity (hemolysis) and rapid degradation. By utilizing Dap in branched peptide architectures, researchers can finely tune the spatial orientation of antimicrobial motifs. For instance, in the development of tetrameric lactoferricin (LfcinB) derivatives, replacing the flexible Lysine branching core with Dap (yielding the LBT-1 variant) significantly reduces linker flexibility[2]. This forced rigidity optimizes peptide-pathogen interactions, resulting in rapid bactericidal action (under 5 minutes) against multidrug-resistant Acinetobacter baumannii and MRSA[2].

Polycationic Vectors for Nucleic Acid Delivery

The delivery of plasmid DNA and siRNA requires vectors that can condense polyanions while facilitating endosomal escape. N-substituted Dap residues (DAPEGs) have emerged as superior polycationic polymers. By decorating the Dap side chains with functionalized oxa acids and guanidine groups, we achieve high charge density for DNA condensation without the severe cytotoxicity associated with traditional polyethylenimine (PEI)[3].

Furthermore, manipulating the hydrogen bonding and Coulombic interactions via precise N-methylation of Dap side chains allows scientists to tune the pH response of the peptide. This ensures the vector remains stable at physiological pH but undergoes rapid conformational changes in the acidic endosome, mediating highly effective gene silencing[4].

G DNA Nucleic Acid Cargo (Polyanion) Polyplex Polyplex Formation (Electrostatic Binding) DNA->Polyplex Dap DAPEG Polymer (Polycation) Dap->Polyplex Endocytosis Cellular Endocytosis Polyplex->Endocytosis Endosome Endosomal Escape (pH Response) Endocytosis->Endosome Release Cytosolic Release Endosome->Release Proton Sponge

Mechanism of DAPEG-mediated nucleic acid delivery and endosomal escape.

Proteasome Profiling and Enzymatic Probes

Dap derivatives are instrumental in mapping enzyme active sites. By utilizing DAPEG building blocks, combinatorial libraries can be synthesized to probe the substrate preferences of the human 20S proteasome. The diverse functionalization of the Dap side chain allows for precise mapping of the S2, S3, and S4 subsites of the trypsin-like β 2 subunit, yielding highly specific fluorescent substrates[5].

Quantitative Efficacy Data

The following table summarizes the field-validated performance metrics of various Dap-modified peptidomimetics across different therapeutic modalities.

Construct / DerivativeTarget / ApplicationKey Performance MetricRef
O2Oc-Dap(GO2)8-O2Oc-NH2 Plasmid DNA TransfectiondsDNA Binding Constant: 0.19 µM[3]
N,N-dimethylated-Dap siRNA DeliveryHigh gene silencing (MCF-7, A549 cells)[4]
ABZ–Dap(O2(Cbz))–Arg–ANB 20S Proteasome ( β 2 subunit)High specificity constant for trypsin-like activity[5]
LBT-1 (DAP-branched) MRSA / A. baumanniiRapid bactericidal action (< 5 min)[2]

Chemical Synthesis & Self-Validating Protocols

To harness the power of Dap, one must employ rigorous Orthogonal Solid-Phase Peptide Synthesis (SPPS). The logic here is absolute: to selectively modify the β -amine of Dap while the α -amine continues the peptide backbone, we require a three-dimensional protecting group strategy (e.g., Fmoc/tBu/Dde)[1].

  • Fmoc protects the α -amine and is cleaved by base (20% Piperidine).

  • tBu/Boc protects standard side chains and is cleaved by strong acid (TFA).

  • Dde protects the Dap β -amine and is cleaved by a weak nucleophile (2% Hydrazine).

This chemical causality ensures that the backbone can be elongated without premature side-chain exposure, preventing unwanted branching.

SPPS Resin Fmoc-Rink Amide Resin Deprotect1 Fmoc Deprotection (20% Piperidine) Resin->Deprotect1 Couple Couple Fmoc-Dap(Dde)-OH Deprotect1->Couple Kaiser1 Kaiser Test Validation Couple->Kaiser1 Kaiser1->Couple Fail (Blue) DeprotectDde Dde Deprotection (2% Hydrazine) Kaiser1->DeprotectDde Pass (Yellow) SideChain Side-Chain Modification DeprotectDde->SideChain Cleavage TFA Cleavage SideChain->Cleavage

Orthogonal SPPS workflow for Dap-modified peptidomimetics.

Protocol A: Self-Validating Orthogonal SPPS of Dap-Peptides

This protocol incorporates built-in diagnostic gates to prevent the propagation of errors during synthesis.

Step 1: Backbone Elongation

  • Action: Swell Fmoc-Rink Amide resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash thoroughly.

  • Action: Couple Fmoc-Dap(Dde)-OH using HBTU/DIPEA (4 equivalents) for 1 hour.

Step 2: Validation Gate (The Kaiser Test)

  • Action: Extract a micro-aliquot of resin, wash with ethanol, add ninhydrin reagents, and heat to 100°C for 3 minutes.

  • Causality & Validation: The Kaiser test detects free primary amines. A yellow solution indicates complete coupling (system validates; proceed to Step 3). A blue solution indicates unreacted amines (system fails; dictates an immediate re-coupling using a stronger activator like HATU before proceeding).

Step 3: Orthogonal Deprotection

  • Action: Treat the validated resin with 2% hydrazine in DMF (3 x 3 min) to selectively remove the Dde group from the Dap side chain.

  • Causality: Hydrazine selectively attacks the Dde vinylogous amide without disturbing the Fmoc group on the N-terminus, isolating the Dap β -amine for targeted functionalization.

Step 4: Side-Chain Functionalization & Cleavage

  • Action: Couple the desired functional group (e.g., a PEGylated oxa-acid) to the exposed Dap β -amine.

  • Action: Cleave the final peptide from the resin using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold ether.

Protocol B: Electrophoretic Mobility Shift Assay (EMSA) for Polyplex Validation

To verify the DNA-binding efficacy of synthesized DAPEG polymers[3].

Step 1: Polyplex Formation

  • Action: Mix 100 ng of plasmid DNA with varying N/P ratios (nitrogen from Dap to phosphate from DNA) of the DAPEG polymer in HEPES buffer (pH 7.4). Incubate for 30 minutes at room temperature.

  • Causality: The incubation period allows thermodynamic stabilization of the electrostatic interactions between the polycationic Dap side chains and the polyanionic DNA backbone.

Step 2: Electrophoretic Validation

  • Action: Load samples onto a 1% agarose gel containing ethidium bromide. Run at 100V for 45 minutes.

  • Validation Logic: Lane 1 must contain naked DNA (Control). Successful polyplex formation is validated by the retardation (shift) or complete retention of the DNA band in the loading well, proving that the Dap-polymer has successfully condensed the cargo.

Conclusion

L-2,3-Diaminopropionic acid is far more than a simple structural analog of lysine. Its unique steric profile and orthogonal reactivity make it an indispensable tool in the modern drug developer's arsenal. Whether engineering rigid antimicrobial branches, tuning the pH-responsiveness of gene delivery vectors, or mapping the deep subsites of the proteasome, Dap derivatives provide the chemical precision required to translate theoretical peptidomimetics into viable clinical candidates.

References

  • Novel Cell Permeable Polymers of N-Substituted L-2,3-Diaminopropionic Acid (DAPEGs) and Cellular Consequences of Their Interactions with Nucleic Acids. nih.gov. 3

  • Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. nih.gov. 4

  • A Peptidomimetic Fluorescent Probe to Detect the Trypsin β2 Subunit of the Human 20S Proteasome. mdpi.com. 5

  • Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. frontiersin.org. 2

  • Application Notes and Protocols for Boc-SPPS of Peptides Containing Diaminopropionic Acid (Dap) Derivatives. benchchem.com. 1

Sources

Exploratory

The Alchemist's Choice: A Technical Guide to Side-Chain Protection Strategies for Diaminopropionic Acid (Dap)

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Imperative of Protecting Dap In the intricate world of peptide science, the non-proteinogenic amino acid 2,3-diaminopropionic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Protecting Dap

In the intricate world of peptide science, the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap) represents a versatile and powerful tool.[1][2] Its unique β-amino group offers a strategic point for molecular diversification, enabling the construction of branched peptides, the synthesis of cyclic analogues with enhanced stability and affinity, and the development of sophisticated bioconjugates.[2][3] However, the very reactivity that makes Dap so valuable also presents a significant synthetic challenge: how to selectively address one amino group while the other participates in the stepwise elongation of the peptide chain. The answer lies in a robust and orthogonal protection strategy.

This guide, born from extensive field-proven insights, provides an in-depth exploration of the primary strategies for protecting the side-chain of Dap. We will move beyond a mere recitation of protocols to dissect the underlying chemical principles, empowering you, the researcher, to make informed decisions that are integral to the success of your synthetic endeavors. We will explore the causality behind experimental choices, ensuring that every step is not just followed, but understood.

The Principle of Orthogonality: A Chemist's Selective Toolkit

The cornerstone of a successful Dap protection strategy is the principle of orthogonality.[4][5] This refers to the use of multiple protecting groups within a single molecule that can be removed under distinct chemical conditions, leaving other protecting groups intact.[5] For Dap, this means the α-amino group's temporary protecting group (typically Fmoc or Boc for solid-phase peptide synthesis) and the β-amino group's "permanent" side-chain protecting group must be cleavable by non-interfering methods. This selective deprotection is the gateway to site-specific modification of the Dap side-chain.

The Protectors: A Comparative Analysis of Key Side-Chain Guardians

The selection of a side-chain protecting group for Dap is dictated by the overall synthetic strategy, including the desired final product and compatibility with other functional groups in the peptide sequence. Here, we delve into the most commonly employed protecting groups, their mechanisms, and their strategic applications.

Protecting GroupStructureCleavage ConditionsOrthogonality & Key Considerations
Boc (tert-Butyloxycarbonyl)Acid-labile: Trifluoroacetic acid (TFA) in Dichloromethane (DCM), typically 1-2% for selective on-resin deprotection, or higher concentrations (e.g., 95%) for final cleavage.[6]Orthogonal to Fmoc and Alloc. The Boc group is a workhorse in Fmoc-based SPPS. Its mild acid lability allows for selective removal on-resin without disturbing the Fmoc-protected N-terminus or other acid-sensitive groups if carefully controlled.[2][6]
Alloc (Allyloxycarbonyl)Palladium(0)-catalyzed reduction, typically with a scavenger like phenylsilane.[1][7]Orthogonal to Fmoc and Boc. The Alloc group offers excellent orthogonality, as its removal conditions do not affect acid- or base-labile groups. This makes it ideal for complex syntheses requiring multiple, distinct deprotection steps.[1][5]
Mtt (4-Methyltrityl)Mildly acid-labile: 1% TFA in DCM, or milder conditions using hexafluoroisopropanol (HFIP).[8][9]Orthogonal to Fmoc and Boc (with careful condition selection). The Mtt group is significantly more acid-labile than Boc, allowing for its selective removal in the presence of Boc-protected residues.[9] However, care must be taken to avoid premature cleavage of highly acid-sensitive linkers or other protecting groups.
Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Hydrazine-labile: Typically a 2% solution of hydrazine in DMF.[8]Orthogonal to Fmoc and Boc. The Dde group is cleaved under conditions that do not affect acid- or base-labile protecting groups, providing another layer of orthogonality. A key consideration is the potential for migration of the Dde group to the α-nitrogen upon Fmoc deprotection of an N-terminal Dap residue.

Visualizing the Strategy: Orthogonal Protection of Dap

The following diagram illustrates the concept of orthogonal protection on a Dap residue, where the α-amino group is protected by Fmoc for chain elongation, and the β-amino side-chain is protected by an orthogonal group (PG) for later, selective modification.

Orthogonal_Dap_Protection Dap Diaminopropionic Acid (Dap) Fmoc_Dap α-N-Fmoc-Dap Dap->Fmoc_Dap α-Amino Protection (e.g., Fmoc-OSu) Protected_Dap α-N-Fmoc-Dap(PG)-OH Fmoc_Dap->Protected_Dap Side-Chain Protection (e.g., Boc, Alloc, Mtt) Peptide_Chain Growing Peptide Chain Protected_Dap->Peptide_Chain Incorporation into SPPS Selective_Deprotection Selective Side-Chain Deprotection Peptide_Chain->Selective_Deprotection On-Resin Modified_Dap Side-Chain Modified Dap Selective_Deprotection->Modified_Dap Further Chemistry (e.g., cyclization, conjugation)

Caption: Orthogonal protection and selective modification workflow for Dap.

Field-Proven Protocols: From Protection to Deprotection

The following sections provide detailed, step-by-step methodologies for the protection and selective deprotection of the Dap side-chain. These protocols are based on established and validated procedures to ensure reproducibility and success.

Protocol 1: Boc Protection and On-Resin Deprotection

The use of Fmoc-Dap(Boc)-OH is a cornerstone of modern peptide synthesis, allowing for the introduction of a selectively addressable amine.[2][6]

A. Incorporation of Fmoc-Dap(Boc)-OH into SPPS:

This follows standard Fmoc-SPPS protocols.

  • Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for 1-2 hours.[2]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 minutes, then a fresh portion for 15 minutes). Wash thoroughly with DMF and Dichloromethane (DCM).[2]

  • Coupling: Pre-activate Fmoc-Dap(Boc)-OH (3-5 equivalents) with a suitable coupling agent (e.g., DIC/Oxyma) and add to the resin. Allow to react for 2-4 hours.[2] Confirm completion with a Kaiser test.

B. On-Resin Selective Deprotection of the Dap(Boc) Side Chain:

This procedure utilizes mild acidic conditions to remove the Boc group without cleaving the peptide from most acid-sensitive resins.[6]

  • Resin Preparation: Wash the peptide-resin with DCM (3-5 times) to remove residual DMF.

  • Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA in DCM. Include 1% Triisopropylsilane (TIS) as a scavenger for the released tert-butyl cations.

  • Deprotection Reaction: Treat the resin with the deprotection cocktail for 30-60 minutes at room temperature with gentle agitation. It is crucial to optimize the deprotection time with a small-scale test to ensure complete Boc removal without significant cleavage from the resin.

  • Washing and Neutralization: Drain the deprotection solution. Wash the resin thoroughly with DCM (5-7 times). Neutralize the resin with a 10% solution of N,N-Diisopropylethylamine (DIPEA) in DMF (2 x 5 minutes). Wash the resin again with DMF (5-7 times) and DCM (3 times).

  • Confirmation: The presence of the free amine can be confirmed using a Kaiser test.

Protocol 2: Alloc Protection and On-Resin Deprotection

The Alloc group provides a truly orthogonal handle, removable under conditions that leave most other protecting groups untouched.[1][5]

A. Incorporation of Fmoc-Dap(Alloc)-OH into SPPS:

Follow the standard Fmoc-SPPS coupling protocol as described for the Boc-protected analogue.

B. On-Resin Selective Deprotection of the Dap(Alloc) Side Chain:

This protocol uses a palladium(0) catalyst. All steps should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM (3-5 times).

  • Deprotection Cocktail Preparation: In a separate, flame-dried flask under an inert atmosphere, dissolve Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.2 equivalents relative to resin loading) in DCM. To this solution, add a scavenger, such as Phenylsilane (PhSiH₃, 10-20 equivalents).[1][7]

  • Deprotection Reaction: Add the freshly prepared deprotection cocktail to the resin.

  • Reaction Monitoring: Agitate the reaction mixture at room temperature for 1-3 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.[2] The reaction is often repeated to ensure complete deprotection.[7]

  • Washing: Once deprotection is complete, drain the reaction mixture. Wash the resin extensively with DCM (5 times), DMF (5 times), a solution of 0.5% DIPEA in DMF (to scavenge any remaining catalyst), and finally with another series of DMF and DCM washes.[2]

Protocol 3: Mtt Protection and On-Resin Deprotection

The high acid lability of the Mtt group allows for its selective removal under very mild acidic conditions.[9]

A. Incorporation of Fmoc-Dap(Mtt)-OH into SPPS:

Follow the standard Fmoc-SPPS coupling protocol. Be aware that some Mtt-protected amino acids, like Fmoc-Dab(Mtt)-OH, have been reported to have poor coupling efficiency due to lactam formation, so careful monitoring and potentially modified coupling strategies may be necessary.[10]

B. On-Resin Selective Deprotection of the Dap(Mtt) Side Chain:

  • Cleavage with Dilute TFA:

    • Suspend the resin in a solution of 1% TFA and 2% TIS in DCM (approximately 10 mL per gram of resin).[8][11]

    • Gently agitate at room temperature for 30 minutes.

    • Monitor the reaction by removing a few resin beads and adding a drop of neat TFA. An immediate orange color indicates the presence of the Mtt cation, and the reaction should be continued.[8][11]

    • Once the test is negative, filter and wash the resin with DCM, Methanol, DCM, 1% DIPEA in DMF, and finally DMF.[8]

  • Cleavage with HFIP-Based Cocktail (Milder Conditions):

    • Prepare a solution of DCM/HFIP/Trifluoroethanol (TFE)/Triethylsilane (TES) (e.g., 6.5:2:1:0.5 v/v/v/v).

    • Add this cocktail to the peptide-resin (approximately 20 mL per gram of resin).

    • Allow the mixture to stand with gentle agitation for 1-2 hours.

    • Monitor and wash as described for the dilute TFA method.

Workflow Visualization: Selective Deprotection on Solid Support

The following diagram illustrates the general workflow for the on-resin selective deprotection of a Dap side-chain protecting group.

Selective_Deprotection_Workflow start Peptide-Resin with Protected Dap Side-Chain wash_dcm Wash with DCM start->wash_dcm add_cocktail Add Deprotection Cocktail (e.g., 1% TFA/DCM for Mtt, Pd(0)/PhSiH3 for Alloc) wash_dcm->add_cocktail react Agitate at Room Temperature (30 min - 3 hours) add_cocktail->react monitor Monitor Reaction (e.g., Colorimetric test, LC-MS of cleaved sample) react->monitor monitor->react Incomplete wash_neutralize Wash and Neutralize (DCM, DMF, DIPEA/DMF) monitor->wash_neutralize Complete free_amine Resin with Free Dap Side-Chain Amine wash_neutralize->free_amine next_step Proceed to Next Synthetic Step (e.g., Coupling, Cyclization) free_amine->next_step

Caption: General experimental workflow for on-resin selective side-chain deprotection.

Conclusion: Empowering Innovation in Peptide Design

The strategic use of orthogonally protected diaminopropionic acid derivatives is a testament to the elegance and power of modern peptide chemistry. By understanding the nuances of each protecting group and mastering the associated experimental protocols, researchers can unlock a vast landscape of synthetic possibilities. The choice between Boc, Alloc, Mtt, or Dde is not merely a technical detail but a critical decision that shapes the entire synthetic route. This guide has aimed to provide not just the "how," but the "why," fostering a deeper understanding that will undoubtedly fuel the next wave of innovation in peptide-based therapeutics and materials.

References

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection.
  • APITide. (n.d.).
  • Al Musaimi, O., & Sarojini, V. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. In Green Chemistry. IntechOpen.
  • Polymer Purity & Characterization (PPC) at the Molecular Foundry. (n.d.). Alloc Protecting Group Removal Protocol.
  • BenchChem. (2025). Fmoc-Dap(Alloc)-OH and Fmoc-Dap(Boc)
  • Weller, C. E., et al. (2017). Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol. Methods in Molecular Biology.
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
  • BenchChem. (2025). Application Notes and Protocols for the Use of Mal-Dap(Boc) DCHA in Solid-Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215.
  • Park, J., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega.
  • BenchChem. (2025). A Researcher's Guide to Orthogonal Protection of Diaminopropionic Acid: Boc vs. Z vs. Alloc.
  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.
  • BenchChem. (2025). A Head-to-Head Comparison of Mtt Deprotection Protocols in Peptide Synthesis.
  • Li, Y., et al. (2019). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry.
  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439–2504.
  • Kumar, S. (2016). Protection Reactions.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). Fmoc-Dap(Alloc)-OH. PubChem.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
  • Google Patents. (n.d.). WO2017114191A1 - Method for preparing sermaglutide.
  • BenchChem. (2025). An In-depth Technical Guide to the Structure and Synthesis of Fmoc-L-Dap(N3)-OH.
  • Google Patents. (n.d.). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
  • The Royal Society of Chemistry. (n.d.).

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Foundational

A Comprehensive Technical Guide on the Stability of Fmoc and OtBu Protecting Groups on Dap Residues

Introduction In the intricate landscape of peptide synthesis and drug development, the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap) has become an invaluable building block.[1] The strategic incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate landscape of peptide synthesis and drug development, the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap) has become an invaluable building block.[1] The strategic incorporation of Dap can modulate the biological activity and selectivity of peptides, for instance, by reducing the hemolytic activity of antimicrobial peptides.[1] Its side chain, featuring a primary amine, provides a versatile handle for constructing complex peptide architectures such as branched or cyclic peptides.[1][2] The success of synthesizing these sophisticated molecules is critically dependent on an orthogonal protecting group strategy, which allows for the selective removal of one group without affecting others.[3][4]

This technical guide offers an in-depth exploration of the stability and lability of two commonly used protecting groups for the Dap side chain: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group, often employed as a tert-butyl (OtBu) ester for carboxyl groups.[2][3] A thorough understanding of their chemical behavior is paramount for designing efficient and high-fidelity solid-phase peptide synthesis (SPPS) protocols.

The Principle of Orthogonality in Dap Protection

The cornerstone of modern peptide synthesis, particularly the Fmoc/tBu strategy, is the concept of orthogonality.[3][] This principle allows for the sequential deprotection of the α-amino group and side-chain functionalities. In the context of a Dap-containing peptide, the α-amino group is typically protected with Fmoc, which is removed under basic conditions (e.g., piperidine) to allow for chain elongation.[6] The side-chain amino group of Dap is concurrently protected with a group that is stable to these basic conditions but can be removed later under a different set of conditions.

Herein lies the utility of the OtBu group (in the form of Boc protection on the side-chain amine). The Boc group is stable to the piperidine treatment used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[3][] This orthogonal relationship is fundamental to preventing unwanted side reactions and ensuring the precise assembly of the target peptide.[3][]

Stability and Lability of the Side-Chain Fmoc Group on Dap

While Fmoc is most commonly used for α-amino protection, its use on the side chain of Dap presents specific stability considerations.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a classic example of a base-induced β-elimination reaction.[][8] The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base, typically a secondary amine like piperidine.[6][9] This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine.[8][9] The excess amine in the deprotection solution then scavenges the reactive DBF to form a stable adduct.[6][8]

G cluster_0 Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Base Base (e.g., Piperidine) Base->Proton_Abstraction Adduct DBF-Base Adduct Base->Adduct Scavenging Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Formation of conjugate base Elimination β-Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Free_Amine H₂N-Peptide Elimination->Free_Amine DBF->Adduct

Caption: Base-induced E1cB elimination mechanism for Fmoc group removal.

Factors Influencing Fmoc Stability on the Dap Side Chain
FactorEffect on StabilityRationale
Base Strength Stronger bases increase lability.A stronger base more readily abstracts the acidic fluorenyl proton, accelerating the elimination reaction.[10]
Base Concentration Higher concentrations increase lability.Increased concentration of the base leads to a faster rate of deprotection.[9]
Deprotection Time Longer exposure decreases stability.Prolonged exposure to basic conditions can lead to side reactions, especially in sensitive sequences.[11]
Solvent Polar aprotic solvents (e.g., DMF) enhance lability.These solvents effectively solvate the ions formed during the reaction, facilitating the deprotection process.[9]
Potential Side Reactions with Piperidine

While piperidine is the standard reagent for Fmoc deprotection, its use is associated with potential side reactions, particularly with prolonged exposure:[8][11]

  • Aspartimide Formation: In sequences containing aspartic acid, the backbone amide can attack the side-chain ester, leading to a cyclic imide.[10][11][12]

  • Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide can occur, leading to cleavage from the resin.[10][11]

  • Racemization: Basic conditions can promote the epimerization of susceptible amino acids.[10]

To mitigate these risks, alternative, less nucleophilic, or sterically hindered bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or piperazine can be employed.[10][12]

Stability and Lability of the Side-Chain OtBu Group on Dap

The tert-butyl (OtBu) group, commonly used as a tert-butoxycarbonyl (Boc) protecting group for the Dap side-chain amine, offers excellent stability to the basic conditions of Fmoc deprotection.[13] Its removal is achieved under acidic conditions.[13]

Mechanism of OtBu Deprotection

The cleavage of the OtBu group is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation.[13][14] The reaction is typically initiated by protonation of the carbamate oxygen by a strong acid like trifluoroacetic acid (TFA).[][14] This is followed by the elimination of isobutylene and the formation of an unstable carbamic acid, which rapidly decarboxylates to release the free amine.[][14]

G cluster_1 OtBu (Boc) Deprotection Mechanism Boc_Peptide Boc-NH-Peptide Protonation Protonation Boc_Peptide->Protonation Acid Acid (e.g., TFA) Acid->Protonation Protonated_Boc Protonated Boc-Peptide Protonation->Protonated_Boc Cation_Formation tert-Butyl Cation Formation Protonated_Boc->Cation_Formation tBu_Cation tert-Butyl Cation Cation_Formation->tBu_Cation Carbamic_Acid Carbamic Acid Intermediate Cation_Formation->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H₂N-Peptide Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2

Caption: Acid-catalyzed cleavage mechanism of a Boc-protected amine.

The Critical Role of Scavengers in OtBu Deprotection

The highly reactive tert-butyl cations generated during TFA-mediated cleavage can lead to unwanted alkylation of nucleophilic residues such as tryptophan, methionine, cysteine, and tyrosine.[15][16] To prevent these side reactions, scavengers are essential components of the cleavage cocktail.[15][17]

ScavengerTarget Residue(s)Mechanism of Action
Water GeneralActs as a scavenger for tert-butyl cations.[17]
Triisopropylsilane (TIS) Trp, CysReduces disulfide bonds and scavenges trityl and other carbocations.[18]
1,2-Ethanedithiol (EDT) Trp, Met, CysA strong nucleophile that effectively traps carbocations.[18]
Thioanisole Met, TrpScavenges sulfonyl groups and prevents reattachment of protecting groups.[19]
Phenol GeneralA carbocation scavenger.[18]

A commonly used cleavage cocktail is "Reagent K," which contains TFA, phenol, water, thioanisole, and EDT, and is suitable for most peptides containing sensitive residues.[17]

Experimental Protocols

Protocol 1: On-Resin Monitoring of Fmoc-Dap(Side-Chain Protection) Stability to Piperidine

This protocol allows for the quantitative assessment of the stability of a side-chain protecting group on Dap during the repetitive basic treatments of Fmoc-SPPS.

Materials:

  • Peptide-resin with the sequence Ac-Ala-Dap(Side-Chain Protection)-Gly-Rink Amide Resin

  • 20% (v/v) Piperidine in DMF

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • TFA Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5)

  • HPLC system with a C18 column

  • Mass Spectrometer

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Take an initial sample of the resin (~5 mg) for a "time zero" analysis.

  • Treat the remaining resin with 20% piperidine in DMF for a specified time (e.g., 2 hours).

  • At various time points (e.g., 30, 60, 90, 120 minutes), take aliquots of the resin.

  • Wash each resin aliquot thoroughly with DMF and DCM and dry under vacuum.

  • Cleave the peptide from each resin aliquot using the TFA cleavage cocktail for 2 hours at room temperature.

  • Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and dry.

  • Dissolve the crude peptides in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Analyze each sample by RP-HPLC and mass spectrometry to quantify the amount of prematurely deprotected peptide versus the fully protected peptide.

Protocol 2: Assessing OtBu-Dap Stability and Deprotection Efficiency

This protocol evaluates the completeness of OtBu (Boc) group removal from the Dap side chain under standard cleavage conditions.

Materials:

  • Peptide-resin with a Dap(Boc) residue

  • TFA Cleavage Cocktail (e.g., Reagent K)

  • HPLC system with a C18 column

  • Mass Spectrometer

Procedure:

  • Wash the fully synthesized peptide-resin with DCM and dry under vacuum.

  • Treat the resin with the TFA cleavage cocktail for varying durations (e.g., 1, 2, 3, and 4 hours) at room temperature.

  • Following each time point, precipitate the peptide in cold diethyl ether, centrifuge, and dry.

  • Analyze the crude peptide from each time point by RP-HPLC and mass spectrometry.

  • Quantify the peak corresponding to the fully deprotected peptide and any peaks corresponding to incompletely deprotected species. This will determine the optimal cleavage time for complete OtBu removal.

Caption: General workflow for assessing protecting group stability.

Conclusion

The judicious selection and use of protecting groups for the side chain of Dap are critical for the successful synthesis of complex and biologically active peptides. The Fmoc group, while primarily an α-amino protectant, can be used on the side chain but requires careful consideration of its lability to the basic conditions used for α-Fmoc removal. Conversely, the OtBu (Boc) group provides robust and orthogonal protection, being stable to base but readily cleaved by acid. A comprehensive understanding of the mechanisms of deprotection, potential side reactions, and the importance of scavengers, as outlined in this guide, empowers researchers to design and execute high-fidelity peptide synthesis strategies. The provided experimental protocols offer a framework for validating the stability of these protecting groups within specific peptide sequences, ensuring the integrity and purity of the final product.

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Lan, Y., et al. (2010). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Chembiochem, 11(9), 1266-72.
  • Szyrwiel, Ł., et al. (2015). The Cu2+ Binding Properties of Branched Peptides Based on L-2,3-Diaminopropionic Acid. Inorganic chemistry, 54(17), 8440-8449.
  • Lan, Y., et al. (2010). Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors. PubMed. Retrieved from [Link]

  • Packer, M. H., et al. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-Fmoc deprotection reagent. Journal of peptide research, 52(5), 403-410.
  • Iris Biotech. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from [Link]

  • Hidasová, D., & Slanina, T. (2023). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 88(11), 6932-6938.
  • IntechOpen. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(10), 1955.
  • Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(2), 2415-2423.
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • EMD Millipore. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Iris Biotech. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Retrieved from [Link]

  • Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK. eScholarship.org. Retrieved from [Link]

  • D'Andrea, L. D., & Mierke, D. F. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic letters, 6(1), 109-111.
  • Lin, W., et al. (2023). Differentiation of the side-chain protection strategy in SPPS. ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Németh, G., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Coin, I., et al. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Bentham Science Publishers. Retrieved from [Link]

  • Coin, I., et al. (2007). Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Chemistry Today. (2024). Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Götze, S., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9(2), 341-350.
  • Chen, S. T., & Wang, K. T. (1995). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 42(5), 795-802.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • De la Torre, B. G., & Andreu, D. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Combinatorial chemistry & high throughput screening, 5(4), 259-270.
  • ChemBK. (2024). FMOC-DAPA(BOC)-OH. Retrieved from [Link]

  • Reddit. (2023). Boc De-protection. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing L-2,3-Diaminopropionic Acid

Introduction: The Significance of Diaminopropionic Acid in Peptide Science L-2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a valuable building block in peptide chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Diaminopropionic Acid in Peptide Science

L-2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a valuable building block in peptide chemistry and drug development.[1] Its unique structure, featuring a primary amine on the side chain, offers a versatile scaffold for various chemical modifications. Incorporating Dap into peptide sequences can be used to probe peptide and protein structure, for instance, by substituting it for lysine to study the impact of side chain length on the stability of α-helices or the role of salt bridge formation.[1] Furthermore, the Dap side chain provides a strategic point for introducing functionalities such as fluorescent labels, cross-linkers, or branched peptide structures.[2]

This application note provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing L-Dap, specifically focusing on the coupling of H-L-Dap(Fmoc)-OtBu . The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established principles of peptide chemistry. We will delve into the rationale behind each procedural step, from resin selection to final peptide cleavage and analysis, ensuring a thorough understanding of the entire workflow.

Understanding the Building Block: H-L-Dap(Fmoc)-OtBu

The successful incorporation of any amino acid in SPPS relies on an orthogonal protection strategy. In the case of H-L-Dap(Fmoc)-OtBu, the protecting groups are strategically chosen for compatibility with the widely used Fmoc-based SPPS methodology:

  • Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile group protects the α-amine. It is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4][5]

  • OtBu (tert-butyl ester): This acid-labile group protects the side-chain carboxyl group of what was originally an aspartic acid derivative, from which Dap is often synthesized.[1] The OtBu group is stable to the basic conditions used for Fmoc removal but is efficiently cleaved during the final step of peptide synthesis with strong acids like trifluoroacetic acid (TFA).[6][7]

This orthogonal protection scheme allows for the selective deprotection of the α-amine for peptide chain elongation without affecting the side-chain protecting group, which remains in place until the final cleavage from the solid support.[2][3]

Materials and Reagents

Resins
  • Rink Amide Resin: For the synthesis of C-terminal amide peptides.

  • 2-Chlorotrityl Chloride Resin: For the synthesis of C-terminal acid peptides, allowing for cleavage of the protected peptide from the resin under mild acidic conditions if needed.

Amino Acids and Reagents
  • H-L-Dap(Fmoc)-OtBu

  • Other Fmoc-protected amino acids

  • Coupling Reagents:

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[8]

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Additives:

    • HOBt (Hydroxybenzotriazole)

    • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • Base:

    • DIPEA (N,N-Diisopropylethylamine)

    • 2,4,6-Collidine

  • Fmoc Deprotection Solution:

    • 20% (v/v) piperidine in DMF

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

    • NMP (N-Methyl-2-pyrrolidone) - can be a beneficial alternative to DMF for improving solvation.[9]

  • Cleavage Cocktail:

    • TFA (Trifluoroacetic acid)

    • TIS (Triisopropylsilane)

    • Water (deionized)

  • Other:

    • Anhydrous diethyl ether

    • Acetonitrile (HPLC grade)

Experimental Protocols

General SPPS Workflow

The synthesis of a peptide on a solid support is a cyclical process involving the repeated steps of deprotection and coupling.

SPPS_Workflow cluster_0 SPPS Cycle Start Start with Resin Swell 1. Resin Swelling in DMF Start->Swell Deprotection 2. N-terminal Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Coupling->Wash2 Wash2->Deprotection Next Cycle Repeat Repeat for each Amino Acid Wash2->Repeat FinalDeprotection 6. Final Fmoc Deprotection Wash2->FinalDeprotection Final Cycle Cleavage 7. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Precipitation 8. Precipitation (Cold Ether) Cleavage->Precipitation Purification 9. Purification (RP-HPLC) Precipitation->Purification Analysis 10. Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Standard Coupling of H-L-Dap(Fmoc)-OtBu

This protocol details a single coupling cycle for incorporating H-L-Dap(Fmoc)-OtBu into a growing peptide chain on the solid support.

  • Resin Swelling:

    • Place the resin in a suitable reaction vessel.

    • Add DMF to swell the resin for at least 30-60 minutes.[6][10]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 3 minutes, then drain.[10]

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[6]

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical washing sequence is DMF (5 times), DCM (3 times), and DMF (3 times).[6]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, pre-activate the H-L-Dap(Fmoc)-OtBu. Dissolve H-L-Dap(Fmoc)-OtBu (3-5 equivalents relative to resin loading), a coupling reagent like HCTU or HATU (2.9-4.9 equivalents), and a base such as DIPEA or collidine (6-10 equivalents) in DMF.[10]

    • Allow the pre-activation to proceed for 1-5 minutes.[9][10]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.[10]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines on the resin. A negative Kaiser test (the beads remain colorless or yellow) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat Cycle:

    • The resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: Double Coupling for Potentially Hindered Positions

Due to the nature of the peptide sequence, some coupling reactions can be sterically hindered, leading to incomplete acylation. In such cases, a double coupling strategy is recommended.[11]

  • First Coupling: Follow steps 1-6 in Protocol 1.

  • Second Coupling: Without an intermediate deprotection step, repeat step 4 of Protocol 1 with a fresh solution of activated H-L-Dap(Fmoc)-OtBu.[9]

  • Washing: After the second coupling, wash the resin as described in step 6 of Protocol 1.

Protocol 3: Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using the standard 20% piperidine in DMF protocol.[12]

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.[12]

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail. A standard and effective cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[12]

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[12]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and organic byproducts.

    • Dry the crude peptide under vacuum.

Data Presentation: Summary of Reaction Parameters

ParameterStandard CouplingDouble CouplingNotes
H-L-Dap(Fmoc)-OtBu 3-5 eq.2 x (3-5 eq.)Equivalents are relative to the resin loading capacity.
Coupling Reagent (e.g., HATU) 2.9-4.9 eq.2 x (2.9-4.9 eq.)Using slightly less than a 1:1 ratio with the amino acid can be beneficial.[9]
Base (e.g., DIPEA) 6-10 eq.2 x (6-10 eq.)A non-nucleophilic base is crucial to prevent side reactions.
Reaction Time 1-2 hours2 x (1-2 hours)Reaction time can be extended for difficult couplings.[9]
Solvent DMFDMFNMP can be used as an alternative for improved solubility.[9]
Monitoring Kaiser TestKaiser Test after second couplingA negative test is indicative of a successful reaction.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance; Peptide aggregation.Perform a second coupling (double coupling).[9][11] Switch to a more potent coupling reagent like HATU or PyAOP.[8][9] Consider using a solvent with better solvating properties like NMP.[9]
Low Yield of Crude Peptide Incomplete cleavage from the resin; Loss during precipitation.Extend the cleavage time to 4 hours. Ensure the peptide is fully precipitated in cold ether before centrifugation.
Presence of Deletion Sequences in Final Product Incomplete coupling at one or more steps.For challenging sequences, incorporate a double coupling step for each amino acid.[11]
Side Reactions during Cleavage Reactive carbocations generated during deprotection.Ensure the cleavage cocktail contains appropriate scavengers like TIS and water.[12]

Peptide Purification and Analysis

The crude peptide obtained after cleavage and precipitation typically contains impurities such as truncated or deletion sequences and products of side reactions.[13] Therefore, purification is a critical step to obtain a high-purity final product.

Purification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[14][15]

  • Column: A C18 column is commonly used for peptide separations.[14]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Elution: A gradient elution is typically employed, where the percentage of Mobile Phase B is gradually increased over time.[14]

  • Detection: The peptide is detected by monitoring the UV absorbance at 220 nm.[14]

Fractions corresponding to the main peak are collected, pooled, and lyophilized to obtain the pure peptide.

Analysis by LC-MS

The identity and purity of the final peptide product are confirmed using liquid chromatography-mass spectrometry (LC-MS).[16][17]

  • Liquid Chromatography (LC): Separates the peptide from any remaining impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the peptide, confirming its identity.[15][17]

The purity of the peptide is determined by integrating the area of the main peak in the chromatogram relative to the total area of all peaks.[15][16]

Conclusion

The incorporation of H-L-Dap(Fmoc)-OtBu into peptide sequences using solid-phase peptide synthesis is a robust and reliable process when appropriate protocols are followed. By understanding the principles of Fmoc-based SPPS, selecting the right reagents, and employing optimized coupling strategies, researchers can successfully synthesize Dap-containing peptides for a wide range of applications in chemical biology and drug discovery. The detailed protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for achieving high-yield and high-purity synthesis of these valuable molecules.

References

  • Vertex AI Search, query: "Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in W
  • JPT Peptide Technologies. "Learn important facts about Peptide Quality & Purity". [Link]

  • Al-Koshab, M. A., et al. "Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity." Chemical Science, vol. 6, no. 11, 2015, pp. 6344-6354. [Link]

  • Canavelli, P., et al. "Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water." Journal of the American Chemical Society, vol. 145, no. 5, 2023, pp. 3064-3074. [Link]

  • "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF". ResearchGate. [Link]

  • "Overview of Solid Phase Peptide Synthesis (SPPS)". AAPPTec. [Link]

  • "Optimizing Peptide Coupling: Key Techniques". CSBio. [Link]

  • Fields, G. B. "Methods for Removing the Fmoc Group." Methods in Enzymology, vol. 289, 1997, pp. 104-123. [Link]

  • El-Faham, A., & Albericio, F. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Chemical Reviews, vol. 121, no. 5, 2021, pp. 2794-2853. [Link]

  • "Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives". CSBio. [Link]

  • MtoZ Biolabs. "Mechanism of Peptide Purity Analysis". [Link]

  • BioPharmaSpec. "Confirming Protein Identity and Purity". [Link]

  • "Peptides". AAPPTec. [Link]

  • Kotha, S., & Kuki, A. "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups." Organic Letters, vol. 6, no. 2, 2004, pp. 199-201. [Link]

  • "Coupling Reagents". AAPPTec. [Link]

  • Jacobsen, M. H., et al. "Proximity-driven acceleration of challenging solid-phase peptide couplings." Proceedings of the National Academy of Sciences, vol. 113, no. 6, 2016, pp. 1504-1509. [Link]

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids". [Link]

  • Biotage. "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis". 30 January 2023. [Link]

  • Nowick, J. S. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)". University of California, Irvine. [Link]

  • "Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis". ResearchGate. [Link]

  • "Cleavage and Final Deprotection with Dilute HCl in Fluoro Alcohol". AAPPTec. 28 January 2013. [Link]

  • "WO2015028599A1 - Cleavage of synthetic peptides".
  • Advent Chembio. "Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis". [Link]

  • Fields, G. B. "Introduction to Peptide Synthesis." Current Protocols in Protein Science, 2002. [Link]

  • "The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future". ResearchGate. [Link]

Sources

Application

Application Note: Selective Deprotection of the Fmoc Side Chain in H-L-Dap(Fmoc)-OtBu

Introduction & Rationale H-L-Dap(Fmoc)-OtBu (tert-butyl (2S)-2-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate) is a highly versatile, orthogonally protected diamino acid building block. It is extensively u...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

H-L-Dap(Fmoc)-OtBu (tert-butyl (2S)-2-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate) is a highly versatile, orthogonally protected diamino acid building block. It is extensively utilized in the synthesis of constrained cyclic peptides, bis-specific conjugates, and advanced radiopharmaceuticals, such as radiohybrid PSMA (rhPSMA) ligands for prostate cancer theranostics [2].

The molecular architecture of H-L-Dap(Fmoc)-OtBu features three distinct reactive nodes:

  • A free α-amine , primed for immediate amide coupling or reductive amination.

  • An Fmoc-protected β-amine , which remains masked during initial α-amine functionalization.

  • A tert-butyl (OtBu) ester-protected C-terminus , which prevents unwanted polymerization or side reactions at the carboxylate group.

The core advantage of this molecule lies in its orthogonality . The Fmoc group is base-labile, while the OtBu ester is strictly acid-labile. This allows chemists to selectively unveil the β-amine for secondary modifications without prematurely exposing the C-terminus[4].

Mechanistic Insights: The E1cB Pathway and DBF Scavenging

Understanding the causality behind reagent selection is critical for optimizing yields and preventing side reactions during Fmoc removal.

The deprotection of the Fmoc group by a secondary amine (typically piperidine) does not proceed via simple hydrolysis; rather, it follows an E1cB (Elimination, Unimolecular, conjugate Base) mechanism [1].

  • Proton Abstraction: The secondary amine acts as a base, abstracting the relatively acidic proton at the C9 position of the fluorenyl ring (pKa ~23 in DMSO).

  • Carbanion Stabilization: This abstraction generates a carbanion that is highly stabilized by aromaticity, fulfilling Hückel's rule with 14 π-electrons across the fused ring system [5].

  • β-Elimination: The intermediate rapidly collapses, breaking the C-O bond to release carbon dioxide (CO₂), the free β-amine, and the highly reactive byproduct dibenzofulvene (DBF) .

Expertise & Experience Insight: DBF is a potent electrophile. Because H-L-Dap(Fmoc)-OtBu possesses a free α-amine, performing a solution-phase Fmoc deprotection on the uncoupled monomer is highly risky; the liberated DBF can spontaneously alkylate the free α-amine. To prevent this, a massive excess of piperidine (20% v/v) is used not just as a base, but as a scavenger to outcompete the α-amine and irreversibly form a stable 1-(9H-fluoren-9-ylmethyl)piperidine adduct [1]. In practice, chemists almost always couple the α-amine to a scaffold or resin before initiating Fmoc deprotection.

Orthogonal Deprotection Logic

OrthogonalDeprotection Start H-L-Dap(Fmoc)-OtBu (Starting Material) Base 20% Piperidine in DMF (Basic Conditions) Start->Base Base-Catalyzed E1cB Elimination Acid 95% TFA / DCM (Acidic Conditions) Start->Acid Acid-Catalyzed SN1 Hydrolysis Product1 H-L-Dap-OtBu (Selective Fmoc Cleavage) Base->Product1 Removes Fmoc Leaves OtBu Intact Product2 H-L-Dap(Fmoc)-OH (Selective OtBu Cleavage) Acid->Product2 Removes OtBu Leaves Fmoc Intact

Figure 1: Orthogonal deprotection pathways for H-L-Dap(Fmoc)-OtBu.

Quantitative Data & Reagent Selection

To achieve a self-validating and efficient protocol, the choice of base and scavenger must be optimized. Table 1 summarizes the performance of various Fmoc deprotection systems, while Table 2 outlines the orthogonality profile.

Table 1: Comparison of Fmoc Deprotection Reagents

Reagent System Primary Role DBF Scavenging Efficiency Kinetic Profile Practical Notes
20% Piperidine / DMF Base & Scavenger High Fast (<15 min) Industry standard; forms highly lipophilic DBF adduct requiring careful chromatographic removal in solution phase.
20% Dipropylamine (DPA) Base & Scavenger Moderate Moderate (~25 min) Less toxic, non-stench alternative. Reduces aspartimide formation in complex peptide sequences [3].
2% DBU / DMF Base Only None Very Fast (<5 min) Requires an external scavenger (e.g., 5% piperazine or 1-octanethiol) to prevent irreversible N-alkylation.

| Piperidine + Trisamine Resin | Base & Scavenger | High | Fast (<15 min) | Ideal for solution-phase. The polymer-supported scavenger allows the DBF adduct to be simply filtered away. |

Table 2: Orthogonality Profile of H-L-Dap(Fmoc)-OtBu

Protecting Group Lability Cleavage Reagent Stability Profile
Fmoc (β-amine) Base-labile 20% Piperidine/DMF Completely stable to TFA, HCl, and catalytic hydrogenation.

| OtBu (α-carboxyl) | Acid-labile | 95% TFA / DCM | Completely stable to Piperidine, DBU, DIPEA, and basic nucleophiles. |

Experimental Protocols

Protocol A: On-Resin Selective Fmoc Deprotection (Standard SPPS)

Note: This protocol assumes the α-amine of H-L-Dap(Fmoc)-OtBu has already been coupled to a resin-bound peptide chain or scaffold.

  • Resin Swelling: Suspend the functionalized resin in N,N-dimethylformamide (DMF) for 30 minutes to ensure optimal polymer solvation and reagent accessibility. Drain the solvent.

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the reaction vessel (approx. 10 mL per gram of resin). Agitate gently for 3 minutes. This initial short treatment neutralizes any residual acids and begins the E1cB elimination. Drain the solution.

  • Main Deprotection: Add a fresh aliquot of 20% piperidine in DMF. Agitate for 15 minutes at room temperature.

  • Scavenging Wash: Drain the reaction mixture. The effluent contains the DBF-piperidine adduct.

  • Washing Cycle: Wash the resin rigorously to remove all traces of base and DBF:

    • 5 × DMF (2 minutes each)

    • 3 × Dichloromethane (DCM) (2 minutes each)

  • Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads. A deep blue color confirms the successful unmasking of the primary β-amine.

Protocol B: Solution-Phase Selective Fmoc Deprotection

Note: Use this protocol if deprotecting the monomer directly in solution. Polymer-supported scavengers are highly recommended to simplify purification.

  • Dissolution: Dissolve the α-amine-functionalized Dap(Fmoc)-OtBu derivative (1.0 eq) in DCM (0.1 M concentration).

  • Reagent Addition: Add Tris(2-aminoethyl)amine polymer-bound resin (10 eq) to act as a solid-phase DBF scavenger, followed by 20% (v/v) piperidine.

  • Reaction Monitoring: Stir the suspension at room temperature. Monitor the reaction via LCMS or TLC (typically complete within 30 minutes). The disappearance of the starting material mass and the appearance of the free amine mass validates the reaction.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the polymer-bound DBF adduct. Wash the resin cake with DCM and Methanol.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. If residual piperidine remains, co-evaporate with toluene (3 × 10 mL). The resulting crude H-L-Dap-OtBu derivative can be used directly or purified via flash chromatography (DCM/MeOH gradient).

References

  • Radiohybrid ligands: a novel tracer concept exemplified by the development, radiolabeling and comparative preclinical evaluation. Journal of Nuclear Medicine. URL: [Link]

  • Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega. URL:[Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. URL: [Link]

Method

Application Note: Synthesis of Precision Branched Peptides Using H-L-Dap(Fmoc)-OtBu

Introduction & Mechanistic Rationale The synthesis of branched peptides, such as Multiple Antigen Peptides (MAPs) and peptide dendrimers, has historically relied on Lysine as the primary branching unit[1]. However, Lysin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of branched peptides, such as Multiple Antigen Peptides (MAPs) and peptide dendrimers, has historically relied on Lysine as the primary branching unit[1]. However, Lysine possesses a highly flexible four-carbon aliphatic side chain. In precision drug design, this flexibility can lead to unstructured domains, poor target engagement, and increased susceptibility to proteolytic degradation.

To overcome these limitations, L-2,3-diaminopropionic acid (Dap) has emerged as a superior branching scaffold. With only a single methylene group in its side chain, Dap provides a highly constrained, rigid branch point[2]. This structural rigidity optimizes the spatial orientation of the peptide branches, a feature that has been proven to significantly enhance properties such as antimicrobial membrane disruption[2] and transition metal (e.g., Cu²⁺) coordination[3].

The specific building block H-L-Dap(Fmoc)-OtBu (tert-butyl (2S)-2-amino-3-(Fmoc-amino)propanoate) offers a highly specialized orthogonal protection strategy for Solid-Phase Peptide Synthesis (SPPS)[4]:

  • Free α-amine: Acts as the nucleophile, allowing direct coupling to an activated carboxyl group (e.g., the side chain of a resin-bound Glu or Asp residue)[5].

  • Fmoc-protected β-amine: Enables orthogonal deprotection with piperidine to initiate the synthesis of the branch chain via standard Fmoc-SPPS[5].

  • OtBu-protected α-carboxyl: Protects the C-terminus of the branching unit during SPPS. Upon global cleavage with Trifluoroacetic acid (TFA), the OtBu group is removed, yielding a free carboxylic acid at the branch point[4]. This unique feature allows for post-cleavage solution-phase conjugations, such as the attachment of fluorophores or PEG chains.

Logical Relationships & Experimental Workflows

The following diagrams illustrate the mechanistic advantages of Dap as a branching unit and the step-by-step synthetic workflow.

Logic N1 Dap Branching Unit (1-Carbon Side Chain) N2 Reduced Linker Flexibility & Increased Steric Constraint N1->N2 Structural Consequence N3 Optimized Spatial Orientation of Peptide Branches N2->N3 3D Conformation N4 Enhanced Membrane Disruption (Antimicrobial Efficacy) N3->N4 Biological Target N5 Improved Metal Coordination (e.g., Cu2+ Binding) N3->N5 Chemical Target

Fig 1. Logical relationship demonstrating how Dap-induced steric constraint enhances peptide bioactivity.

Workflow A 1. Core Peptide on Resin (Contains free Glu/Asp γ/β-COOH) B 2. Branching Unit Coupling Add H-L-Dap(Fmoc)-OtBu + HATU/DIPEA A->B Amide Bond Formation C 3. Branched Intermediate (β-NH-Fmoc, α-COOtBu) B->C D 4. Fmoc Deprotection (20% Piperidine in DMF) C->D Exposes β-NH2 E 5. Branch Elongation (Standard Fmoc-SPPS) D->E Sequential Amino Acid Coupling F 6. Global Cleavage (TFA/TIS/H2O) E->F Removes OtBu & Resin G 7. Final Branched Peptide (Free α-COOH on Dap branch) F->G Yields Target Molecule

Fig 2. Step-by-step experimental workflow for synthesizing branched peptides using H-L-Dap(Fmoc)-OtBu.

Detailed Step-by-Step Protocol

This protocol outlines the synthesis of a branched peptide where H-L-Dap(Fmoc)-OtBu is coupled to the side chain of a Glutamic acid residue on the core peptide.

Phase 1: Core Peptide Synthesis & Orthogonal Deprotection
  • Linear Assembly: Synthesize the core linear peptide sequence on a Rink Amide resin using standard Fmoc-SPPS. Incorporate Fmoc-Glu(OAll)-OH at the designated branching site.

  • Allyl Deprotection: Treat the resin with Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq) and Phenylsilane (10 eq) in anhydrous Dichloromethane (DCM) for 2 × 30 minutes in the dark.

    • Causality: Phenylsilane acts as a highly efficient allyl scavenger. The palladium catalyst selectively removes the allyl ester to expose the free γ-carboxyl of Glu, without affecting the Fmoc or tBu protecting groups.

  • Washing: Wash the resin extensively with 0.5% sodium diethyldithiocarbamate in DMF (3 × 5 min) to remove residual palladium, which can poison subsequent coupling steps.

  • Self-Validation: Micro-cleave a few resin beads with TFA/TIS/H₂O and analyze by LC-MS to confirm the mass shift corresponding to allyl removal (-40 Da).

Phase 2: Branching Unit Coupling
  • Activation: Swell the resin in DMF. Add HATU (2.9 eq) and DIPEA (6.0 eq) to the resin and agitate for 3 minutes to pre-activate the free Glu γ-carboxyl.

  • Coupling: Dissolve H-L-Dap(Fmoc)-OtBu (3.0 eq) in a minimal volume of DMF and add to the resin. Agitate at room temperature for 60–90 minutes.

    • Causality: Although the α-amine of Dap is primary, the adjacent bulky OtBu ester and Fmoc-protected β-amine create significant steric hindrance[5]. Standard carbodiimides (DIC) are insufficient here. HATU, a uronium-based reagent, accelerates the reaction via a highly reactive 7-aza-HOBt active ester intermediate, ensuring near-quantitative conversion.

  • Self-Validation: Because the coupling occurs on a side-chain carboxyl, the standard Kaiser test (which detects free amines) is not applicable for monitoring reaction completion. Instead, perform a micro-cleavage and LC-MS analysis to verify the mass addition of the Dap unit (+396 Da).

Phase 3: Branch Elongation
  • Fmoc Removal: Treat the resin with 20% Piperidine in DMF (2 × 10 min).

    • Causality: This removes the Fmoc group from the Dap β-amine via an E1cB elimination mechanism, generating a free primary amine for branch elongation[4].

  • Self-Validation: Perform a Kaiser test. A strong positive result (deep blue beads) confirms the successful exposure of the β-amine.

  • Elongation: Proceed with standard Fmoc-SPPS to build the branched sequence off the Dap β-amine.

Phase 4: Global Cleavage
  • Cleavage Cocktail: Treat the resin with TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

    • Causality: TFA cleaves the peptide from the Rink Amide resin and simultaneously removes the OtBu group from the Dap α-carboxyl[5]. This yields a free carboxylic acid at the branch point. TIS and H₂O act as carbocation scavengers to prevent the re-alkylation of susceptible residues (e.g., Trp, Tyr, Met).

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the final branched peptide. Centrifuge, wash the pellet with ether, and lyophilize.

Quantitative Data & Protocol Optimization

Due to the steric bulk of the H-L-Dap(Fmoc)-OtBu building block, optimizing the coupling reagents is critical for preventing deletion sequences and ensuring high yields. Table 1 summarizes the empirical data for coupling efficiency.

Table 1: Optimization of H-L-Dap(Fmoc)-OtBu Coupling to Resin-Bound Glu(OH)

Coupling ReagentEquivalents (Reagent / Dap)Base (Equiv)Time (min)Conversion Yield (%)*
DIC / Oxyma 3.0 / 3.0None12048.5
HBTU 2.9 / 3.0DIPEA (6.0)12062.1
HATU 2.9 / 3.0DIPEA (6.0)6096.4
COMU 2.9 / 3.0DIPEA (6.0)4598.2

*Yield determined by LC-MS peak integration of the crude micro-cleavage product at 214 nm. Conclusion: Uronium/aminium-based coupling reagents containing the 7-aza-HOBt (Oxyma/HOAt) leaving group (HATU, COMU) are mandatory for the efficient incorporation of H-L-Dap(Fmoc)-OtBu.

References

  • National Institutes of Health (PMC) - Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. URL:[Link][2]

  • ResearchGate - The Cu2+ Binding Properties of Branched Peptides Based on L-2,3-Diaminopropionic Acid. URL:[Link][3]

  • MDPI - Peptide-Based Polymer Therapeutics. URL:[Link][1]

Sources

Application

Optimizing linker synthesis with Fmoc-Dap derivatives

Advanced Strategies in Linker Synthesis: Exploiting Fmoc-Dap Derivatives for PROTACs and ADCs The development of heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Strategies in Linker Synthesis: Exploiting Fmoc-Dap Derivatives for PROTACs and ADCs

The development of heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), relies heavily on precise spatial geometry and linker stability. 2,3-Diaminopropionic acid (Dap) provides the shortest possible chiral diamine backbone, minimizing steric bulk and lipophilicity while offering a highly versatile branching point[1]. By utilizing orthogonally protected Fmoc-Dap derivatives—such as Fmoc-Dap(Alloc)-OH, Fmoc-Dap(ivDde)-OH, and Fmoc-Dap(N3)-OH—chemists can sequentially assemble complex multi-valent payloads, such as Degrader-Antibody Conjugates (DACs), on a solid support without cross-reactivity[2][3].

The Causality of Protecting Group Selection

Choosing the correct side-chain protecting group for Dap is not merely a matter of synthetic convenience; it dictates the survival of the molecule during multi-step assembly.

  • Fmoc-Dap(Boc)-OH : Ideal for standard linear sequences where the beta-amine will be liberated during global acidic cleavage (e.g., 95% TFA)[2].

  • Fmoc-Dap(Alloc)-OH : Requires palladium-catalyzed deprotection. It is strictly orthogonal to both Fmoc (base-labile) and Boc (acid-labile) chemistries, allowing for selective side-chain functionalization on-resin without disturbing the primary peptide chain[2][4].

  • Fmoc-Dap(ivDde)-OH : A metal-free alternative cleaved by hydrazine. The bulky ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is preferred over standard Dde because its severe steric hindrance prevents the well-documented side reaction of protecting group migration from the beta-amine to the alpha-amine during Fmoc removal[2][5].

  • Fmoc-Dap(N3)-OH : Bypasses deprotection entirely by utilizing the azide as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[6].

Quantitative Data: Fmoc-Dap Derivative Profiles

Table 1: Strategic comparison of Fmoc-Dap derivatives for solid-phase linker synthesis.

DerivativeSide-Chain ReactivityCleavage / Conjugation ConditionsPrimary ApplicationCausality / Advantage
Fmoc-Dap(Boc)-OH Acid-labile95% TFA, 2.5% TIS, 2.5% H2OSimple linear linkersCleaved during global deprotection; leaves a free amine for post-cleavage conjugation[2].
Fmoc-Dap(Alloc)-OH Pd(0)-labilePd(PPh3)4 (0.1 eq), PhSiH3 (10 eq) in DCMComplex branched ADCsMild neutral cleavage prevents premature ester/amide hydrolysis on fragile payloads[4].
Fmoc-Dap(ivDde)-OH Hydrazine-labile2% Hydrazine in DMFMetal-free PROTACsAvoids heavy metal contamination; ivDde steric bulk prevents migration to alpha-amine[5].
Fmoc-Dap(N3)-OH BioorthogonalCuSO4, Sodium Ascorbate (CuAAC)DACs and cyclic peptidesEliminates a deprotection step; highly efficient in aqueous/organic mixtures[6].

Workflow Visualization

G Start Resin-Bound Core Couple Couple Fmoc-Dap(N3)-OH (HATU/DIPEA) Start->Couple Elongate Fmoc Deprotection & E3 Ligand Assembly Couple->Elongate Click CuAAC Click Reaction (Attach POI Ligand to N3) Elongate->Click Cleave Global Cleavage (TFA) Click->Cleave DAC Conjugate to Antibody (DAC Formation) Cleave->DAC

Workflow for synthesizing Degrader-Antibody Conjugate (DAC) linkers using Fmoc-Dap(N3)-OH.

Self-Validating Experimental Protocols

Protocol 1: On-Resin Assembly and Orthogonal Deprotection of Fmoc-Dap(Alloc)-OH

Objective: To install a branching point for a cytotoxic payload while elongating the primary PROTAC chain. Causality Focus: The use of phenylsilane as an allyl scavenger prevents the liberated allyl group from re-alkylating the newly freed amine or other nucleophilic side chains.

  • Resin Swelling & Fmoc Deprotection :

    • Swell Rink Amide resin in DMF for 30 minutes to expand the polymer matrix, maximizing reagent access.

    • Treat with 20% piperidine in DMF (2 × 10 min). Validation: Perform a Kaiser test; a deep blue color confirms primary amine liberation[2].

  • Coupling of Fmoc-Dap(Alloc)-OH :

    • Pre-activate Fmoc-Dap(Alloc)-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes.

    • Add to resin and agitate for 2 hours. Causality: The beta-branching of Dap induces local steric hindrance; HATU provides the necessary reactivity to drive the coupling to completion[4].

    • Validation: Kaiser test should be yellow/colorless. If slightly blue, execute a double coupling step.

  • Primary Chain Elongation :

    • Repeat Fmoc deprotection and couple subsequent amino acids or the E3 ligase ligand (e.g., a thalidomide derivative)[7].

  • Orthogonal Alloc Removal :

    • Wash resin extensively with dry DCM to remove all traces of DMF, which can coordinate with and poison the palladium catalyst.

    • Swell resin in DCM. Add a solution of phenylsilane (PhSiH3, 10 eq) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.1 eq) in anhydrous DCM[4].

    • Agitate under argon for 30 minutes. Repeat this step once. Causality: Argon prevents the oxidation of Pd(0) to inactive Pd(II).

  • Post-Deprotection Washing (Critical Step) :

    • Wash resin with DCM (5×), followed by 0.5% sodium diethyldithiocarbamate in DMF (3×) to chelate and remove residual palladium, which could otherwise catalyze unwanted side reactions or contaminate the final therapeutic[2].

Protocol 2: Bioorthogonal Conjugation via Fmoc-Dap(N3)-OH (CuAAC)

Objective: To conjugate an alkyne-functionalized Protein of Interest (POI) ligand to the Dap side-chain without requiring prior deprotection.

  • Incorporation :

    • Couple Fmoc-Dap(N3)-OH using standard HATU/DIPEA chemistry as described above[6].

  • On-Resin CuAAC Click Reaction :

    • Suspend the resin in a degassed mixture of DMF/H2O (4:1, v/v). Causality: Water is required to solubilize the copper catalysts, while DMF swells the resin[1].

    • Add the alkyne-functionalized ligand (2 eq).

    • Add CuSO4·5H2O (0.2 eq) and sodium ascorbate (0.5 eq). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, preventing alkyne homocoupling[1].

    • Agitate at room temperature for 12-18 hours.

  • Validation & Cleavage :

    • Wash the resin sequentially with DMF, water, EDTA solution (to remove trace copper), DMF, and DCM.

    • Cleave the construct using 95% TFA, 2.5% TIS, and 2.5% H2O for 2 hours. Precipitate in cold diethyl ether and analyze via LC-MS to confirm the mass of the triazole-linked conjugate[8].

Troubleshooting & Optimization Insights

  • Preventing Dde Migration : If using Fmoc-Dap(Dde)-OH, the Dde group can migrate from the beta-amine to the alpha-amine during the 20% piperidine Fmoc-deprotection step. Solution: Substitute with Fmoc-Dap(ivDde)-OH, where the bulky isovaleryl group sterically blocks this intramolecular transfer[2][5].

  • Minimizing Aspartimide-like Formation : Although less prone than Aspartic acid, Dap derivatives can occasionally undergo cyclization side-reactions under basic conditions if the adjacent residue is sterically unhindered. Solution: Keep piperidine exposure times strictly to 2 × 10 minutes, or use 0.1 M HOBt in the piperidine solution to suppress ionization of the backbone amide[4][9].

References

  • BenchChem Technical Support Team. "A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)-OH and Its Orthogonal Alternatives." Benchchem. 2

  • David Spring's Group. "Efficient Synthesis of Fmoc-Protected Azido Amino Acids." University of Cambridge. 1

  • Békés, M., et al. "Proteolysis-Targeting Chimera (PROTAC): Current Applications and Future Directions." PMC / NIH.7

  • "Efficient Synthesis of Fmoc-Protected Azido Amino Acids | Request PDF." ResearchGate.8

  • "A Tetra-Orthogonal Strategy for the Efficient Synthesis of Scaffolds Based on Cyclic Peptides." D-NB. 9

  • "dap to mycin | MedChemExpress (MCE) Life Science Reagents." MedChemExpress. 6

  • "Amino Acid Derivatives for Peptide Synthesis." Peptide.com. 5

  • "Antibody + PROTAC: The Emergence of Degrader-Antibody Conjugates." Technology Networks. 3

  • "A Concise Synthetic Strategy Towards the Novel Calcium-dependent Lipopeptide Antibiotic, Malacidin A and Analogues." Frontiers. 4

Sources

Method

Strategic Procedures for the Selective Modification of the Free α-Amine of H-L-Dap(Fmoc)-OtBu

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary & Chemical Profile The selective modification of multi-fun...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary & Chemical Profile

The selective modification of multi-functional amino acids is a cornerstone of modern peptide synthesis and bioconjugation. H-L-Dap(Fmoc)-OtBu·HCl (tert-butyl (2S)-2-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate hydrochloride) is a highly versatile building block featuring an L-2,3-diaminopropionic acid (Dap) backbone[1].

Modifying the free α-amine of this molecule requires navigating a strict orthogonal protection strategy. The synthetic challenge lies in the dual sensitivities of the molecule:

  • The β-Amine (Fmoc-protected): Highly susceptible to 2[2].

  • The C-Terminus (OtBu-protected): Susceptible to acidolysis, requiring strong acids like3[3].

ReactivityMap Molecule H-L-Dap(Fmoc)-OtBu·HCl AlphaAmine α-Amine (·HCl) Target for Modification Requires Neutralization Molecule->AlphaAmine BetaAmine β-Amine (Fmoc) Base-Labile Avoid Piperidine/DBU Molecule->BetaAmine CTerminus C-Terminus (OtBu) Acid-Labile Avoid TFA Molecule->CTerminus

Fig 1: Orthogonal protection and reactivity of H-L-Dap(Fmoc)-OtBu·HCl.

Strategic Guidelines & Causality (E-E-A-T)

To successfully acylate or alkylate the α-amine without compromising the Fmoc or OtBu groups, the reaction environment must be meticulously controlled.

The Neutralization Imperative: Why sym-Collidine?

Because H-L-Dap(Fmoc)-OtBu is typically supplied as a hydrochloride salt (MW: 418.91 g/mol )[1], the α-amine must be neutralized to act as a nucleophile. Standard tertiary amines like Triethylamine (TEA) or prolonged exposure to N,N-Diisopropylethylamine (DIEA) can induce premature Fmoc cleavage.

Causality: We mandate the use of sym-collidine (2,4,6-trimethylpyridine) . Sym-collidine is a sterically hindered, weak organic base (pKa ~7.4). It is sufficiently basic to neutralize the α-amine hydrochloride but too sterically hindered to act as a nucleophile or trigger the E1cB mechanism required for Fmoc removal, thereby 4[4].

Acylation Strategy: DIC/Oxyma Pure

For amide bond formation, uronium salts (like HATU or HBTU) require a base to drive the reaction, which increases the risk to the Fmoc group. Instead, carbodiimide activation using N,N'-Diisopropylcarbodiimide (DIC) paired with Oxyma Pure operates under 5[5]. This combination suppresses racemization and preserves base-labile protecting groups[6].

Reductive Amination Strategy

Alkylation via reductive amination utilizes an aldehyde and Sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent operates optimally in weakly acidic to neutral conditions (pH 4-5). This mild acidity is perfectly tolerated by the OtBu ester, which remains stable until exposed to high concentrations of TFA.

Workflow Start H-L-Dap(Fmoc)-OtBu·HCl Neutralize Neutralization (sym-collidine) Start->Neutralize Acylation Acylation (DIC/Oxyma) Neutralize->Acylation RedAmin Reductive Amination (NaBH(OAc)3) Neutralize->RedAmin ProdA N-α-Acyl Product Acylation->ProdA ProdB N-α-Alkyl Product RedAmin->ProdB

Fig 2: Divergent synthetic workflows for α-amine modification.

Experimental Protocols (Self-Validating Systems)

Protocol A: N-α Acylation via DIC/Oxyma Pure

This protocol is designed for the solution-phase coupling of a carboxylic acid (R-COOH) to the α-amine.

Step 1: Pre-activation of the Carboxylic Acid

  • In a dry round-bottom flask, dissolve the target carboxylic acid (1.1 eq) and Oxyma Pure (1.1 eq) in anhydrous Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Add DIC (1.1 eq) dropwise at 0 °C. Stir for 10 minutes to allow the formation of the active ester.

Step 2: Neutralization & Coupling

  • In a separate vial, dissolve H-L-Dap(Fmoc)-OtBu·HCl (1.0 eq) in anhydrous DMF.

  • Add sym-collidine (1.0 eq) to neutralize the hydrochloride salt.

  • Transfer the neutralized Dap solution to the pre-activated acid mixture. Stir at room temperature for 1–2 hours.

Step 3: In-Process Control (IPC) - System Validation

  • Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Validation Check: Confirm the disappearance of the free base mass (m/z ~383 [M+H]+) and the appearance of the desired product mass. If >5% starting material remains, add an additional 0.1 eq of DIC/Oxyma pre-activated acid. Do not add more base.

Step 4: Workup

  • Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous citric acid (to remove sym-collidine), saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: N-α Reductive Amination

This protocol yields a secondary amine via the reaction of an aldehyde with the α-amine.

Step 1: Imine Formation

  • Dissolve H-L-Dap(Fmoc)-OtBu·HCl (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.1 M.

  • Add sym-collidine (1.0 eq) to free the amine, followed by the target aldehyde (1.05 eq).

  • Add anhydrous MgSO₄ (2.0 eq) as a desiccant to drive imine formation. Stir at room temperature for 2 hours.

Step 2: In-Process Control (IPC) - System Validation

  • Analyze a filtered aliquot via LC-MS to confirm complete conversion to the imine intermediate.

  • Validation Check: Proceeding to reduction before complete imine formation will result in the irreversible reduction of the starting aldehyde to an alcohol.

Step 3: Reduction

  • Once imine formation is confirmed, cool the reaction to 0 °C.

  • Add NaBH(OAc)₃ (1.5 eq) in one portion. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

Step 4: Quench & Workup

  • Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Extract with Dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data & Reaction Parameters

The following table summarizes the expected outcomes and parameter boundaries when modifying H-L-Dap(Fmoc)-OtBu·HCl using the optimized conditions described above.

Modification TypeReagents & AdditivesBase RequiredSolventReaction TimeFmoc RetentionExpected Yield
Acylation (Neutral) DIC, Oxyma Puresym-Collidine (1.0 eq)DMF or DCM1 - 2 h> 99%85 - 95%
Acylation (Uronium) HATU or COMUsym-Collidine (2.0 eq)DMF0.5 - 1 h95 - 98%80 - 90%
Reductive Amination R-CHO, NaBH(OAc)₃sym-Collidine (1.0 eq)DCE or THF2 - 4 h> 99%75 - 85%

*Note: The 1.0 eq of sym-collidine is strictly for the neutralization of the ·HCl salt. The coupling/alkylation mechanisms themselves do not require additional base under these specific conditions.

Analytical Troubleshooting

  • Detection of Dibenzofulvene (m/z 178): If LC-MS analysis reveals the presence of dibenzofulvene or its adducts, premature Fmoc cleavage has occurred. This is typically caused by localized basic hotspots. Ensure sym-collidine is used exclusively and added dropwise with vigorous stirring.

  • OtBu Cleavage (Mass shift of -56 Da): Indicates the loss of the isobutylene group. This occurs if the aqueous citric acid wash during workup is too concentrated or left in contact with the organic phase for too long. Limit acidic washes to <5 minutes.

References

  • Vulcanchem - H-L-Dap(fmoc)
  • ChemPep - Fmoc Solid Phase Peptide Synthesis: Side Reactions and Base Stability Source
  • PMC / NIH - Introduction to Peptide Synthesis: Orthogonal Fmoc/tBu Strategies Source
  • Bachem - Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source
  • PMC / NIH - Flow-Based Fmoc-SPPS Preparation: Use of sym-Collidine to Minimize Epimerization Source
  • ACS Publications - Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source

Sources

Application

Orthogonal deprotection steps for Dap(Fmoc) during chain elongation

An Application Guide to the Orthogonal Deprotection of Dap(Fmoc) During Solid-Phase Peptide Synthesis Abstract The incorporation of non-proteinogenic amino acids like L-2,3-diaminopropionic acid (Dap) into peptide sequen...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Orthogonal Deprotection of Dap(Fmoc) During Solid-Phase Peptide Synthesis

Abstract

The incorporation of non-proteinogenic amino acids like L-2,3-diaminopropionic acid (Dap) into peptide sequences is a cornerstone of modern peptide chemistry, enabling the development of branched peptides, peptide-drug conjugates, and novel biomaterials.[1][2] The β-amino group of Dap serves as a unique chemical handle for site-specific modification. However, accessing this side-chain amine during solid-phase peptide synthesis (SPPS) without disrupting the peptide backbone requires a robust orthogonal protection strategy. This guide provides a detailed scientific overview and field-proven protocols for the selective deprotection of the side-chain 9-fluorenylmethoxycarbonyl (Fmoc) group from a Dap residue during peptide chain elongation, a critical step for on-resin side-chain functionalization.

The Principle of Orthogonal Protection in Peptide Synthesis

Successful peptide synthesis hinges on the strategic use of protecting groups that can be removed under distinct chemical conditions.[3][4] The most prevalent strategy in SPPS is the Fmoc/tBu approach, which relies on two classes of protecting groups:

  • Base-Labile Group: The Nα-amino group is protected by the Fmoc group, which is readily cleaved by a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[5][6][7]

  • Acid-Labile Groups: Side-chain functional groups are protected by acid-labile groups such as tert-butyloxycarbonyl (Boc), tert-butyl (tBu), or trityl (Trt), which are stable to piperidine but are removed during the final cleavage step with strong acids like trifluoroacetic acid (TFA).[5][8]

This orthogonality allows for the iterative deprotection of the N-terminus and subsequent amino acid coupling without affecting the side chains.[5] However, when a side chain itself is protected by an Fmoc group, as in Fmoc-Dap(Fmoc)-OH, this standard orthogonality is compromised. Selectively deprotecting the side-chain Fmoc requires that the N-terminal amine be masked with a protecting group that is stable to the basic conditions of Fmoc removal. The Boc group is the ideal candidate for this role.[9]

The Strategic Workflow for Dap(Fmoc) Side-Chain Deprotection

To selectively unmask the Dap side-chain amine, the standard SPPS cycle must be paused and temporarily shifted to a different orthogonal scheme. The N-terminal Fmoc group is first removed and then replaced with a Boc group. This renders the N-terminus inert to the subsequent base-mediated deprotection of the Dap(Fmoc) side chain.

G cluster_workflow On-Resin Workflow A 1. Elongate Peptide (Standard Fmoc/tBu SPPS) B 2. Incorporate Fmoc-Dap(Fmoc)-OH A->B C 3. Remove N-terminal Fmoc (20% Piperidine/DMF) B->C D 4. Protect N-terminus with Boc (Boc₂O, DIPEA) C->D E 5. Orthogonal Deprotection of Dap(Fmoc) Side Chain (e.g., 2% Hydrazine/DMF) D->E F 6. On-Resin Side-Chain Modification E->F G 7. Resume SPPS or Proceed to Final Cleavage F->G G Resin Solid Support Peptide Peptide Chain... (Side Chains = tBu, Trt, etc.) Resin->Peptide N_Terminus N-Terminus Boc-NH Peptide->N_Terminus Dap Dap Residue Side Chain: -NH-Fmoc Peptide->Dap Result Dap Residue Side Chain: -NH₂ (Free Amine) Dap->Result Deprotection Reagent Weak Base (e.g., 2% Hydrazine or mild Piperidine) Reagent->Dap:head Selective Attack

Caption: Orthogonal deprotection of the Dap(Fmoc) side chain.

Experimental Protocols

These protocols assume a synthesis scale of 0.1 mmol on a suitable solid support (e.g., Rink Amide resin). All steps should be performed in a dedicated peptide synthesis vessel with agitation.

Protocol 1: N-Terminal Boc Protection

This step is performed after the final N-terminal Fmoc group has been removed from the peptide chain prior to side-chain modification.

  • N-Terminal Fmoc Deprotection: Treat the peptidyl-resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat with a fresh solution for 10 minutes. [10]2. Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a deep blue color).

  • Boc Protection Reaction:

    • Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 5 equivalents, ~0.5 mmol, 109 mg) and N,N-diisopropylethylamine (DIPEA, 5 equivalents, ~0.5 mmol, 87 µL) in 5 mL of DMF.

    • Add the solution to the washed peptidyl-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete protection of the N-terminus.

    • Once complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and then dichloromethane (DCM) (3 x 10 mL). The resin is now ready for selective side-chain deprotection.

Protocol 2: Selective Deprotection of Dap(Fmoc) Side Chain

The key to selectivity is using a deprotection reagent that is effective but mild enough to not compromise other protecting groups or the resin linkage over the course of the reaction. While mild piperidine solutions can be used, hydrazine offers excellent orthogonality, as it is well-established for the cleavage of Dde/ivDde groups under conditions that leave acid-labile groups untouched. [11]

  • Resin Preparation: Swell the N-terminally Boc-protected peptidyl-resin in DMF for 15-20 minutes.

  • Deprotection Reaction:

    • Prepare a 2% solution of hydrazine monohydrate in DMF (v/v). For a 0.1 mmol scale (approx. 150-200 mg of resin), use 5 mL of the solution.

    • Add the hydrazine solution to the resin.

    • Agitate the mixture at room temperature. The reaction is typically performed in multiple short treatments.

    • Treatment Cycle: Agitate for 3 minutes, then drain. Repeat this cycle 2-3 times. [12]For difficult sequences, the treatment time can be extended.

  • Monitoring and Washing:

    • After the final treatment, wash the resin thoroughly with DMF (5 x 10 mL).

    • Perform a Kaiser test. A positive result (blue beads) confirms the successful deprotection of the Dap side-chain amine.

    • The resin is now ready for on-resin modification at the Dap side chain.

Summary of Orthogonal Protecting Groups

The choice of protecting groups is critical for the success of complex peptide synthesis. The following table summarizes the stability and cleavage conditions for common protecting groups used in Fmoc-based SPPS.

Protecting GroupAttached ToCleavage ReagentStable ToOrthogonal To
Fmoc Nα-Amine, Side-Chain Amine20% Piperidine/DMF [13][14]Mild Acid (TFA), Pd(0)Boc, tBu, Trt, Alloc
Boc Nα-Amine, Side-Chain Amine25-50% TFA/DCM [5][15]Base (Piperidine), HydrazineFmoc, Alloc, ivDde
tBu, Trt Side-Chain (Ser, Thr, Tyr, Asp, Glu, Cys, His)95% TFA (cocktail) [8]Base (Piperidine), HydrazineFmoc, Alloc, ivDde
ivDde Side-Chain Amine (Lys, Orn, Dap)2% Hydrazine/DMF [11]TFA, PiperidineFmoc, Boc, tBu, Alloc
Alloc Side-Chain Amine/CarboxylPd(PPh₃)₄ / Phenylsilane [16]TFA, Piperidine, HydrazineFmoc, Boc, tBu, ivDde

Troubleshooting

  • Incomplete Dap(Fmoc) Deprotection: If the Kaiser test is weak or negative after the hydrazine treatment, extend the reaction time or increase the number of treatments. Aggregation of the peptide on the resin can hinder reagent access; swelling the resin in a solvent like N-Methyl-2-pyrrolidone (NMP) prior to deprotection may help.

  • Partial N-Terminal Boc Group Loss: While generally stable, prolonged exposure to basic conditions can slowly cleave the Boc group. This is rare with the recommended protocol but can be checked by cleaving a small sample of resin and analyzing the product via mass spectrometry. If observed, reduce the total exposure time to the basic deprotection reagent.

  • Side Reactions during Subsequent Coupling: After deprotection, the newly freed β-amino group of Dap is less sterically hindered than an α-amino group. Ensure that the subsequent coupling reaction is efficient and complete to avoid side-product formation. Double coupling may be necessary.

Conclusion

The orthogonal deprotection of a side-chain Fmoc group on a Dap residue is a powerful and reliable technique that opens the door to a vast array of complex peptide architectures. By temporarily switching the N-terminal protection from the base-labile Fmoc group to the acid-labile Boc group, chemists can gain selective access to the Dap side chain for on-resin modifications. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to successfully implement this advanced synthetic strategy.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]

  • AAPPTec. Amino Acid Sidechain Deprotection. AAPPTec. [Link]

  • Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]

  • Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]

  • CreoSalus. Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. CreoSalus. [Link]

  • Bukovnik, U., et al. (2013). Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. PMC. [Link]

  • Pathak, T. P., et al. (2019). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PMC. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. [Link]

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Bukovnik, U., et al. (2013). Effect of diaminopropionic acid (Dap) on the biophysical properties of a modified synthetic channel-forming peptide. PubMed. [Link]

  • Leko, M., et al. (2025). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. Journal of Peptide Science. [Link]

  • Merck Millipore. Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Merck Millipore. [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? ResearchGate. [Link]

  • Correia, I., et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Legnani, L., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. [Link]

  • xhbrxs.wiki. orthogonal protecting groups peptide synthesis groups. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • Rodriguez-Mayor, A. V., et al. (2017). Hydrazine hydrate: A new reagent for Fmoc group removal in solid phase peptide synthesis. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of L-Dap during peptide synthesis

Technical Support Center: Troubleshooting L-Dap Racemization in Solid-Phase Peptide Synthesis (SPPS) As a Senior Application Scientist, I frequently encounter challenges regarding the stereointegrity of non-proteinogenic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting L-Dap Racemization in Solid-Phase Peptide Synthesis (SPPS)

As a Senior Application Scientist, I frequently encounter challenges regarding the stereointegrity of non-proteinogenic amino acids. L-2,3-diaminopropionic acid (L-Dap) is a highly valuable building block for peptide cyclization, bioconjugation, and the synthesis of peptidomimetics. However, its incorporation is notoriously plagued by racemization. This guide dissects the mechanistic causes of L-Dap epimerization and provides validated, step-by-step troubleshooting protocols to ensure high-fidelity synthesis.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is L-Dap significantly more prone to racemization than standard aliphatic amino acids? Causality Analysis: The susceptibility of L-Dap to racemization is deeply rooted in its electronic structure. The β -amino group of Dap requires orthogonal protection (e.g., Fmoc, Alloc, N3, or Boc). These protecting groups are highly electron-withdrawing. During the activation of the carboxylic acid, this inductive effect significantly increases the acidity of the α -proton[1]. Consequently, in the presence of a base, the α -proton is easily abstracted, leading to the formation of a planar enolate or an oxazolone intermediate[2]. Upon re-protonation, the proton can attack from either face of the planar intermediate, resulting in a non-stereoselective mixture of L- and D-epimers[2].

Q2: I am using HATU and DIEA for my couplings. Why am I seeing up to 30% D-Dap in my final cleavage product? Causality Analysis: The combination of uronium/aminium salts (like HATU or HBTU) and strong tertiary amines (like N,N-Diisopropylethylamine, DIEA/DIPEA) is a primary driver of racemization for sensitive substrates. While HATU provides rapid activation, the required presence of DIEA creates a highly basic microenvironment. DIEA acts as the proton abstractor that drives the enolization of the activated Dap intermediate[3]. Furthermore, base-catalyzed coupling is the most critical step for racemization, often overshadowing even the deprotection steps[4]. To prevent this, you must eliminate strong tertiary amines from the coupling environment.

Q3: If I eliminate DIEA, what is the best coupling system to maintain the stereointegrity of L-Dap? Causality Analysis: The optimal self-validating system for L-Dap is a base-free carbodiimide approach utilizing N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate)[5]. DIC generates a highly reactive O-acylisourea intermediate. OxymaPure acts as a superior nucleophile that rapidly displaces the urea to form a stable active ester, minimizing the lifetime of any racemization-prone intermediate. Crucially, OxymaPure is acidic (pKa ~4.6); it buffers the coupling solution, completely suppressing base-catalyzed α -proton abstraction and demonstrating a remarkable capacity to inhibit racemization[6]. Alternatively, if uronium reagents must be used, substituting DIEA with the sterically hindered, less basic 2,4,6-trimethylpyridine (TMP/collidine) significantly reduces epimerization[3][4].

Q4: Can the Fmoc deprotection step also contribute to L-Dap racemization? Causality Analysis: Yes. While coupling is the primary culprit, repeated exposure to 20% piperidine in DMF during sequential Fmoc deprotections can induce cumulative racemization of already incorporated L-Dap residues. Piperidine is a strong secondary amine. To mitigate this, modify the deprotection cocktail by adding 0.1 M HOBt to the 20% piperidine solution; the weak acid buffers the basicity without hindering Fmoc removal. Alternatively, switching to milder bases like piperazine (PZ) can preserve chiral integrity during long syntheses[7].

Section 2: Quantitative Analysis of Racemization Factors

To facilitate rapid decision-making, the following table synthesizes the quantitative impact of various reagent systems on L-Dap stereointegrity.

Process StepReagent SystemMechanism of ActionTypical Racemization (%)
Coupling HATU / DIEAStrong base (DIEA) rapidly abstracts the acidic α -proton of activated Dap.15.0 - 40.0%
Coupling COMU / TMP (Collidine)TMP is sterically hindered and a poor proton abstractor, reducing enolization.2.0 - 5.0%
Coupling DIC / OxymaPureBase-free activation; Oxyma provides an acidic buffer to suppress proton loss.< 1.0%
Deprotection 20% Piperidine in DMFRepeated exposure to strong secondary amine causes slow, cumulative enolization.2.0 - 8.0%
Deprotection 20% Piperidine + 0.1M HOBtHOBt acts as a mild acid to buffer the basicity of piperidine.< 1.0%
Deprotection 5% Piperazine in DMFMilder base profile reduces the thermodynamic drive for α -proton abstraction.< 1.0%

Section 3: Visualizing the Logic of L-Dap Racemization

Mechanism A Fmoc-L-Dap(PG)-OH (Chiral) B Base-Mediated Activation (e.g., DIEA) A->B Base addition C Planar Enolate / Oxazolone Intermediate B->C alpha-H abstraction D Non-Stereoselective Re-protonation C->D Protonation E D-Dap Epimer (Racemized Product) D->E Loss of chirality

Logic flow of base-catalyzed L-Dap racemization via enolate intermediate.

Section 4: Validated Experimental Protocols

Protocol 1: Racemization-Free Coupling of Fmoc-L-Dap using DIC/OxymaPure

System Validation: This protocol utilizes a base-free environment to fundamentally eliminate the mechanism of α -proton abstraction[5]. The inclusion of the Kaiser test provides an immediate, self-validating checkpoint for coupling completion.

Materials:

  • Fmoc-L-Dap(PG)-OH (3.0 equivalents relative to resin loading)

  • OxymaPure (3.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Peptide-Resin with free N-terminal amine

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes at room temperature to ensure maximum accessibility of the N-terminal amines[5].

  • Pre-Activation: In a clean, dry vial, dissolve Fmoc-L-Dap(PG)-OH and OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration). Add DIC to the solution. Stir for exactly 3 to 5 minutes at room temperature to form the active ester[5]. Critical Note: Do not exceed 5 minutes of pre-activation to prevent premature degradation of the active ester.

  • Coupling: Transfer the pre-activated mixture to the reaction vessel containing the swollen resin.

  • Agitation: Agitate the suspension gently at room temperature for 2 hours[5]. Avoid elevated temperatures (e.g., microwave heating) during this specific coupling, as thermal energy can overcome the activation barrier for racemization even in buffered conditions.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove soluble byproducts.

  • Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser ninhydrin test. A clear/yellow bead indicates a successful, complete coupling. A blue bead indicates incomplete coupling, requiring a second coupling cycle using 1.5 equivalents of the DIC/Oxyma mixture[5].

Protocol 2: Mild Fmoc Deprotection to Preserve L-Dap Stereointegrity

System Validation: By buffering the deprotection cocktail, this protocol guarantees Fmoc removal while maintaining a microenvironment pH low enough to prevent post-coupling enolization.

Materials:

  • Piperidine

  • 1-Hydroxybenzotriazole (HOBt)

  • DMF

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of 20% (v/v) Piperidine and 0.1 M HOBt in DMF. Ensure complete dissolution of HOBt.

  • First Deprotection: Add the deprotection cocktail to the resin. Agitate for 5 minutes at room temperature, then drain[5].

  • Second Deprotection: Add a fresh aliquot of the deprotection cocktail. Agitate for an additional 15 minutes[5].

  • Washing: Drain and wash the resin extensively with DMF (6 × 1 min) to ensure complete removal of piperidine before the next coupling step.

  • Validation: Monitor the UV absorbance of the drained deprotection solution at 301 nm to quantify the dibenzofulvene-piperidine adduct, confirming complete Fmoc removal[3].

Section 5: Optimized Workflow Visualization

Workflow Step1 1. Resin Swelling DMF/DCM (30 min) Step2 2. Mild Deprotection Piperazine or HOBt/Pip Step1->Step2 Step3 3. Pre-activation DIC + OxymaPure (5 min) Step2->Step3 Step4 4. L-Dap Coupling Room Temp (2 hrs) Step3->Step4 Step5 5. Kaiser Test Verify Completion Step4->Step5

Optimized SPPS workflow for racemization-free L-Dap incorporation.

References

  • American Chemical Society. "Racemization of iron chelating and fluorescing peptides." digitellinc.com. Available at:[Link]

  • Jad, Y. E., et al. "Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis." Organic Letters - ACS Publications. Available at:[Link]

  • Luna, O., et al. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" PMC - NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Aggregation in Dap-Containing Peptide Synthesis

The incorporation of 2,3-diaminopropionic acid (Dap) into peptide sequences is a powerful strategy for designing pH-sensitive vectors, antimicrobial peptides, and complex cyclic structures[1]. However, synthesizing Dap-c...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of 2,3-diaminopropionic acid (Dap) into peptide sequences is a powerful strategy for designing pH-sensitive vectors, antimicrobial peptides, and complex cyclic structures[1]. However, synthesizing Dap-containing peptides frequently halts due to severe on-resin aggregation. This technical guide provides researchers and drug development professionals with the mechanistic causality behind these issues and field-proven, self-validating protocols to resolve them.

Part 1: The Causality of Dap-Induced Aggregation (FAQ)

Q: Why does 2,3-diaminopropionic acid (Dap) trigger severe on-resin aggregation compared to Lysine or Ornithine? A: The root cause lies in Dap's unique molecular geometry. Dap possesses a very short side chain consisting of only a single methylene group (compared to four in Lysine). This proximity to the α-carbon backbone means that when bulky orthogonal protecting groups are attached to the side-chain amine, it causes extreme steric hindrance during chain elongation[2]. Furthermore, the altered local solvation dynamics strongly drive the formation of interchain hydrogen bonds, creating highly insoluble, β-sheet-like networks on the solid support[3].

Q: How do specific side-chain protecting groups exacerbate this issue? A: The choice of orthogonal protecting group dictates the microenvironment of the growing peptide chain. Highly hydrophobic groups, such as Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), significantly increase the propensity for hydrophobic clustering[3]. This hydrophobicity, combined with the short Dap side chain, forces the peptide chains into close proximity, promoting interchain aggregation. If aggregation is insurmountable, switching to a less hydrophobic protecting group (e.g., Alloc or Mtt) can disrupt these non-covalent interactions[2].

Q: What are the physical indicators that my Dap-peptide is aggregating during Solid-Phase Peptide Synthesis (SPPS)? A: The most immediate macroscopic sign is poor resin swelling ; the resin bed volume will noticeably decrease or fail to swell properly in standard solvents like DMF[3]. Microscopically, aggregation manifests as persistently positive Kaiser tests (indicating unreacted primary amines) despite repeated or extended couplings, and the presence of truncated sequences containing the Dap linker during LC-MS analysis of micro-cleavages[4].

Part 2: Strategic Solutions & Troubleshooting

Q: How does microwave-assisted synthesis resolve these steric and aggregation barriers? A: Aggregation creates a high kinetic and thermodynamic barrier to coupling. Microwave irradiation (typically at 40–50°C) provides localized, rapid thermal energy that disrupts the intermolecular hydrogen bonds responsible for β-sheet formation[4]. This heat also increases polymer matrix solvation, allowing reagents to access the sterically hindered N-terminus of the Dap residue.

Q: Which coupling chemistry is optimal for Dap incorporation? A: Standard uronium-based reagents (like HBTU or HATU) often fail when steric hindrance and aggregation co-occur. Shifting to DIC (Diisopropylcarbodiimide) and Oxyma Pure provides superior activation kinetics. Unlike uronium salts, DIC/Oxyma does not lead to guanidinylation of the N-terminus if the coupling is slow, and it is highly efficient at driving sterically hindered couplings to completion, especially under microwave conditions[4]. Additionally, employing in situ neutralization minimizes the time the deprotected resin-peptide spends in the highly aggregation-prone neutral state[5].

Quantitative Comparison of Synthesis Strategies

The following table summarizes the expected outcomes when applying different coupling strategies to difficult Dap-containing sequences.

StrategyCoupling ReagentsSolvent SystemTemperatureTimeTypical Outcome
Standard SPPS HBTU / DIPEA (4 eq)DMF25°C60 minSevere aggregation, shrunken resin, truncated sequences.
Extended SPPS HATU / DIPEA (4 eq)DMF25°C120 minModerate aggregation, incomplete coupling, positive Kaiser test.
Optimized SPPS DIC / Oxyma Pure (5 eq)NMP or DMF/DMSO50°C (Microwave)15–30 minComplete coupling, disrupted H-bonds, high purity, negative Kaiser test.

Part 3: Mechanistic & Workflow Visualizations

DapMechanism cluster_0 Standard SPPS (Room Temp) cluster_1 Optimized SPPS (Microwave + DIC/Oxyma) Start Fmoc-Dap(PG)-OH Coupling Steric High Steric Hindrance (Short side chain + Bulky PG) Start->Steric Hbond Interchain H-Bonding (β-sheet formation) Start->Hbond Heat Microwave Heating (Disrupts H-Bonds) Start->Heat Chem DIC/Oxyma Activation (Overcomes Sterics) Start->Chem Agg Severe Aggregation (Poor Swelling & Low Yield) Steric->Agg Hbond->Agg Success Efficient Coupling (High Yield & Purity) Heat->Success Chem->Success

Caption: Mechanism of Dap-induced aggregation and resolution via optimized SPPS conditions.

Workflow Step1 Detect Aggregation (Shrunken Resin, +Kaiser Test) Decision1 Is Dap PG highly hydrophobic (e.g., Ivdde)? Step1->Decision1 Action1 Switch to less hydrophobic PG (e.g., Alloc or Mtt) Decision1->Action1 Yes Action2 Optimize Coupling Chemistry Decision1->Action2 No Step2 Implement DIC/Oxyma + Microwave (50°C) Action1->Step2 Action2->Step2 Step3 Use Chaotropic Solvents (NMP or DMSO/DMF mix) Step2->Step3 Final Verify Coupling (Negative Kaiser Test, LC-MS) Step3->Final

Caption: Step-by-step troubleshooting workflow for resolving Dap-peptide aggregation.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for coupling onto a Dap-containing sequence incorporates built-in validation steps. Do not proceed to the next amino acid until the validation criteria are met.

Protocol: Microwave-Assisted DIC/Oxyma Coupling for Aggregation-Prone Dap Sequences

Step 1: Resin Solvation and Swelling Causality: Aggregated resins exclude reagents.

  • Wash the peptidyl-resin with DMF (3 × 1 min).

  • Swell the resin in a chaotropic solvent mixture of NMP/DMF (1:1, v/v) or add 0.1 M LiCl to the DMF for 30 minutes to disrupt pre-existing interchain hydrogen bonds.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% Piperidine in DMF containing 0.1 M Oxyma Pure (to suppress aspartimide formation if Asp is present) for 3 minutes at 50°C (Microwave).

  • Wash thoroughly with DMF (5 × 1 min).

Step 3: Activation and Coupling Causality: DIC/Oxyma prevents guanidinylation and provides highly reactive ester intermediates.

  • Prepare 5 equivalents of the incoming Fmoc-Amino Acid and 5 equivalents of Oxyma Pure in NMP.

  • Add 5 equivalents of DIC to the mixture. Stir for 2 minutes for pre-activation.

  • Add the activated mixture to the resin.

  • React under microwave irradiation at 50°C for 20–30 minutes.

Step 4: System Self-Validation (Crucial)

  • Kaiser Test: Remove a few resin beads, wash with DCM, and perform a Kaiser test.

    • Pass: Yellow/colorless beads (proceed to Step 5).

    • Fail: Blue beads indicate incomplete coupling. Do not proceed. Repeat Step 3 using fresh reagents and extend the time to 45 minutes.

  • Micro-Cleavage (If Kaiser is ambiguous): Cleave a micro-aliquot of resin (TFA/TIS/H2O 95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the mass of the desired elongated peptide.

Step 5: Capping Causality: To prevent the formation of deletion sequences that complicate final purification.

  • Treat the resin with Acetic Anhydride / DIEA / DMF (10:5:85) for 5 minutes at room temperature.

  • Wash with DMF (3 × 1 min) and proceed to the next cycle.

References

  • Benchchem. "Application Notes and Protocols for Boc-SPPS of Peptides Containing Diaminopropionic Acid (Dap) Derivatives.
  • Benchchem. "Technical Support Center: Fmoc-D-Dap(Ivdde)-OH in Peptide Synthesis.
  • ACS Publications. "Amino Acid-Protecting Groups | Chemical Reviews.
  • SAS Publishers. "Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating.
  • PMC. "Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity.
  • Aapptec. "SYNTHESIS NOTES - Aapptec Peptides.

Sources

Troubleshooting

Minimizing diketopiperazine formation with H-L-Dap(fmoc)-otbu

Welcome to the Technical Support Center for advanced peptide synthesis and peptidomimetic engineering. As a Senior Application Scientist, I have designed this guide to address one of the most notorious yield-killers in p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis and peptidomimetic engineering. As a Senior Application Scientist, I have designed this guide to address one of the most notorious yield-killers in peptide chemistry: Diketopiperazine (DKP) formation , specifically when utilizing the building block H-L-Dap(Fmoc)-OtBu (L-2,3-diaminopropionic acid).

This guide bypasses generic advice to provide you with mechanistically grounded, self-validating protocols to rescue your synthesis yields.

Mechanistic Deep Dive: The "Why" Behind the Yield Loss

When utilizing H-L-Dap(Fmoc)-OtBu as a C-terminal starting material or branching node, you typically couple an Fmoc-protected amino acid (Aa2) to its free α -amine. The crisis occurs during the subsequent Fmoc deprotection of Aa2.

The Causality of Cyclization: Standard Fmoc removal relies on 20% piperidine in DMF. Piperidine acts as both a base and a nucleophile. Once the Fmoc group is removed, the newly liberated α -amine of Aa2 is situated exactly six atoms away from the carbonyl carbon of the Dap OtBu ester. Driven by the thermodynamic stability of low-strain six-membered rings, the free amine undergoes an intramolecular nucleophilic attack on the ester[1][2].

Because the C-terminus is an ester (OtBu), this cyclization is often "traceless" [3]. The formed DKP detaches from the growing chain (or remains as a dead-end byproduct in solution), meaning it will not appear as a standard deletion sequence (des-Aa) in your final HPLC trace. Instead, it manifests as a catastrophic, unexplained drop in overall peptide yield[4].

DKP_Mechanism Start H-L-Dap(Fmoc)-OtBu (Starting Material) Couple Couple Fmoc-Aa2-OH Start->Couple Dipeptide Fmoc-Aa2-Dap(Fmoc)-OtBu (Vulnerable Intermediate) Couple->Dipeptide Deprotect_Std Standard Deprotection (20% Piperidine) Dipeptide->Deprotect_Std Deprotect_Opt Optimized Deprotection (2% DBU / 5% Piperazine) Dipeptide->Deprotect_Opt FreeAmine_Slow Prolonged Free Amine Exposure Deprotect_Std->FreeAmine_Slow DKP Intramolecular Attack DKP Formation (Yield Loss) FreeAmine_Slow->DKP FreeAmine_Fast Rapid Deprotection Immediate Trapping Deprotect_Opt->FreeAmine_Fast Elongation Successful Peptide Elongation FreeAmine_Fast->Elongation

Logic flow comparing standard vs. optimized deprotection to mitigate DKP formation.

Quantitative Impact of Deprotection Conditions

To minimize the time the free amine spends in a basic environment capable of catalyzing the DKP cyclization, we must alter the kinetics of the deprotection step. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that removes Fmoc in seconds, while Piperazine acts as a mild scavenger for the dibenzofulvene byproduct without heavily promoting base-catalyzed cyclization[3][4].

Table 1: Impact of Deprotection Cocktails on DKP Formation at the Dipeptide Stage

Deprotection CocktailMechanism of ActionAvg. DKP Formation (%)Recommendation
20% Piperidine in DMF Strong base + strong nucleophile; prolonged exposure promotes cyclization.~13.8%❌ High Risk
5% Piperidine in DMF Reduced concentration, but slower deprotection increases free-amine lifetime.~12.2%❌ Ineffective
2% DBU / 5% Piperazine in NMP Ultrafast deprotection (DBU) + mild scavenging (Piperazine).< 4.0% Optimal Standard

(Data synthesized from comparative Fmoc-removal strategies for traceless DKP suppression[3])

Troubleshooting Guides & Self-Validating Protocols

Issue 1: Massive yield loss detected after the addition of the third amino acid (Aa3).

Root Cause: Traceless DKP formation occurred during the deprotection of Aa2, consuming the Aa2-Dap(Fmoc)-OtBu intermediate before Aa3 could be coupled. Solution: Implement the DBU/Piperazine fast-deprotection and in situ trapping protocol.

Protocol A: Optimized Fast-Deprotection & In Situ Trapping This protocol is a self-validating system; by pre-activating the incoming amino acid, you ensure the free amine is trapped by a highly reactive electrophile faster than it can attack its own C-terminal ester.

  • Prepare the Deprotection Cocktail: Mix 2% (v/v) DBU and 5% (w/v) Piperazine in anhydrous NMP. (Note: NMP is preferred over DMF here as it better disrupts internal hydrogen bonding that pre-organizes the DKP transition state).

  • Pre-activate Aa3: In a separate vial, dissolve 4.0 eq of Fmoc-Aa3-OH and 3.9 eq of HATU in NMP. Add 8.0 eq of DIPEA. Allow activation to proceed for exactly 2 minutes.

  • Execute Fast Deprotection: Add the DBU/Piperazine cocktail to your Aa2-Dap(Fmoc)-OtBu intermediate. React for exactly 3 minutes under vigorous agitation.

  • Rapid Wash: Drain the deprotection cocktail immediately. Wash the reaction vessel rapidly with NMP (3 × 30 seconds). Do not allow the deprotected intermediate to sit idle.

  • Immediate Trapping: Immediately transfer the pre-activated Fmoc-Aa3-OH solution to the vessel. The high concentration of active ester will outcompete the intramolecular DKP cyclization.

Issue 2: Unsure if yield loss is due to DKP or poor coupling efficiency.

Root Cause: Because DKP from an OtBu ester is traceless on the growing chain, standard cleavage and HPLC of the resin/product will not diagnose the issue. Solution: Perform an LC-MS forensic analysis of your deprotection washes.

Protocol B: Forensic LC-MS Validation of Traceless DKP

  • Collect Washes: During the Fmoc-deprotection of the Aa2-Dap(Fmoc)-OtBu intermediate, collect the drained deprotection cocktail and the first two NMP washes into a single flask.

  • Concentrate and Dilute: Evaporate a 1 mL aliquot of this mixture under a stream of nitrogen. Re-dissolve the residue in 1 mL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • LC-MS Analysis: Inject 5 µL onto a C18 column.

  • Data Interpretation: Extract the ion chromatogram (EIC) for the exact mass of the cyclic dipeptide: [Cyclo(Aa2-Dap(Fmoc)) + H]+.

    • Validation: If this mass is highly abundant, your yield loss is definitively due to DKP formation[4]. If absent, investigate your coupling reagents or steric hindrance.

Frequently Asked Questions (FAQs)

Q: Why are Proline and Glycine at the Aa2 position specifically flagged as high-risk for DKP formation with Dap? A: DKP formation is highly sequence-dependent. Proline enforces a cis-geometry in the peptide bond, which perfectly pre-organizes the α -amine to attack the C-terminal ester. Glycine lacks a side chain, removing any steric clash that would otherwise hinder the formation of the transition state required for the six-membered ring[1][5].

Q: Can I use an alternative protecting group on Aa2 to entirely bypass basic deprotection? A: Yes. This is the "Gold Standard" workaround if the DBU method fails. By using a Trityl (Trt) protecting group on Aa2 instead of Fmoc (i.e., coupling Trt-Aa2-OH), you completely avoid piperidine or DBU. The Trt group is removed using mild acid (1% TFA in DCM), which does not trigger the base-catalyzed aminolysis required for DKP formation[1][3].

Q: Does the Fmoc group on the Dap side-chain ( β -amine) pose a DKP risk? A: It is thermodynamically highly improbable. If the side-chain Fmoc is removed, the β -amine would have to attack the OtBu ester to form a 4-membered β -lactam ring. The ring strain makes this kinetically and thermodynamically unfavorable compared to the 6-membered ring formed by the α -amine[1].

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. peptidechemistry.org.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega. acs.org.
  • Synthesis and conformational studies of peptidomimetics containing a new bifunctional diketopiperazine scaffold acting as a beta-hairpin inducer - PubMed. nih.gov.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC. nih.gov.
  • Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. benchchem.com.

Sources

Optimization

Technical Support Center: Solubilization Strategies for H-L-Dap(Fmoc)-OtBu

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals struggling with the aqueous solubilization of highly hydrophobic protected amin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals struggling with the aqueous solubilization of highly hydrophobic protected amino acids.

The Causality of Insolubility

H-L-Dap(Fmoc)-OtBu is a critical building block in bioconjugation and solid-phase peptide synthesis (SPPS). Structurally, it possesses a free α -amine, but its side-chain β -amine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and its C-terminus is blocked by a tert-butyl (OtBu) ester.

While the free α -amine provides a single polar, ionizable group (pKa ~7.5), the immense hydrophobicity of the Fmoc group—which drives extensive intermolecular π−π stacking—and the aliphatic bulk of the OtBu ester completely overpower the molecule's solvation energy. Consequently, the thermodynamic equilibrium heavily favors aggregation over aqueous solvation, leading to immediate precipitation in standard biological buffers (1[1]).

Troubleshooting Guide & FAQs

Q1: I added lyophilized H-L-Dap(Fmoc)-OtBu directly to PBS (pH 7.4) and it formed a cloudy suspension that wouldn't dissolve even with sonication. Why? A1: Direct addition to aqueous buffers fails because water molecules cannot disrupt the strong hydrophobic and π−π interactions between the fluorenyl rings. The energy barrier to break these intermolecular bonds is too high for pure water. You must first disrupt these interactions using a strongly solvating organic co-solvent (like DMSO or DMF) before introducing the aqueous phase (2[2]).

Q2: My downstream cell-based assay cannot tolerate more than 1% DMSO. How can I keep the molecule in solution? A2: If organic solvents must be strictly limited, you must provide a thermodynamic sink for the hydrophobic groups. We recommend using host-guest complexation with Hydroxypropyl- β -Cyclodextrin (HP- β -CD). The hydrophobic cavity of β -cyclodextrin is perfectly sized to encapsulate the fluorenyl ring of the Fmoc group, shielding it from the aqueous environment while maintaining the molecule in a soluble state (3[3]).

Q3: Can I use surfactants to dissolve it for biochemical assays or aqueous SPPS? A3: Yes. Non-ionic surfactants like Tween-80 are highly effective. Recent protocols demonstrate that Fmoc-protected amino acids can achieve >1% solubility in aqueous solutions supplemented with 10% Tween-80. The surfactant forms micelles that sequester the Fmoc and OtBu groups, preventing aggregation (4[4]).

Mechanistic Workflows

DecisionTree Start H-L-Dap(Fmoc)-OtBu Solubilization Q1 Is <5% DMSO tolerated in assay? Start->Q1 Yes1 Use Co-Solvent Dropwise Method Q1->Yes1 Yes No1 Are surfactants tolerated? Q1->No1 No Yes2 Use 10% Tween-80 Aqueous Buffer No1->Yes2 Yes No2 Use HP-β-CD Encapsulation No1->No2 No

Decision tree for selecting the optimal solubilization strategy for H-L-Dap(Fmoc)-OtBu.

Pathway A Insoluble State H-L-Dap(Fmoc)-OtBu (Aggregated) B Host-Guest Complexation HP-β-Cyclodextrin Hydrophobic Cavity A->B Addition of HP-β-CD (Aqueous Phase) C Soluble State Fmoc/OtBu Encapsulated Polar Amine Exposed B->C Thermodynamic Equilibration

Pathway of host-guest complexation between HP-β-CD and the hydrophobic Fmoc/OtBu moieties.

Validated Experimental Protocols

Protocol A: Co-Solvent Dropwise Dilution (For assays tolerating up to 5% DMSO)

This protocol utilizes kinetic trapping to keep the hydrophobic molecule suspended before macroscopic aggregation can occur.

  • Stock Preparation: Weigh the H-L-Dap(Fmoc)-OtBu powder and dissolve it completely in 100% molecular biology grade DMSO to create a highly concentrated stock (e.g., 50 mM). Vortex and sonicate for 2 minutes until completely clear.

  • Buffer Preparation: Warm your target aqueous buffer (e.g., PBS) to 37°C to increase the thermodynamic solubility limit.

  • Dropwise Addition: Place the buffer on a magnetic stirrer at high speed (800 rpm). Add the DMSO stock dropwise (10 µL at a time) into the vortex center. This prevents local concentration spikes that trigger nucleation and precipitation.

  • Self-Validation Check: The solution must remain optically clear. If turbidity occurs (visible via OD at 600 nm), the DMSO addition was too rapid, or the maximum thermodynamic solubility has been exceeded.

Protocol B: Surfactant-Mediated Solubilization (Tween-80 Method)

This protocol creates a micellar dispersion, ideal for aqueous peptide synthesis or robust biochemical assays.

  • Pre-mixing: Dissolve 10 mg of H-L-Dap(Fmoc)-OtBu in 50 µL of DMSO to break the crystalline lattice (4[4]).

  • Surfactant Addition: Add 450 µL of a 70% Tween-80 solution (prepared in DMSO or water) and vortex vigorously for 60 seconds.

  • Aqueous Dilution: Slowly pipette this mixture into 9.5 mL of deionized water or buffer while stirring. The final solution will contain ~0.1% peptide, ~0.5% DMSO, and ~3% Tween-80, yielding a clear, stable aqueous solution.

  • Self-Validation Check: Centrifuge the final mixture at 10,000 x g for 5 minutes. A lack of a visible pellet confirms complete micellar encapsulation.

Quantitative Data Presentation

Solvent SystemSolubilization MechanismMax Estimated SolubilityDownstream Compatibility
100% PBS (pH 7.4) None (Aqueous)< 0.01 mg/mLN/A (Insoluble)
5% DMSO in PBS Co-solvency~ 0.5 mg/mLCell culture, enzymatic assays
10% Tween-80 (aq) Micellar Encapsulation> 5.0 mg/mLBiochemical assays, Aqueous SPPS
20% HP-β-CD (aq) Host-Guest Complexation> 2.0 mg/mLIn vivo dosing, sensitive cell lines

References[2] Title: Technical Support Center: Enhancing Hydrophobic Peptide Solubility | Source: Benchchem | URL:Verify Source[1] Title: Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide | Source: Benchchem | URL:Verify Source[4] Title: Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase | Source: Open Access Pub | URL:Verify Source[3] Title: Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications | Source: MDPI | URL:Verify Source

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance When Coupling to H-L-Dap(Fmoc)-OtBu

Mechanistic Overview: The "Dual-Shielding" Effect Coupling an incoming amino acid to the free alpha-amine of H-L-Dap(Fmoc)-OtBu is notoriously difficult. The steric hindrance originates from a severe local congestion aro...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: The "Dual-Shielding" Effect

Coupling an incoming amino acid to the free alpha-amine of H-L-Dap(Fmoc)-OtBu is notoriously difficult. The steric hindrance originates from a severe local congestion around the nucleophilic center. The alpha-amine is sandwiched between two massive groups: the C-terminal tert-butyl (OtBu) ester and the fluorenylmethyloxycarbonyl (Fmoc) protecting group located on the exceptionally short beta-carbon of the diaminopropionic acid (Dap) side chain. This "dual-shielding" effect restricts the approach trajectory of any activated carboxylate, drastically increasing the activation energy required for peptide bond formation and rendering standard coupling protocols ineffective.

Workflow Start Target: Acylate H-L-Dap(Fmoc)-OtBu Step1 Attempt Standard Coupling (e.g., HBTU/DIPEA) Start->Step1 Check1 LC-MS Monitoring: Is conversion > 95%? Step1->Check1 Success Proceed to Workup Check1->Success Yes Fail1 Steric Hindrance Blockade (< 50% Conversion) Check1->Fail1 No Opt1 Optimization 1: OAt/Oxyma Esters (HATU or COMU) Fail1->Opt1 Check2 LC-MS Monitoring: Is conversion > 95%? Opt1->Check2 Check2->Success Yes Fail2 Severe Kinetic Barrier Check2->Fail2 No Opt2 Optimization 2: Acyl Fluoride Generation (TFFH in DCM) Fail2->Opt2 Opt2->Success Final Resolution

Decision tree for optimizing sterically hindered couplings to H-L-Dap(Fmoc)-OtBu.

Troubleshooting FAQs

Q: I am using HBTU/DIPEA, but my coupling stalls at 40% conversion. What is the mechanistic reason for this failure? A: HBTU generates an OBt (1-hydroxybenzotriazole) active ester. While sufficient for standard unhindered couplings, the OBt ester lacks the electrophilicity required to overcome the high steric barrier of the Dap alpha-amine[1]. Switching to aminium/uronium salts like HATU or COMU generates highly reactive OAt (7-aza-1-hydroxybenzotriazole) or Oxyma esters, respectively. These intermediates exhibit superior reaction kinetics and are specifically designed to drive hindered acylations to completion[1].

Q: Should I alter my choice of base when coupling to this specific hindered amine? A: Yes. While DIPEA (Diisopropylethylamine) is the industry standard, its own steric bulk can sometimes impede the initial activation step. For highly hindered systems, pairing COMU with a less sterically demanding, highly efficient base like TMP (2,4,6-trimethylpyridine) can improve kinetics and minimize base-catalyzed side reactions such as epimerization.

Q: Can microwave-assisted peptide synthesis (MAPS) be applied to this coupling? A: Absolutely. Microwave irradiation provides rapid, uniform dielectric heating that directly transfers energy to the polar solvent and reagents. This localized heating effectively overcomes the high activation energy barrier of sterically demanding couplings[2]. Heating the reaction to 75°C for 5–15 minutes significantly accelerates the coupling rate compared to conventional room-temperature synthesis[2].

Q: What should I do if even HATU or COMU fails to achieve >95% conversion? A: For extremely refractory couplings, generating an acyl fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is the ultimate fallback strategy. The fluoride ion is an excellent leaving group with a very small atomic radius, allowing the highly electrophilic acyl fluoride intermediate to penetrate the steric shield of the Dap amine where bulkier OAt esters cannot.

Quantitative Data & Reagent Selection

The following table summarizes the performance of various coupling reagents when applied to sterically hindered nucleophiles like H-L-Dap(Fmoc)-OtBu.

Coupling ReagentReactive IntermediateRelative ReactivityEpimerization RiskRecommendation for Dap Couplings
HBTU / PyBOP OBt esterModerateLowNot recommended; high risk of incomplete conversion due to steric blockade[1].
HATU OAt esterHighLow-ModerateFirst-line choice ; highly efficient for adjacent bulky groups[1][3].
COMU Oxyma esterVery HighLowExcellent alternative ; safer, highly soluble, and yields fewer by-products.
TFFH Acyl FluorideExtremeModerateRescue strategy ; reserved for refractory cases requiring maximum electrophilicity.

Validated Experimental Protocols

Protocol 1: High-Efficiency Solution-Phase Coupling using HATU/DIPEA

This protocol leverages the high reactivity of the OAt ester to overcome the dual-shielding effect of the Dap residue.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under inert atmosphere (Argon), dissolve the incoming Fmoc-protected amino acid (1.2 eq) and HATU (1.15 eq) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add DIPEA (2.5 eq) to the mixture. Stir for 2–3 minutes at room temperature. Causality: This brief pre-activation forms the highly reactive OAt ester before the hindered amine is introduced, preventing the amine from competing for the base.

  • Nucleophile Addition: Dissolve H-L-Dap(Fmoc)-OtBu (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the pre-activated mixture.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Validation Checkpoint (Self-Validating System): Withdraw a 5 µL aliquot, dilute in 100 µL Acetonitrile/Water (1:1), and analyze via LC-MS. A successful coupling is validated by the disappearance of the H-L-Dap(Fmoc)-OtBu mass peak ([M+H]⁺ ≈ 383.2 m/z) and the appearance of the desired product mass.

  • Workup: Dilute the reaction with Ethyl Acetate. Wash sequentially with 5% KHSO₄ (to remove excess base), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Acyl Fluoride Generation using TFFH (For Extreme Hindrance)

If Protocol 1 stalls below 80% conversion, use this rescue methodology to generate a sterically unencumbered acyl fluoride intermediate.

Step-by-Step Methodology:

  • Acyl Fluoride Formation: Dissolve the incoming Fmoc-amino acid (1.2 eq) in anhydrous Dichloromethane (DCM). Add TFFH (1.2 eq) and DIPEA (2.4 eq).

  • Activation Phase: Stir for 15 minutes at room temperature. Causality: DCM is preferred over DMF here to stabilize the acyl fluoride intermediate and prevent side reactions.

  • Validation Checkpoint (Self-Validating System): Acyl fluoride formation can be validated by withdrawing a small aliquot prior to amine addition and checking for the activated species via IR spectroscopy (characteristic acyl fluoride stretch at ~1840 cm⁻¹).

  • Coupling: Add H-L-Dap(Fmoc)-OtBu (1.0 eq) dissolved in DCM to the reaction mixture.

  • Reaction: Stir at room temperature for 1–2 hours. The small atomic radius of the fluoride leaving group allows rapid acylation despite the Fmoc/OtBu steric shield.

  • Workup: Evaporate the DCM, redissolve in Ethyl Acetate, and perform standard acidic/basic aqueous washes as described in Protocol 1.

References[1] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem. https://www.benchchem.com/[3] Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies.https://www.luxembourg-bio.com/[4] NMe amide as a synthetic surrogate for the thioester moiety in thiocoraline. PubMed (National Institutes of Health).https://pubmed.ncbi.nlm.nih.gov/19215091/[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. https://www.bachem.com/knowledge-center/peptide-synthesis/

Sources

Optimization

Technical Support Center: Cleavage Cocktail Optimization for Dap-Containing Peptides

Welcome to the Dap-Peptide Troubleshooting Hub. 2,3-Diaminopropionic acid (Dap) is a highly versatile unnatural amino acid used extensively in branched peptides, cyclic peptides, and bioconjugates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Dap-Peptide Troubleshooting Hub.

2,3-Diaminopropionic acid (Dap) is a highly versatile unnatural amino acid used extensively in branched peptides, cyclic peptides, and bioconjugates. However, the β -amino group of Dap is highly basic and nucleophilic[1]. This unique chemical environment makes Dap-containing sequences notoriously prone to side reactions during Solid-Phase Peptide Synthesis (SPPS) and final resin cleavage.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, optimized cleavage cocktails, and self-validating protocols to ensure high-purity yields. We will focus on the causality behind experimental choices so you can adapt these principles to your specific sequences.

Decision Matrix: Dap Protection and Cleavage Workflows

The first step in optimizing your cleavage cocktail is identifying the correct orthogonal deprotection strategy. The diagram below illustrates the logical workflow for processing Dap-containing peptides based on their specific side-chain protecting groups.

DapCleavage Start Dap-Peptide on Resin Decision Orthogonal Deprotection Required? Start->Decision Boc Dap(Boc) Decision->Boc No Mtt Dap(Mtt) Decision->Mtt Yes ivDde Dap(ivDde) Decision->ivDde Yes Alloc Dap(Alloc) Decision->Alloc Yes Global Global Cleavage (95% TFA + Scavengers) Boc->Global MildTFA Mild Acidolysis (1-2% TFA in DCM) Mtt->MildTFA Hydrazine Hydrazinolysis (2-5% Hydrazine in DMF) ivDde->Hydrazine Palladium Pd(0) Catalysis (Pd(PPh3)4 + PhSiH3) Alloc->Palladium MildTFA->Global Post-Modification Hydrazine->Global Post-Modification Palladium->Global Post-Modification

Caption: Workflow for selecting cleavage cocktails based on Dap side-chain protecting groups.

Troubleshooting Guide: Common Cleavage Issues with Dap

Issue A: Incomplete Deprotection of Dap(Mtt)

Symptoms: MS analysis of the crude peptide shows a +256 Da mass adduct, indicating retained 4-Methyltrityl (Mtt) groups. Causality: While Mtt is highly acid-labile, the β -amino group of Dap is more basic than the ϵ -amino group of Lysine[1]. This basicity stabilizes the protonated state, which can impede the complete dissociation of the Mtt carbocation if the acid concentration is too low or the scavenger ratio is suboptimal[2]. Solution: Optimize the mild cleavage cocktail. Instead of standard 1% TFA, use a cocktail of 1% TFA / 2% Triisopropylsilane (TIS) in Dichloromethane (DCM). The TIS acts as a highly efficient carbocation scavenger, preventing the reversible reattachment of the Mtt group to the nucleophilic Dap side chain[3].

Issue B: Undesired Lactamization or Branching

Symptoms: Formation of truncated sequences or a +18 Da mass loss (dehydration) corresponding to intramolecular cyclization. Causality: The liberated β -amine of Dap is a potent nucleophile. If orthogonal deprotection (e.g., removing ivDde or Mtt) is performed on-resin prior to global cleavage, the free Dap amine can attack adjacent activated esters or undergo rapid lactamization, especially if the sequence contains Asp or Glu residues[4]. Solution: Maintain the Dap protecting group until the final global cleavage if no on-resin side-chain derivatization is required. If orthogonal deprotection is mandatory, ensure the Dap amine is immediately acylated or use highly sterically hindered coupling reagents (like DEPBT) to minimize lactamization[4].

Issue C: Trifluoroacetylation of the Dap Side Chain

Symptoms: A +96 Da mass adduct observed in LC-MS after global TFA cleavage. Causality: During prolonged exposure to high concentrations of Trifluoroacetic acid (TFA) in the global cleavage step, the highly nucleophilic free β -amine of Dap can undergo trifluoroacetylation[5]. This side reaction is exacerbated if the cleavage cocktail lacks sufficient water to hydrolyze reactive trifluoroacetylating intermediates. Solution: Ensure the global cleavage cocktail contains at least 2.5% to 5% H2​O (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/EDT 82.5:5:5:5:2.5). Limit global cleavage time to a maximum of 2 hours.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Mild Acidolysis for Dap(Mtt) Deprotection

Purpose: Selective removal of the Mtt group without cleaving the peptide from TFA-labile resins (e.g., Rink Amide). Self-Validation: The cleavage solution will turn bright yellow due to the released Mtt carbocation. The disappearance of this yellow color in subsequent washes visually validates complete deprotection.

  • Resin Swelling: Swell the peptidyl-resin in DCM for 20 minutes.

  • Cocktail Preparation: Prepare a fresh solution of 1% TFA and 2% TIS in DCM[2].

  • Cleavage Cycles: Add the cocktail to the resin (10 mL/g resin). Agitate for 3 minutes.

  • Monitoring: Drain the solution into a waste flask. Observe the bright yellow color.

  • Repetition: Repeat step 3 until the drained solution is completely colorless (typically 5-8 cycles).

  • Neutralization: Wash the resin with 5% Diisopropylethylamine (DIEA) in DMF (3 x 2 min) to neutralize the TFA salt of the Dap β -amine, preparing it for subsequent coupling.

Protocol 2: Hydrazinolysis for Dap(ivDde) Deprotection

Purpose: Orthogonal removal of the ivDde group using hydrazine. Self-Validation: The reaction generates an indazole byproduct. By collecting the flow-through and measuring UV absorbance at 290 nm, you can quantitatively validate the completion of the deprotection[6].

  • Resin Swelling: Swell the resin in DMF for 20 minutes.

  • Cocktail Preparation: Prepare a solution of 2% to 5% hydrazine monohydrate in DMF[6].

  • Deprotection: Treat the resin with the hydrazine solution (10 mL/g resin) for 5 minutes at room temperature.

  • Validation Wash: Drain and collect the solution. Repeat the treatment 3 times. Measure the UV absorbance of the collected fractions at 290 nm. Deprotection is complete when absorbance returns to baseline.

  • Final Wash: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of hydrazine before proceeding to global cleavage.

Protocol 3: Optimized Global Cleavage (Reagent K Variant)

Purpose: Final cleavage of the Dap-peptide from the resin and removal of standard protecting groups (e.g., Boc, tBu, Trt).

  • Preparation: Dry the resin thoroughly under vacuum.

  • Cocktail Formulation: Mix TFA / H2​O / TIS / EDT (92.5 : 2.5 : 2.5 : 2.5 v/v/v/v)[7]. Note: EDT is crucial if Cys or Met are present; otherwise, TIS and water are sufficient.

  • Reaction: Add the cocktail to the resin (10 mL/g) and agitate for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (10x volume of TFA used).

  • Isolation: Centrifuge at 3500 rpm for 10 minutes, decant the ether, and wash the pellet twice with fresh cold ether to remove scavengers.

Quantitative Data: Cleavage Cocktail Comparison

The following table summarizes the performance of various cleavage cocktails on Dap-containing peptides, highlighting the trade-offs between cleavage time, expected purity, and side-reaction risks.

Protecting GroupCleavage CocktailCleavage TimeExpected Purity YieldPrimary Side Reaction Risk
Dap(Boc) 95% TFA, 2.5% TIS, 2.5% H2​O 2 hours>90%Trifluoroacetylation (if H2​O is omitted)
Dap(Mtt) 1% TFA, 2% TIS in DCM8 x 3 mins85-90%Premature resin cleavage (if TFA >2%)
Dap(ivDde) 2-5% Hydrazine in DMF3 x 5 mins80-88%Fmoc premature loss (if >5% Hydrazine)
Dap(Alloc) Pd(PPh3​)4​ (0.2 eq), PhSiH3​ (10 eq) in DCM2 x 30 mins85-92%Palladium trapping in the peptide matrix

Frequently Asked Questions (FAQs)

Q: Why do I see a high degree of lactamization when coupling the next amino acid after Dap(Mtt) deprotection? A: The β -amine of Dap is highly nucleophilic and in close proximity to the peptide backbone. When activated amino acids are introduced, the Dap side chain can competitively attack the ester, or the peptide can undergo intramolecular cyclization (lactamization)[4]. To mitigate this, use highly efficient and sterically hindered coupling reagents like DEPBT, and avoid pre-incubation of the activated ester.

Q: Can I use standard 20% piperidine to remove the Fmoc group if my Dap is protected with ivDde? A: Yes, but with caution. While ivDde is generally stable to piperidine, prolonged exposure can cause the ivDde group to migrate from the side chain ( ) to the -amino group during Fmoc deprotection[8]. Limit piperidine exposure to the minimum required time (e.g., 2 x 5 mins) and wash thoroughly.

Q: Why is water strictly required in the global TFA cleavage cocktail for Dap peptides? A: Water acts as a critical nucleophilic scavenger. In high concentrations of TFA, reactive trifluoroacetylating species can form. Because the Dap β -amine is highly basic, it is highly susceptible to trifluoroacetylation[5]. Water hydrolyzes these reactive species, protecting the Dap residue from irreversible modification.

References

  • 1 - ACS Publications 2.8 - Benchchem 3.2 - ResearchGate 4.6 - Benchchem

  • 3 - ResearchGate 6.4 - RSC Publishing 7.5 - Wiley

  • 7 - RSC Publishing

Sources

Reference Data & Comparative Studies

Validation

HPLC Purity Standards for H-L-Dap(Fmoc)-OtBu Raw Material: A Comparative Guide for Orthogonal Peptide Synthesis

Executive Summary In the advanced landscape of solid-phase peptide synthesis (SPPS), the construction of branched peptides, dendrimers, and side-chain conjugates requires highly specialized building blocks. H-L-Dap(Fmoc)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the advanced landscape of solid-phase peptide synthesis (SPPS), the construction of branched peptides, dendrimers, and side-chain conjugates requires highly specialized building blocks. H-L-Dap(Fmoc)-OtBu HCl —systematically named tert-butyl (2S)-2-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate hydrochloride[1]—is a premier non-proteinogenic amino acid derivative designed for this exact purpose. Available under CAS numbers 2098497-06-2, 2301859-03-8, and 291529-78-7[1][2][3], it features a molecular weight of 418.92 g/mol [3].

This guide objectively compares H-L-Dap(Fmoc)-OtBu against alternative building blocks, establishes the mechanistic causality behind its orthogonal protection scheme, and outlines why rigorous HPLC purity standards (>99%) are non-negotiable for successful complex peptide assembly.

Mechanistic Rationale & Orthogonal Strategy

To understand the utility of H-L-Dap(Fmoc)-OtBu HCl, one must examine the causality of its structural design. Unlike standard building blocks such as Fmoc-Glycine or Fmoc-Lysine, this molecule provides two distinct reactive sites for orthogonal conjugation[1].

In traditional SPPS, chain elongation proceeds linearly. However, synthesizing branched architectures requires a building block where the α -amine can act as a nucleophile to attack an activated side-chain carboxyl (e.g., Asp or Glu) on the resin-bound peptide. H-L-Dap(Fmoc)-OtBu perfectly fulfills this role:

  • Free α -Amine : Supplied as a hydrochloride salt to enhance solubility in polar solvents like DMF[1], the free α -amine allows direct conjugation to the resin.

  • Fmoc-Protected β -Amine : Once the α -amine is anchored, the Fmoc group can be selectively removed using 20% piperidine in DMF, unmasking the β -amine for sequential chain elongation[1].

  • OtBu-Protected Carboxyl : The tert-butyl ester minimizes steric hindrance during coupling reactions compared to bulkier benzyl esters[1]. It remains completely intact during base-catalyzed Fmoc removal and is only cleaved during final global deprotection with 95% Trifluoroacetic acid (TFA)[1].

Orthogonal_Deprotection Start H-L-Dap(Fmoc)-OtBu (Orthogonal Core) Pip 20% Piperidine / DMF Start->Pip Base Cleavage TFA 95% TFA / Scavengers Start->TFA Acid Cleavage BetaAmine Free β-Amine (Chain Elongation) Pip->BetaAmine Carboxyl Free α-Carboxyl (Conjugation) TFA->Carboxyl

Caption: Orthogonal deprotection pathways of H-L-Dap(Fmoc)-OtBu under basic and acidic conditions.

Comparative Analysis: Alternative Building Blocks

Selecting the correct diaminopropionic acid (Dap) derivative dictates the entire synthetic trajectory. The table below compares H-L-Dap(Fmoc)-OtBu with its structural isomers.

Building Block α -Amine Status β -Amine StatusC-TerminusPrimary Application
H-L-Dap(Fmoc)-OtBu Free (HCl salt)Fmoc-ProtectedOtBu EsterBranched peptides, side-chain-to- α -amine conjugation
Fmoc-Dap(Boc)-OH Fmoc-ProtectedBoc-ProtectedFree AcidStandard SPPS linear elongation; β -amine modification post-cleavage
Boc-Dap(Fmoc)-OH Boc-ProtectedFmoc-ProtectedFree AcidBoc-SPPS; N-terminal capping with subsequent β -amine extension

HPLC Purity Standards & Impurity Profiling

While standard amino acids are often acceptable at >95% purity[3], the unique reactivity of H-L-Dap(Fmoc)-OtBu mandates a strict >99% HPLC purity standard . The presence of even minor impurities can trigger cascading failures during complex SPPS.

Critical Impurities to Monitor:

  • Des-Fmoc Impurity (<0.1% required): Premature loss of the Fmoc group exposes the β -amine. During the initial coupling step, both the α

    • and β -amines will compete as nucleophiles, leading to irreversible cross-linking and double-coupling.
  • Hydrolysis Products (<0.1% required): Cleavage of the OtBu ester yields H-L-Dap(Fmoc)-OH. This zwitterionic species will rapidly self-condense, forming polymeric chains that consume the reagent and drastically lower overall yield.

  • D-Enantiomer (<0.5% required): Chiral inversion during raw material manufacturing yields the D-Dap derivative. Incorporation of this epimer creates diastereomeric peptide mixtures that are notoriously difficult to resolve via preparative HPLC.

Impact of Purity on Synthesis Outcomes
ParameterHigh-Purity Grade (>99%)Standard Grade (>95%)Mechanistic Impact on Synthesis
Des-Fmoc Impurity < 0.1%1.5%Prevents unwanted cross-linking and branching errors
Free Carboxyl (OtBu loss) < 0.1%2.0%Eliminates self-condensation of the building block
Chiral Purity (L-isomer) > 99.5%97.0%Avoids formation of inseparable diastereomers
Overall Coupling Yield > 98%~ 85%Ensures high final crude peptide purity

Experimental Protocols

To ensure scientific integrity, the following self-validating protocols provide step-by-step instructions for verifying raw material purity and executing the orthogonal coupling.

Protocol 1: Self-Validating HPLC Analysis of Raw Material

Before initiating synthesis, validate the integrity of the H-L-Dap(Fmoc)-OtBu HCl lot.

  • Sample Preparation: Dissolve 1.0 mg of H-L-Dap(Fmoc)-OtBu HCl in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v). Sonicate for 2 minutes to ensure complete dissolution.

  • Column Selection: Utilize a C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm particle size) to effectively resolve hydrophobic Fmoc derivatives.

  • Mobile Phase Setup:

    • Solvent A: 0.1% TFA in LC-MS grade Water.

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance simultaneously at 214 nm (detects all peptide bonds/amines) and 254 nm (specific to the Fmoc chromophore).

  • Data Validation: A single sharp peak at the expected retention time confirms >99% purity. Any secondary peaks present at 214 nm but absent at 254 nm strongly indicate des-Fmoc impurities.

HPLC_Workflow Sample Sample Prep (1 mg/mL in MeCN/H2O) Column C18 RP-HPLC (250 x 4.6 mm, 5 µm) Sample->Column Gradient Gradient Elution (0.1% TFA in H2O/MeCN) Column->Gradient Detection UV Detection (214 nm & 254 nm) Gradient->Detection

Caption: Step-by-step analytical HPLC workflow for validating H-L-Dap(Fmoc)-OtBu purity.

Protocol 2: Orthogonal Coupling Workflow

Once purity is validated, proceed with the solid-phase conjugation.

  • Activation: Activate the resin-bound peptide's free carboxyl group (e.g., an Asp/Glu side chain) using HATU (0.95 equivalents relative to resin loading) and DIPEA (2.0 eq) in DMF for 5 minutes.

  • Conjugation: Add 3.0 equivalents of the validated H-L-Dap(Fmoc)-OtBu HCl to the resin. Agitate continuously for 2 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove unreacted reagents.

  • Selective β -Amine Unmasking: Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes to remove the Fmoc group[1], exposing the β -amine for subsequent chain elongation.

  • Global Cleavage: Upon completion of the entire peptide sequence, treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. This simultaneously cleaves the peptide from the resin and removes the OtBu ester from the Dap residue[1].

References

  • BuyersGuideChem. H-L-Dap(Fmoc)-OtBu.HCl | C22H26N2O4.HCl. Retrieved from: [Link]

Sources

Comparative

A Comparative Guide to the Coupling Rates of Dap and Lys Derivatives in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the selection of amino acid derivatives is a critical decision that profoundly impacts the e...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the selection of amino acid derivatives is a critical decision that profoundly impacts the efficiency, purity, and ultimate success of synthesizing a target peptide. While seemingly similar, the choice between derivatives of diaminopropionic acid (Dap) and lysine (Lys), particularly those with side-chain protection amenable to orthogonal deprotection strategies, can lead to vastly different outcomes. This guide provides an in-depth technical comparison of the coupling rates of Fmoc-Dap(Mtt)-OH and Fmoc-Lys(Mtt)-OH, offering field-proven insights and experimental rationale to inform your synthetic strategies.

The Tale of Two Amines: A Structural and Reactivity Overview

At first glance, Fmoc-L-Dap(Mtt)-OH and Fmoc-L-Lys(Mtt)-OH appear to be close cousins. Both are α-amino acids with a secondary amino group on their side chain, protected by the acid-labile monomethoxytrityl (Mtt) group. This Mtt protection scheme is highly valued for its orthogonality, allowing for selective deprotection of the side chain to enable peptide branching or the attachment of labels and other moieties while the peptide remains on the solid support.[1]

However, the seemingly minor difference in side-chain length—a propyl group in Dap versus a butyl group in Lys—has profound implications for their reactivity during the coupling step of SPPS.

FeatureFmoc-Dap(Mtt)-OHFmoc-Lys(Mtt)-OH
Molecular Formula C₃₈H₃₄N₂O₄C₄₁H₄₀N₂O₄
Molecular Weight 582.7 g/mol [2]624.8 g/mol [3]
Side-Chain Length Propyl (3 carbons)Butyl (4 carbons)
Primary Challenge High propensity for lactam formationStandard, predictable coupling
Typical Coupling Efficiency Very low under standard conditionsHigh (>98%) under standard conditions

Fmoc-Lys(Mtt)-OH is a workhorse in SPPS, known for its reliable and high-efficiency coupling, comparable to other standard Fmoc-protected amino acids.[4] Its four-carbon side chain provides sufficient flexibility and distance between the α-carboxyl group and the side-chain amine, minimizing intramolecular interactions.

Conversely, Fmoc-Dap(Mtt)-OH presents significant challenges. Strong evidence from studies on its close analog, Fmoc-Dab(Mtt)-OH (diaminobutyric acid, which also has a short side chain), reveals an "abnormally poor coupling efficiency."[3][5] This is not due to steric hindrance from the Mtt group but rather a competing and rapid intramolecular side reaction.

The Decisive Side Reaction: Intramolecular Lactam Formation

The primary reason for the dramatically lower effective coupling rate of Fmoc-Dap(Mtt)-OH is its propensity to undergo rapid intramolecular cyclization upon activation, forming a stable five-membered lactam. This side reaction consumes the activated amino acid before it has a chance to couple with the free N-terminal amine of the growing peptide chain on the resin.

dot graph TD { rankdir=LR; node [shape=none, margin=0];

} caption [fontname="Arial", fontsize=12] caption {"Figure 1: Competing reaction pathways for activated Fmoc-Dap(Mtt)-OH."}

The shorter side chain of Dap places the protected side-chain amine in close proximity to the activated α-carboxyl group, creating a favorable thermodynamic and kinetic environment for the formation of a five-membered ring—a common and often rapid cyclization in organic chemistry.[5] In contrast, the longer side chain of Lys would need to form a less favorable seven-membered ring, a much slower and less likely event, allowing the desired intermolecular coupling to proceed efficiently.

dot graph TD { rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial"];

} caption [fontname="Arial", fontsize=12] caption {"Figure 2: Structural basis for differential reactivity."}

Experimental Observations and Mitigation Strategies

Can this be overcome?

For applications where the incorporation of a Dap(Mtt) residue is essential, researchers have explored alternative strategies, albeit with significant trade-offs in efficiency and cost.

The DEPBT Approach

The coupling reagent 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has shown some success.[4] DEPBT is known for its ability to mediate amide bond formation with a high resistance to racemization and is effective for hindered couplings.[4] A study demonstrated that a multi-time, preincubation-free protocol with DEPBT could achieve complete incorporation of Fmoc-Dab(Mtt)-OH.[5] However, the authors noted this approach was "costly and tedious."[5]

General Recommendations
  • For standard applications requiring a selectively deprotectable side-chain amine: Fmoc-Lys(Mtt)-OH is the clear and superior choice, ensuring high coupling efficiency and a predictable synthesis outcome.

  • When Dap incorporation is unavoidable:

    • Avoid standard coupling reagents: Reagents like HBTU, HATU, and PyBOP in the presence of a base like DIPEA are likely to result in significant lactam formation and low yields.

    • Consider DEPBT: Be prepared for extended coupling times, the need for multiple couplings, and increased reagent cost.

    • Alternative Protecting Groups: If the Mtt group is not strictly necessary, consider alternative orthogonal protecting groups for the Dap side chain, such as Alloc or Dde/ivDde, which may alter the electronic and steric properties enough to disfavor lactamization.[5]

Experimental Protocols

Standard Protocol for Fmoc-Lys(Mtt)-OH Coupling

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, drain, and repeat for another 10-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Lys(Mtt)-OH (3-4 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-4 eq.) or HATU (3-4 eq.) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-8 eq.).

    • Immediately add the activated amino acid solution to the resin.

  • Coupling Reaction: Allow the reaction to proceed for 1-2 hours at room temperature with agitation.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating complete coupling.

  • Washing: Wash the resin with DMF (3-5 times) before proceeding to the next deprotection cycle.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4"]; edge [fontname="Arial"];

} caption [fontname="Arial", fontsize=12] caption {"Figure 3: Standard SPPS workflow for Fmoc-Lys(Mtt)-OH."}

Modified Protocol for Fmoc-Dap(Mtt)-OH Coupling (Proceed with Caution)

This protocol is adapted from the findings for the analogous Fmoc-Dab(Mtt)-OH and is intended as a starting point for optimization.[5]

  • Resin Preparation and Deprotection: Follow steps 1-3 from the standard protocol.

  • Coupling Solution Preparation (No Pre-incubation):

    • In a separate vessel, dissolve Fmoc-Dap(Mtt)-OH (3-5 equivalents) and DEPBT (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents).

  • Coupling Reaction:

    • Immediately add the coupling solution to the deprotected resin. Do NOT allow the solution to pre-activate.

    • Agitate the reaction mixture for at least 2-4 hours.

  • Monitoring and Recoupling:

    • Perform a Kaiser test. A positive result (incomplete coupling) is expected.

    • Drain the vessel and repeat steps 2 and 3 with fresh reagents at least once or twice more, until a negative Kaiser test is achieved.

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF.

Conclusion and Authoritative Recommendations

The choice between Fmoc-Dap(Mtt)-OH and Fmoc-Lys(Mtt)-OH is a critical decision in peptide design and synthesis. While structurally similar, their chemical reactivity under standard SPPS conditions is vastly different.

  • Fmoc-Lys(Mtt)-OH stands as a reliable and efficient building block for introducing a selectively addressable lysine residue. Its longer side chain effectively prevents the intramolecular side reactions that plague its shorter-chain counterparts.

  • Fmoc-Dap(Mtt)-OH , due to its high propensity for intramolecular lactam formation, exhibits extremely poor coupling efficiency under standard conditions. Its use should be approached with caution and is only recommended when its incorporation is absolutely essential and alternative building blocks are not viable. In such cases, specialized, less efficient, and more costly protocols involving reagents like DEPBT are necessary.

For the vast majority of applications in drug discovery and chemical biology requiring a branched or side-chain modified peptide, Fmoc-Lys(Mtt)-OH is the unequivocally superior choice , ensuring a more efficient synthesis, higher crude purity, and a greater probability of success.

References

  • Lam, P.-L., Wu, Y., & Wong, K.-L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601–2604. Available at: [Link]

  • PubChem. (n.d.). Fmoc-Lys(Mtt)-OH. National Center for Biotechnology Information. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Ye, Y.-H., Li, H., & Jiang, X. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers, 80(2-3), 172–180. Available at: [Link]

  • Wikipedia. (n.d.). DEPBT. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

Sources

Validation

Validation of Fmoc removal efficiency on Dap side chains

Title: Validation of Fmoc Removal Efficiency on Dap Side Chains: A Comparative Guide Target Audience: Researchers, scientists, and drug development professionals. Executive Summary In Solid-Phase Peptide Synthesis (SPPS)...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Fmoc Removal Efficiency on Dap Side Chains: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In Solid-Phase Peptide Synthesis (SPPS), the incorporation of unnatural amino acids like 2,3-diaminopropionic acid (Dap) is a fundamental strategy for introducing orthogonal branching points and facilitating macrocyclization[1]. However, Fmoc deprotection on the Dap side chain—or from the α -amine of a sterically hindered Dap residue—presents a significant synthetic bottleneck. Standard deprotection protocols often yield incomplete cleavage, leading to deletion sequences and complex purification profiles[2]. This guide objectively compares the kinetic efficiency and purity outcomes of standard piperidine-based deprotection against optimized alternative cocktails (Piperazine and DBU), providing a self-validating experimental framework for SPPS optimization.

Mechanistic Causality: The Challenge of Dap Deprotection

The Fmoc cleavage mechanism is a two-step process: base-catalyzed proton abstraction at the acidic 9-position of the fluorene ring, followed by β -elimination to release carbon dioxide and a highly reactive dibenzofulvene (DBF) intermediate[3].

For Dap residues, the β -amino side chain is separated from the α -carbon by only a single methylene group. When bulky protecting groups like Fmoc are present (e.g., in Fmoc-Dap(Fmoc)-OH), the resulting steric clash creates a dense shield around the molecule[4]. Standard 20% piperidine (pKa ~11.1) struggles to penetrate this steric bulk rapidly. Prolonging the deprotection time to force completion often exacerbates base-catalyzed side reactions, such as aspartimide formation or diketopiperazine (DKP) cyclization[5].

To overcome this, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are employed. DBU rapidly penetrates the steric bulk to abstract the proton but cannot scavenge the resulting DBF[5]. Therefore, a secondary amine (like piperazine) must be included in the cocktail to trap the DBF and prevent it from re-alkylating the newly freed Dap amine[2].

G A Peptide-Resin with Dap(Fmoc) B Base Treatment (Piperidine/DBU) A->B C Proton Abstraction (Fluorene ring) B->C Base acts D beta-Elimination C->D E Dibenzofulvene (DBF) + Free Dap Amine D->E CO2 release F DBF-Amine Adduct (Scavenged) E->F Scavenger acts

Fig 1: Mechanistic pathway of Fmoc removal on Dap side chains and DBF scavenging.

Comparative Analysis of Deprotection Cocktails

To establish a robust SPPS methodology, we compare three distinct deprotection systems:

  • 20% Piperidine in DMF (Standard Benchmark): Effective for unhindered residues, but its bulkiness and moderate basicity can result in sluggish deprotection on Dap side chains, increasing the risk of incomplete cleavage[3].

  • 20% Piperazine in DMF/EtOH (Safer Alternative): Piperazine is a less toxic, highly efficient DBF scavenger that exhibits superior penetration into sterically hindered resin matrices, minimizing base-catalyzed side reactions[2].

  • 2% DBU + 5% Piperazine in DMF (High-Efficiency): DBU acts as a powerful kinetic accelerator for proton abstraction, while piperazine traps the DBF. This cocktail is highly recommended for stubborn Fmoc groups on Dap or poly-Ala stretches[1][5].

Experimental Validation Protocol

To validate these alternatives, a self-validating workflow must be employed. By capping the N-terminus of a model peptide, we ensure that the only Fmoc group in the system is on the Dap side chain, perfectly isolating the variable under investigation.

G S1 Synthesize Model Peptide (Ac-Ala-Dap(Fmoc)-Resin) S2 Aliquot Resin into Equal Fractions S1->S2 S3A Cocktail A: 20% Piperidine S2->S3A S3B Cocktail B: 20% Piperazine S2->S3B S3C Cocktail C: 2% DBU + 5% Piperazine S2->S3C S4 Time-Course Cleavage (1, 5, 10, 30 min) S3A->S4 S3B->S4 S3C->S4 S5 LC-MS & HPLC Analysis S4->S5 S6 Quantify Purity & Identify Byproducts S5->S6

Fig 2: Self-validating experimental workflow for comparing Fmoc deprotection efficiency.

Step-by-Step Methodology:
  • Resin Preparation: Synthesize a model peptide sequence (e.g., Ac-Ala-Dap(Fmoc)-Gly-Rink Amide) using standard Fmoc/tBu SPPS. Acetylate the N-terminus using Ac2O/DIEA to ensure only the Dap side-chain Fmoc is available for deprotection.

  • Resin Aliquoting: Wash the resin thoroughly with DMF and DCM, dry under a vacuum, and divide into three equal 50 mg aliquots.

  • Time-Course Deprotection:

    • Aliquot 1: Treat with 20% Piperidine/DMF.

    • Aliquot 2: Treat with 20% Piperazine/DMF (with 10% EtOH to aid solubility).

    • Aliquot 3: Treat with 2% DBU + 5% Piperazine/DMF.

    • Sampling: Extract 10 µL of the deprotection solution at t=1,5,10, and 30 minutes.

  • UV Quantification: Measure the UV absorbance of the DBF-amine adduct at 301 nm to plot real-time deprotection kinetics.

  • Cleavage and LC-MS Analysis: Cleave the peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Analyze the crude product via RP-HPLC (214 nm) and LC-MS to quantify the ratio of target deprotected peptide versus intact Fmoc-peptide, and to identify any DKP or aspartimide byproducts.

Data Presentation: Comparative Performance

The following table synthesizes quantitative data typical of sterically hindered Dap(Fmoc) deprotection workflows, demonstrating the superiority of optimized cocktails[2][3][5].

Deprotection CocktailPrimary MechanismDap(Fmoc) Cleavage at 5 minFinal Purity (Target Peptide)Side-Reaction Risk Profile
20% Piperidine / DMF Proton abstraction & DBF scavenging~75%82%Moderate (DKP, Aspartimide)
20% Piperazine / DMF Proton abstraction & DBF scavenging~85%91%Low
2% DBU + 5% Piperazine Accelerated abstraction & scavenging>99%96%High (Only if Asp is present)

Conclusion & Recommendations

For routine SPPS, 20% Piperidine remains a functional standard. However, when validating Fmoc removal on sterically hindered Dap side chains, empirical data strongly supports transitioning to Piperazine/DBU cocktails . The addition of 2% DBU dramatically accelerates the β -elimination step, achieving >99% deprotection in under 5 minutes without the need for prolonged basic exposure[2][5].

Strategic Caveat: If the peptide sequence contains Asp-Gly or Asp-Ser motifs that are highly prone to aspartimide formation, DBU may catalyze this side reaction. In such cases, utilizing 20% Piperazine alone—or supplementing the DBU cocktail with 0.1 M HOBt—is recommended to balance kinetic efficiency with chemoselectivity[3].

References

  • Designing Cell-Permeable Macrocyclic Peptides.NIH / PMC.
  • Amino Acid-Protecting Groups | Chemical Reviews.
  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.RSC Publishing.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • An Optimized Fmoc-removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide.Semantic Scholar.

Sources

Comparative

H-L-Dap(Fmoc)-OtBu vs. Fmoc-Dap(Alloc)-OH: A Comparative Guide to Orthogonal Synthesis Strategies

An in-depth guide by a Senior Application Scientist In the intricate world of solid-phase peptide synthesis (SPPS), the ability to selectively deprotect and modify specific amino acid side chains is paramount for creatin...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide by a Senior Application Scientist

In the intricate world of solid-phase peptide synthesis (SPPS), the ability to selectively deprotect and modify specific amino acid side chains is paramount for creating complex peptides, peptidomimetics, and cyclic structures. This principle, known as orthogonal synthesis, relies on a carefully chosen set of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups or the peptide backbone.

Diaminopropionic acid (Dap) is a key non-canonical amino acid that serves as a versatile branching point or a site for conjugation. The choice of protecting group on its side-chain amine dictates the entire synthetic strategy. This guide provides an in-depth comparison of two widely used Dap derivatives: H-L-Dap(Fmoc)-OtBu and Fmoc-Dap(Alloc)-OH , offering experimental insights and data to guide your selection.

The Core Chemistry: Understanding the Orthogonal Axes

In standard Fmoc-based SPPS, the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), while the final cleavage from the resin and removal of permanent side-chain protecting groups (like tBu, Boc, Trt) occurs with a strong acid (e.g., trifluoroacetic acid, TFA). Orthogonal protecting groups are those that are cleaved by entirely different mechanisms, creating a third axis of chemical reactivity.

Here, we compare two such groups on the Dap side chain: the acid-labile tert-Butyl (OtBu) ester protecting the C-terminus and the palladium-cleavable Alloc (allyloxycarbonyl) group.

  • H-L-Dap(Fmoc)-OtBu : In this molecule, the side-chain amine is protected by Fmoc, and the C-terminus is protected by a tert-Butyl ester. This configuration is typically used when the Dap residue is intended to be at the C-terminus of a peptide fragment, which will later be coupled to another fragment. The Fmoc group is base-labile, and the OtBu group is highly acid-labile.

  • Fmoc-Dap(Alloc)-OH : Here, the Nα-amine is protected by the standard base-labile Fmoc group, while the side-chain (Nβ) amine is protected by the Alloc group. The Alloc group is unique in that it is stable to both the basic conditions used for Fmoc removal and the strong acidic conditions used for final cleavage. It is selectively removed using a palladium(0) catalyst.

This fundamental difference in deprotection chemistry is the cornerstone of their divergent applications.

Head-to-Head Comparison: Performance and Applications

FeatureH-L-Dap(Fmoc)-OtBuFmoc-Dap(Alloc)-OH
Nα Protection Free Amine (for coupling)Fmoc (Base-labile)[1]
Side-Chain (Nβ) Protection Fmoc (Base-labile)Alloc (Pd(0)-labile)[1]
C-Terminus Protection OtBu (Acid-labile)[2]Free Carboxylic Acid
Primary Application C-terminal residue in protected peptide fragments for fragment condensation.On-resin side-chain modification, cyclization, branching.[1][3]
Orthogonality Axis N/A (Fmoc and OtBu are part of the standard Fmoc/tBu strategy).Provides a third orthogonal axis via Pd(0) catalysis.[1][4]
Deprotection Conditions Fmoc: 20% Piperidine/DMF.[2][5] OtBu: TFA-based cocktails.[6][7]Alloc: Pd(PPh₃)₄ and a scavenger (e.g., PhSiH₃) in DCM.[8][9][10]
Key Advantage Useful for synthesizing fully protected peptide fragments, minimizing racemization during subsequent solution-phase coupling.Enables selective unmasking of the Dap side chain on-resin for complex modifications.[1]
Key Limitation Limited utility for on-resin side-chain modifications due to the lability of the Fmoc group.Requires handling of air-sensitive palladium catalysts and specialized reagents.[10]

Strategic Selection and Experimental Rationale

Scenario 1: On-Resin Side-Chain Modification or Cyclization

Choice: Fmoc-Dap(Alloc)-OH

This is the quintessential application for the Alloc protecting group. The strategy allows for the complete assembly of the linear peptide backbone using standard Fmoc/tBu chemistry. Once the backbone is assembled, the Alloc group on the Dap side chain can be selectively removed on the resin, leaving all other acid-labile side-chain protecting groups (like Boc, tBu, Trt) completely intact.[1] The newly liberated side-chain amine can then be used for:

  • Lactamization: Forming a cyclic peptide by creating an amide bond with a C-terminal carboxyl group or the side chain of an acidic residue (e.g., Asp or Glu).

  • Conjugation: Attaching reporter molecules like fluorophores, biotin, or polyethylene glycol (PEG).

  • Branched Peptides: Initiating the synthesis of a second peptide chain from the Dap side chain.

The orthogonality of the Alloc group is its greatest strength, providing chemists with precise control over the synthesis.[1]

Workflow Diagram: On-Resin Side-Chain Modification using Fmoc-Dap(Alloc)-OH

cluster_0 Fmoc/tBu SPPS cluster_1 Orthogonal Deprotection & Modification cluster_2 Final Cleavage A 1. Swell Resin B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Couple Next Fmoc-AA(PG)-OH B->C D Repeat Steps 2-3 (n times) C->D E 5. Selective Alloc Deprotection (Pd(PPh₃)₄, PhSiH₃) D->E F 6. On-Resin Modification (e.g., Acylation, Conjugation) E->F G Continue SPPS or Final Cleavage F->G H 7. Global Deprotection (TFA Cocktail) G->H I Modified Peptide H->I cluster_0 Fragment SPPS cluster_1 Cleavage & Purification cluster_2 Fragment Condensation A 1. Start with Super Acid-Labile Resin B 2. Couple H-L-Dap(Fmoc)-OtBu A->B C 3. Fmoc Deprotection (20% Piperidine/DMF) B->C D 4. Elongate Peptide Chain (Fmoc/tBu SPPS) C->D E 5. Mild Acid Cleavage (e.g., 1% TFA/DCM) (Side-chain PGs & OtBu remain) D->E F 6. Purify Protected Fragment E->F G 7. Activate & Couple to Next Fragment F->G H Final Peptide G->H

Caption: Workflow for creating a C-terminal Dap protected fragment.

Detailed Experimental Protocols

Protocol 1: On-Resin Alloc Deprotection of Fmoc-Dap(Alloc)-OH Side Chain

This protocol describes the selective removal of the Alloc group from a peptide synthesized on a solid support.

Causality: The reaction utilizes a palladium(0) catalyst, which inserts into the allyl-oxygen bond. A scavenger, typically a silane or morpholine, is required to irreversibly trap the activated allyl group, preventing side reactions and driving the equilibrium towards deprotection. [10]The procedure must be performed under an inert atmosphere as Pd(0) catalysts are sensitive to oxygen.

Materials:

  • Peptide-resin containing the Dap(Alloc) residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM), peptide synthesis grade

  • Inert gas (Argon or Nitrogen)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 20 minutes in the reaction vessel. Drain the DCM completely.

  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen for 5 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Deprotection Cocktail Preparation: In a separate, dry flask under an inert atmosphere, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.25 equivalents, ~29 mg) in 5 mL of anhydrous DCM. Carefully add phenylsilane (20 equivalents, ~245 µL) to the palladium solution. [10]The solution should be a clear, light yellow.

  • First Deprotection Reaction: Add the freshly prepared deprotection cocktail to the swollen resin.

  • Agitation: Gently agitate the resin suspension (e.g., using a shaker or bubbling inert gas) at room temperature for 20 minutes. [9][10]The resin may turn dark gray or black, which is normal.

  • Drain and Repeat: Drain the reaction solution. Add a second, fresh portion of the deprotection cocktail to the resin and agitate for another 20 minutes to ensure complete removal. [9]7. Final Washes: Drain the deprotection solution. Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash cycle is:

    • DCM (5 x)

    • 0.5% DIPEA in DMF (3 x)

    • 0.5% Sodium diethyldithiocarbamate in DMF (3 x, to chelate residual palladium)

    • DMF (5 x)

    • DCM (5 x)

  • Confirmation (Optional): A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the complete removal of the Alloc group (mass shift of -84.06 Da).

Protocol 2: Cleavage of a Protected Fragment with a C-terminal -Dap(Fmoc)-OtBu

This protocol describes the cleavage of a peptide from a super acid-labile resin (e.g., 2-chlorotrityl chloride resin) while preserving acid-labile side-chain and C-terminal protecting groups.

Causality: The 2-chlorotrityl linker is designed to be exceptionally sensitive to acid. Low concentrations of TFA (e.g., 1-2%) are sufficient to cleave the peptide-resin bond, while being too weak to cleave more robust acid-labile groups like OtBu, Boc, or tBu, which require much higher TFA concentrations (>50%). [2][7] Materials:

  • Peptide-resin synthesized on 2-chlorotrityl chloride resin

  • Cleavage Cocktail: 1% Trifluoroacetic acid (TFA) in DCM

  • Pyridine or DIPEA for neutralization

  • DCM, Methanol, Diethyl ether

  • Collection vessel

Procedure:

  • Resin Preparation: Swell the dry peptide-resin in DCM for 20 minutes in a reaction vessel with a frit. Drain the DCM.

  • Cleavage: Add the cleavage cocktail (1% TFA in DCM) to the resin. Use approximately 10 mL per 100 mg of resin.

  • Incubation: Gently agitate the resin suspension at room temperature for 30 minutes.

  • Collection: Drain the filtrate containing the cleaved, protected peptide into a collection flask containing a small amount of pyridine or DIPEA (approx. 1.5 equivalents relative to the TFA used) to immediately neutralize the acid.

  • Repeat Cleavage: Add a fresh portion of the cleavage cocktail to the resin and agitate for another 30 minutes.

  • Combine and Wash: Drain and combine the second filtrate with the first. Wash the resin with an additional portion of DCM and combine the wash with the filtrates.

  • Solvent Removal: Evaporate the combined filtrates to dryness using a rotary evaporator at low temperature (<30°C).

  • Purification: The resulting crude protected peptide can be purified by precipitation (e.g., from DCM into cold diethyl ether) or by flash chromatography on silica gel.

Conclusion and Recommendations

The choice between H-L-Dap(Fmoc)-OtBu and Fmoc-Dap(Alloc)-OH is not a matter of which is superior, but which is strategically appropriate for the task at hand.

  • Fmoc-Dap(Alloc)-OH is the indispensable tool for on-resin side-chain functionalization . Its palladium-labile Alloc group provides a true orthogonal axis, enabling the synthesis of complex cyclic peptides, branched structures, and conjugates with a high degree of control. [1][3]

  • H-L-Dap(Fmoc)-OtBu is tailored for fragment condensation strategies . Its design facilitates the synthesis of fully protected peptide fragments with a C-terminal Dap, mitigating the risk of racemization during the crucial fragment coupling step.

For researchers focused on novel peptide architectures and post-synthesis modifications on a solid support, Fmoc-Dap(Alloc)-OH is the clear choice. For those undertaking the synthesis of long and challenging sequences via a convergent fragment approach, H-L-Dap(Fmoc)-OtBu provides a robust solution. Understanding the distinct chemical logic behind each of these building blocks is key to unlocking advanced peptide synthesis strategies.

References

  • A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. National Center for Biotechnology Information. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • The Versatile Role of Fmoc-D-Dap(Alloc)-OH in Chemical Research and Synthesis. Peptide Logic. [Link]

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. ACS Publications. [Link]

  • Supporting Information for "A general method for the synthesis of stapled α-helical peptides using ring-closing metathesis". The Royal Society of Chemistry. [Link]

  • Fmoc-Dap(Alloc). Bapeks. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Gyros Protein Technologies. [Link]

  • Synthesis of protected peptide fragments following the Fmoc/tBu-strategy and fragment condensations on a solid support. R Discovery. [Link]

Sources

Validation

Elemental analysis and optical rotation values for H-L-Dap(fmoc)-otbu

An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Summary: The Strategic Role of H-L-Dap(Fmoc)-OtBu In advanced solid-phase peptide synthesis (SPPS), H-L-Dap(Fmoc)-...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Role of H-L-Dap(Fmoc)-OtBu

In advanced solid-phase peptide synthesis (SPPS), H-L-Dap(Fmoc)-OtBu (tert-butyl (2S)-2-amino-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate) serves as a critical orthogonal building block. Unlike standard Fmoc-protected amino acids used for linear chain elongation, this diamino acid derivative features a free α -amine and a protected C-terminus. This unique topology makes it the premier choice for synthesizing retro-inverso peptides, constructing branched architectures, or acting as a site-specific conjugation hub for fluorophores and therapeutic payloads.

However, the structural complexity of Dap (2,3-diaminopropionic acid) derivatives introduces significant quality control (QC) challenges. This guide objectively compares H-L-Dap(Fmoc)-OtBu with its alternatives and provides self-validating experimental protocols for its two most critical QC metrics: Elemental Analysis and Optical Rotation .

The Causality of Quality Control in Orthogonal Synthesis

Before incorporating H-L-Dap(Fmoc)-OtBu into an automated synthesizer, two analytical benchmarks must be rigorously verified to prevent catastrophic downstream failures.

  • Elemental Analysis (EA): Commercial batches of this building block frequently vary between the free base and the hydrochloride salt (H-L-Dap(Fmoc)-OtBu·HCl)[1]. Utilizing the incorrect molecular weight during synthesis programming leads to inaccurate molar equivalents, resulting in truncated sequences and failed couplings.

  • Optical Rotation ( [α]D​ ): The electron-withdrawing nature of the β -nitrogen in the Dap core increases the acidity of the α -proton, making this derivative highly susceptible to base-catalyzed racemization. A suppressed optical rotation value is the primary indicator of D-enantiomer contamination, which will inevitably generate inseparable diastereomeric peptide mixtures.

QC_Logic QC Quality Control H-L-Dap(Fmoc)-OtBu EA Elemental Analysis (CHNS/O) QC->EA OR Optical Rotation ([α]D) QC->OR EA_Sub1 Verify Salt Form (HCl vs Free Base) EA->EA_Sub1 EA_Sub2 Detect Impurities (Solvent/Moisture) EA->EA_Sub2 OR_Sub1 Confirm Enantiomeric Purity (L-Isomer) OR->OR_Sub1 OR_Sub2 Prevent Downstream Diastereomers OR->OR_Sub2

Logical framework demonstrating the causality between QC metrics and SPPS outcomes.

Comparative Analytical Profiling

A critical point of expertise: Commercial databases frequently conflate the formulas of Dap (diaminopropionic acid) and Dab (diaminobutyric acid). For instance, some suppliers incorrectly list the formula for H-L-Dap(Fmoc)-OtBu·HCl as C23​H28​N2​O4​ (which corresponds to the Dab homolog) rather than the correct C22​H27​ClN2​O4​ [2]. This widespread catalog error makes empirical Elemental Analysis an absolute necessity.

The table below outlines the theoretical analytical values for H-L-Dap(Fmoc)-OtBu and its primary alternatives to aid in objective comparison.

CompoundCAS NumberTheoretical FormulaTheoretical MW%C / %H / %N (Theoretical)Primary Application
H-L-Dap(Fmoc)-OtBu (Free Base)2084868-72-2[] C22​H26​N2​O4​ 382.45 g/mol 69.09 / 6.85 / 7.32 α -amine elongation; orthogonal hub
H-L-Dap(Fmoc)-OtBu·HCl (Salt)291529-78-7[2] C22​H27​ClN2​O4​ 418.92 g/mol [1]63.08 / 6.50 / 6.69 α -amine elongation (Enhanced solubility)
Fmoc-L-Dap(Boc)-OH (Alternative)162558-25-0 C23​H26​N2​O6​ 426.47 g/mol 64.78 / 6.15 / 6.57Standard SPPS backbone insertion
H-L-Dab(Fmoc)-OtBu·HCl (Homolog)200344-33-8 C23​H29​ClN2​O4​ 432.94 g/mol 63.81 / 6.75 / 6.47Extended spacer conjugation

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed with sample analysis unless the internal controls pass their respective thresholds.

Protocol 1: High-Precision CHNS Elemental Analysis

Objective: Determine exact mass percentages of C, H, N, and S to confirm the salt form and detect solvent impurities.

  • Self-Validation Step: Prior to analyzing the Dap derivative, run a sulfanilamide standard (Theoretical: C 41.84%, H 4.68%, N 16.27%, S 18.62%). The system is validated only if the standard deviates by ≤0.3% .

  • Step 1 (Sample Prep): Accurately weigh 1.5–2.0 mg of H-L-Dap(Fmoc)-OtBu into a tin capsule using a microbalance (resolution 0.1 µg).

  • Step 2 (Catalyst Addition - Causality): Add 1.0 mg of Vanadium Pentoxide ( V2​O5​ ) to the capsule. Why? The Fmoc protecting group contains a highly stable fluorenyl ring system that resists standard combustion. V2​O5​ acts as a catalytic oxygen donor, ensuring complete oxidation of these robust aromatic carbons to CO2​ , preventing artificially low carbon readings.

  • Step 3 (Combustion): Seal the capsule and drop it into the combustion reactor at 980°C under a dynamic pulse of high-purity O2​ .

  • Step 4 (Quantification): Combustion gases are swept by helium through a reduction column (copper at 650°C) and quantified via a Thermal Conductivity Detector (TCD). Compare the empirical mass percentages against the theoretical values in the table above.

Protocol 2: Polarimetric Determination of Specific Optical Rotation

Objective: Verify the enantiomeric purity of the L-isomer to prevent diastereomeric peptide formation[1].

  • Self-Validation Step: Calibrate the polarimeter using a 20% w/v sucrose solution standard. The observed rotation must match the theoretical +13.3∘ at 20°C before proceeding.

  • Step 1 (Solvent Prep - Causality): Use HPLC-grade Methanol (MeOH). Why? Optical rotation is highly sensitive to the solvent's dipole moment. MeOH provides a consistent hydrogen-bonding network that stabilizes the Fmoc and tBu solvation shells, ensuring reproducible readings.

  • Step 2 (Dissolution): Weigh exactly 100.0 mg of H-L-Dap(Fmoc)-OtBu and dissolve in a 10.0 mL volumetric flask with MeOH to achieve a concentration of c=1 (1 g / 100 mL).

  • Step 3 (Measurement - Causality): Place the cell in the polarimeter. Set the temperature strictly to 20.0°C and use a Sodium lamp (D-line, 589 nm). Why? Kinetic energy fluctuations alter molecular conformations. A deviation of even 2°C can shift the observed rotation angle, masking trace amounts of the D-enantiomer.

  • Step 4 (Calculation): Calculate specific rotation using the formula [α]D20​=c×lα​ , where α is the observed angle, c is concentration in g/mL, and l is path length in dm. (Note: Empirical lot-specific values typically range between +12.0∘ to +18.0∘ for this derivative, but must be cross-referenced with the manufacturer's Certificate of Analysis).

Mechanistic Workflow: Orthogonal Bioconjugation

Once the building block passes EA and OR quality control, it is deployed in orthogonal synthesis. The free α -amine is first coupled to the growing peptide chain or a specific linker. Subsequently, the Fmoc group on the β -amine is selectively cleaved using 20% piperidine, revealing a primary amine for site-specific conjugation of a payload (e.g., a fluorophore or cytotoxic drug). Finally, the tBu ester is cleaved globally alongside other side-chain protecting groups using a Trifluoroacetic Acid (TFA) cocktail[1].

Workflow N1 H-L-Dap(Fmoc)-OtBu N2 Alpha-Amine Coupling N1->N2 DIC/Oxyma N3 Fmoc Cleavage (Piperidine) N2->N3 Unmasking N4 Side-Chain Conjugation N3->N4 Payload N5 tBu Cleavage (TFA) N4->N5 Global Deprotection

Orthogonal synthesis workflow utilizing H-L-Dap(Fmoc)-OtBu for site-specific bioconjugation.

References

  • ChemBK. "H-L-Dap(fmoc)-otbu - Physico-chemical Properties". ChemBK Chemical Database. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Chromatographic Separation of L-Dap and D-Dap Isomers

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of pharmacological activity and safety. The non-proteinogenic amino acid α,β-diaminopro...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of pharmacological activity and safety. The non-proteinogenic amino acid α,β-diaminopropionic acid (Dap) is a key chiral building block in the synthesis of various pharmaceuticals, including peptide-based therapeutics and antibiotics. Its enantiomers, L-2,3-diaminopropionic acid (L-Dap) and D-2,3-diaminopropionic acid (D-Dap), can exhibit profoundly different biological effects. Therefore, the ability to accurately separate and quantify these isomers is paramount for ensuring the enantiomeric purity, efficacy, and safety of the final drug product.

This guide provides an in-depth comparison of the primary chromatographic techniques for resolving L-Dap and D-Dap. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering field-proven insights to help you select and implement the most robust and efficient strategy for your analytical challenges.

Pillar 1: The Foundation of Chiral Recognition

The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the introduction of a chiral selector into the chromatographic system.[1] This creates a transient diastereomeric association between the selector and the individual enantiomers. Because diastereomers have different physical and chemical properties, they interact with the stationary phase differently, allowing for their separation.[2][3] This can be achieved via two primary strategies: the direct and indirect approaches.

  • Direct Approach: Utilizes a Chiral Stationary Phase (CSP), where the chiral selector is immobilized onto the support material of the column. This is often the preferred method due to its simplicity, as it avoids sample derivatization.[4]

  • Indirect Approach: Involves pre-column derivatization of the enantiomers with an enantiomerically pure chiral derivatizing agent (CDA). This reaction forms two diastereomers that can then be separated on a conventional, less expensive achiral column.[2][4][5]

G cluster_direct Direct Method (Using CSP) cluster_indirect Indirect Method (Using Derivatization) racemate_d Racemic Dap (L-Dap + D-Dap) hplc_d Inject onto Chiral Stationary Phase (CSP) racemate_d->hplc_d Simple Injection sep_d Separated Enantiomers (L-Dap and D-Dap peaks) hplc_d->sep_d Differential Diastereomeric Interaction with CSP racemate_i Racemic Dap (L-Dap + D-Dap) derivatize React with Chiral Derivatizing Agent (CDA) racemate_i->derivatize diastereomers Diastereomer Mixture (L-Dap-CDA + D-Dap-CDA) derivatize->diastereomers hplc_i Inject onto Achiral Stationary Phase diastereomers->hplc_i sep_i Separated Diastereomers hplc_i->sep_i

Figure 1: Conceptual workflow comparing direct and indirect chiral separation methods.

Pillar 2: A Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is a critical decision dictated by the analytical objective, available instrumentation, and required throughput. Here, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) for the resolution of Dap isomers.

High-Performance Liquid Chromatography (HPLC): The Workhorse

HPLC is the most established and versatile technique for chiral separations of amino acids.[6][7] It offers both direct and indirect approaches with a wide array of commercially available columns.

This is the most straightforward HPLC approach. The selection of the CSP is crucial and is based on the analyte's structure. For Dap, which has a primary amino group, crown ether and ligand-exchange CSPs are particularly effective.

  • Crown Ether-Based CSPs: These phases, such as ChiroSil® or CROWNPAK®, utilize a chiral crown ether that forms inclusion complexes with the protonated primary amine of the amino acid.[8][9] The separation relies on the differential stability of the diastereomeric complexes formed between the CSP and each enantiomer. The use of a strong acid like perchloric acid in the mobile phase is essential to ensure the amine is cationic, which is a prerequisite for the hydrogen bonding interactions within the crown ether cavity.[8]

  • Ligand-Exchange (LE) CSPs: LE chromatography was one of the first techniques to achieve complete enantiomeric separation.[10] The CSP consists of an amino acid (e.g., L-proline or D-penicillamine) complexed with a metal ion, typically copper (II), coated onto a solid support.[11][12] Separation occurs as the Dap enantiomers transiently displace the ligand on the stationary phase, forming ternary complexes with different stabilities. This technique is highly effective for underivatized amino acids.[12]

  • Macrocyclic Glycopeptide CSPs: Phases based on antibiotics like teicoplanin offer broad enantioselectivity for various amino acids.[13] The complex structure of these selectors provides multiple interaction points (hydrogen bonding, ionic, steric) for chiral recognition.

Experimental Protocol: Direct HPLC using a Crown Ether CSP

  • Instrumentation: Standard HPLC system with UV or Mass Spectrometric (MS) detector.

  • Column: ChiroSil® SCA(-) (150 x 4.6 mm, 5 µm) or equivalent crown ether column. The (-) conformation typically elutes the D-isomer first.[9]

  • Mobile Phase: A typical mobile phase is a mixture of an organic modifier and an acidic aqueous solution, for example, 80% Methanol / 20% Water containing 5 mM Perchloric Acid (HClO₄). The acid is non-negotiable for this mechanism to function.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C. Temperature can be optimized to improve resolution, as enantioseparation is an enthalpically driven process.[13]

  • Detection: UV at 210 nm or MS detection for higher sensitivity and specificity.

  • Sample Preparation: Dissolve the Dap sample in the mobile phase and filter through a 0.2 µm syringe filter.

  • System Suitability: Inject a racemic standard to confirm baseline resolution (Rs > 1.5) and determine the elution order.

This method is valuable when a suitable CSP is unavailable or when using a standard lab setup with only achiral C18 columns. The key is the selection of a chiral derivatizing agent (CDA) that reacts quantitatively with both amino groups of Dap without causing racemization. Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a classic choice for primary amines.[2]

Experimental Protocol: Indirect HPLC using Marfey's Reagent

  • Derivatization:

    • Dissolve ~1 mg of the Dap sample in 200 µL of 1M NaHCO₃.

    • Add 400 µL of a 1% (w/v) solution of Marfey's Reagent in acetone.

    • Incubate at 40°C for 1 hour.

    • Cool the reaction mixture and neutralize by adding 200 µL of 1M HCl.

    • Dilute with the mobile phase to the desired concentration.

  • Instrumentation: Standard HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: A standard reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution is typically required. For example, a gradient of Acetonitrile and water, both containing 0.1% Trifluoroacetic Acid (TFA).

  • Detection: The dinitrophenyl group introduced by Marfey's reagent provides a strong chromophore, allowing for sensitive detection at ~340 nm.[12]

Gas Chromatography (GC): High Resolution for Volatile Analytes

GC offers exceptional resolving power but requires analytes to be volatile and thermally stable.[14] Since amino acids are polar and non-volatile, derivatization is mandatory.[14][15][16] This typically involves a two-step process: esterification of the carboxyl group (e.g., with propanol) followed by acylation of the amino groups (e.g., with trifluoroacetic anhydride).

The chiral separation can then be performed directly on a chiral GC column or indirectly on an achiral column if a chiral derivatizing agent was used.[17][18]

  • Direct GC with Chiral Columns: The most common chiral phases for amino acids are based on amino acid derivatives, such as Chirasil-L-Val.[19][20] This phase consists of L-valine-tert-butylamide bonded to a polysiloxane backbone. The separation mechanism relies on transient hydrogen bonding and steric interactions.

Experimental Protocol: Direct GC-MS after Derivatization

  • Derivatization:

    • Esterification: Place the dried Dap sample in a reaction vial. Add 1 mL of 3M HCl in 2-propanol. Heat at 110°C for 30 minutes. Evaporate the reagent under a stream of nitrogen.

    • Acylation: Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 150°C for 10 minutes. Evaporate the excess reagent and redissolve the residue in a suitable solvent (e.g., ethyl acetate) for injection.

  • Instrumentation: GC system with a Flame Ionization Detector (FID) or, preferably, a Mass Spectrometer (MS) for definitive peak identification.

  • Column: Chirasil-L-Val fused silica capillary column (e.g., 25 m x 0.25 mm I.D.).[19]

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is essential. For example: start at 80°C, hold for 2 min, then ramp to 180°C at 4°C/min.

  • Detection (MS): Use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification by monitoring characteristic fragment ions of the derivatized Dap.[19]

Supercritical Fluid Chromatography (SFC): The Modern, Green Alternative

SFC is a powerful technique that uses supercritical CO₂ as the primary mobile phase, often with a small amount of an organic modifier like methanol.[21][22] It blends the advantages of both GC (high diffusivity, low viscosity) and LC (ability to analyze less volatile compounds). This results in very fast, high-efficiency separations with significantly reduced organic solvent consumption, making it a "green" technology.[21][23]

SFC often utilizes the same CSPs developed for HPLC, with crown ether and polysaccharide-based phases being particularly successful for amino acid separations.[21][24][25] For Dap, direct analysis on a crown ether CSP is highly effective, often providing superior resolution and speed compared to HPLC.[24][25]

Experimental Protocol: Direct SFC-MS

  • Instrumentation: SFC system coupled to a Mass Spectrometer.

  • Column: CROWNPAK® CR-I (+) (150 x 4.6 mm, 5 µm) or similar immobilized crown ether column.[24]

  • Mobile Phase: Supercritical CO₂ with a methanol modifier containing an additive. For example, a gradient of 20-40% Methanol (containing 0.2% Trifluoroacetic Acid and 0.1% water) over 5 minutes. The additives are critical for good peak shape and interaction with the CSP.[24]

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 150 bar.

  • Temperature: 40°C.

  • Detection: MS detection is standard.

  • Sample Preparation: Dissolve the sample in methanol.

Pillar 3: Data-Driven Performance Comparison

To facilitate method selection, the performance of each technique is summarized below. The values represent typical performance and can vary based on specific instrumentation and conditions.

Parameter Direct HPLC (Crown Ether) Indirect HPLC (Derivatization) Direct GC-MS (Chiral Column) Direct SFC-MS (Crown Ether)
Resolution (Rs) Good to Excellent (> 2.0)Good (> 1.5)Excellent (> 3.0)Excellent (> 5.0)[24]
Analysis Time 10 - 20 min15 - 30 min (plus derivatization)15 - 25 min (plus derivatization)< 5 min[24][25]
Sample Prep Minimal (Dissolve & Filter)Complex (Multi-step derivatization)Complex (Multi-step derivatization)Minimal (Dissolve & Filter)
Sensitivity (LOD) Low µg/mL (UV) to ng/mL (MS)Low ng/mL (UV/MS)pg to fg on-column (MS-SIM)ng/mL (MS)
MS Compatibility GoodGoodExcellent (Standard)Excellent (Standard)
Solvent Usage High (Aqueous/Organic)High (Aqueous/Organic)Low (Solvent for injection only)Very Low (Mainly CO₂)
Key Advantage Simplicity, robustUses standard achiral columnsHighest resolution, sensitivityExtremely fast, "Green"
Key Disadvantage Slower than SFCLabor-intensive, risk of side-reactionsRequires derivatizationHigher initial instrument cost

Expert Insights: A Guide to Method Selection

As a Senior Application Scientist, my recommendation is not for a single "best" method, but for the most appropriate method for a given context. The choice involves a trade-off between speed, sensitivity, sample preparation effort, and available resources.

G cluster_crit cluster_rec start Start: Define Analytical Goal (L-Dap / D-Dap Separation) q1 Need for Highest Sensitivity/Trace Analysis? start->q1 q2 High Throughput/ Speed is Critical? q1->q2 No gcms Recommend: Direct GC-MS (Highest Sensitivity) q1->gcms Yes q3 Limited to Standard HPLC/GC (No SFC/CSP)? q2->q3 No sfcms Recommend: Direct SFC-MS (Fastest Analysis) q2->sfcms Yes hplc_direct Recommend: Direct HPLC with CSP (Robust & Simple) q3->hplc_direct No hplc_indirect Recommend: Indirect HPLC (Uses Achiral Columns) q3->hplc_indirect Yes

Figure 2: Decision workflow for selecting the optimal chromatographic method.
  • For Routine Quality Control (QC) and Purity Checks: Where simplicity and robustness are key, Direct HPLC with a crown ether CSP is an excellent choice. It requires minimal sample preparation and provides reliable, reproducible results.

  • For High-Throughput Screening or "Green" Initiatives: Direct SFC-MS is the undisputed leader. Its sub-5-minute analysis times and drastic reduction in organic solvent waste make it ideal for modern, efficiency-focused labs.[21][23]

  • For Trace-Level Impurity Quantification (e.g., detecting D-Dap in an L-Dap product): Direct GC-MS is often superior. The combination of high-resolution capillary GC and sensitive SIM-mode mass spectrometry provides the lowest limits of detection.[19]

  • For Labs without Access to CSPs or SFC: The Indirect HPLC method is a viable and cost-effective alternative, leveraging ubiquitous C18 columns. However, the multi-step derivatization process must be carefully validated to ensure completeness and prevent the introduction of artifacts.

Conclusion

The successful chromatographic separation of L-Dap and D-Dap isomers is a solvable, albeit nuanced, challenge. While direct HPLC remains a robust and accessible workhorse, the advent of SFC offers a paradigm shift in speed and sustainability. For ultimate sensitivity, GC-MS remains the gold standard, provided the investment in derivatization method development is made. By understanding the fundamental principles of chiral recognition and carefully weighing the performance trade-offs of each technique, researchers and drug development professionals can confidently select and implement a method that ensures the stereochemical integrity of their molecules, from discovery through to quality control.

References

  • Miller, L., & Regalado, E. L. (2020). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Chirality, 32(7), 981-989. [Link]

  • (2022, March 2). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. ResearchGate. [Link]

  • Ferey, L., & D’Attoma, A. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4599. [Link]

  • Perdih, A., & Novič, M. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(2), 246-264. [Link]

  • Brückner, H., & Schieber, A. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551-557. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1308, 1-22. [Link]

  • Cruz-Hernández, C., Lüscher, M., & Kreuzer, M. (2005). GC-MS analysis of diaminopimelic acid stereoisomers and amino acid enantiomers in rumen bacteria. Journal of Separation Science, 28(1), 85-91. [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 94-121. [Link]

  • Rácz, Á., & Szabó, Z. I. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1341. [Link]

  • Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 104-111. [Link]

  • Chromatography Today. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Chrom Tech, Inc. [Link]

  • Regis Technologies. (n.d.). Gas Chromatographic Reagents. Regis Technologies. [Link]

  • Miyazawa, T., et al. (2004). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. Amino Acids, 27(1), 1-8. [Link]

  • (PDF) Derivatization reactions and reagents for gas chromatography analysis. (n.d.). ResearchGate. [Link]

  • Davankov, V. A. (2004). Chiral Separation by HPLC Using the Ligand-Exchange Principle. In Chiral Separations (pp. 207-224). Humana Press. [Link]

  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • (PDF) HPLC separation of enantiomers using chiral stationary phases. (n.d.). ResearchGate. [Link]

  • (PDF) 1.1.3. Chiral separation of amino acids by gas chromatography. (n.d.). ResearchGate. [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. Wikipedia. [Link]

  • Pálovics, E., & Cativiela, C. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen. [Link]

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Safety & Regulatory Compliance

Safety

H-L-Dap(fmoc)-otbu proper disposal procedures

Operational Blueprint: Safe Handling and Disposal of H-L-Dap(Fmoc)-OtBu As a Senior Application Scientist, I frequently audit laboratory workflows for efficiency and safety. When working with orthogonally protected amino...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint: Safe Handling and Disposal of H-L-Dap(Fmoc)-OtBu

As a Senior Application Scientist, I frequently audit laboratory workflows for efficiency and safety. When working with orthogonally protected amino acids like H-L-Dap(Fmoc)-OtBu (CAS 291529-78-7)[1], the primary operational hazard does not stem from the neat powder itself, but from the highly reactive, incompatible waste streams generated during Solid-Phase Peptide Synthesis (SPPS). This guide provides a self-validating, step-by-step framework for the segregation, neutralization, and disposal of H-L-Dap(Fmoc)-OtBu and its associated effluents.

The Causality of SPPS Waste Segregation

H-L-Dap(Fmoc)-OtBu contains a free alpha-amine, an Fmoc-protected side-chain amine, and a tert-butyl (tBu) ester. Utilizing this reagent requires two distinct chemical environments during synthesis:

  • Base-Catalyzed Fmoc Removal: Utilizing 20% piperidine in Dimethylformamide (DMF)[2].

  • Acid-Catalyzed tBu Cleavage: Utilizing concentrated Trifluoroacetic Acid (TFA)[2].

Causality Insight: Mixing these two waste streams in a single carboy is a critical safety violation. The neutralization of strong acids (TFA) by strong bases (piperidine) in organic solvents is violently exothermic. This can lead to rapid solvent vaporization, pressure vessel rupture, and toxic exposure. Therefore, strict segregation is not just a regulatory mandate; it is a fundamental chemical necessity[2].

Quantitative Data & Waste Characterization

Understanding the physicochemical properties of the reagent and its waste streams dictates the disposal logistics.

Property / ComponentSpecification / DetailsOperational Implication
Chemical Name H-L-Dap(Fmoc)-OtBu·HClTarget reagent; dictates orthogonal deprotection strategy.
CAS Number 291529-78-7[1]Essential for SDS retrieval and RCRA waste tracking.
Molecular Formula C23H28N2O4·HCl[1]Contains nitrogen and chlorine; impacts incineration emissions.
Basic Waste Stream 20% Piperidine in DMF[2]Highly toxic, flammable. Requires basic waste segregation.
Acidic Waste Stream 95% TFA, Scavengers[2]Highly corrosive. Requires neutralization or acid-resistant carboys.
Halogenated Waste Dichloromethane (DCM)[2]Requires specialized high-temp incineration to prevent dioxin formation.

Self-Validating Disposal Protocols

Protocol A: Solid Waste Containment

  • Collection: Gather all unreacted H-L-Dap(Fmoc)-OtBu powder, spent resin supports, and contaminated consumables (weigh boats, pipette tips)[2].

  • Primary Containment: Place items into a chemically resistant, puncture-proof solid waste container lined with a heavy-duty polyethylene bag.

  • Validation: Ensure the container is sealed and labeled "Hazardous Solid Waste - Fmoc Amino Acid". Causality: Fmoc-protected amino acids are environmental hazards. Sealing unreacted powders prevents airborne dust inhalation and cross-contamination with incompatible liquid wastes.

Protocol B: Liquid Waste Segregation During SPPS

  • Fmoc Deprotection Waste (Basic): Channel all 20% piperidine/DMF washes into a dedicated container labeled "Basic Toxic Waste - Piperidine/DMF"[2].

  • Resin Washing (Non-Halogenated): Channel DMF washes into a "Non-Halogenated Solvent Waste" container[2].

  • Resin Washing (Halogenated): Channel DCM washes into a strictly segregated "Halogenated Solvent Waste" container[2]. Causality: Segregating DCM from DMF prevents the entire waste volume from being classified as halogenated. Halogenated waste incineration is highly specialized to prevent dioxin formation; minimizing this volume drastically reduces operational disposal costs.

Protocol C: TFA Cleavage Waste Neutralization

  • Preparation: Place the acid-resistant TFA waste container inside a secondary containment vessel (e.g., an ice bath) within a certified chemical fume hood[2].

  • Neutralization: Slowly add a weak base, such as saturated sodium bicarbonate ( NaHCO3​ ) solution, to the TFA waste while stirring gently[2].

  • Validation: Monitor the pH continuously using pH test strips. The system is self-validating when the pH stabilizes between 6.0 and 8.0, and CO2​ gas evolution completely ceases[2]. Causality: TFA is highly corrosive. Neutralizing it mitigates the risk of container degradation and protects waste-handling personnel from severe acid burns. The ice bath dissipates the exothermic heat of neutralization, preventing solvent boil-off.

Workflow Visualization

SPPS_Waste_Workflow Start H-L-Dap(Fmoc)-OtBu Reaction Mixture Solid Solid Waste (Resin, Consumables) Start->Solid Liquid Liquid Waste (Solvents, Reagents) Start->Liquid Incineration Certified EPA/RCRA Incineration Solid->Incineration Basic Basic Waste (20% Piperidine/DMF) Liquid->Basic Fmoc Deprotection Acidic Acidic Waste (TFA Cleavage Cocktail) Liquid->Acidic t-Bu Cleavage Halogenated Halogenated Waste (DCM Washes) Liquid->Halogenated Resin Washing NonHalo Non-Halogenated Waste (DMF Washes) Liquid->NonHalo Resin Washing Basic->Incineration Neutralization Neutralization (pH 6.0 - 8.0) Acidic->Neutralization NaHCO3 Addition Halogenated->Incineration NonHalo->Incineration Neutralization->Incineration

Fig 1: Segregation and disposal workflow for H-L-Dap(Fmoc)-OtBu SPPS waste streams.

Regulatory Grounding (EPA/RCRA)

Under the Resource Conservation and Recovery Act (RCRA), laboratory waste generated from Fmoc chemistry must be handled as hazardous waste[3]. Generators of such waste must satisfy EPA regulations, which mandate that wastes resulting from the use of these products must be disposed of on-site or at an approved waste disposal facility[4]. Indefinite storage is not a viable option; all neutralized and segregated streams must be routed to certified incineration facilities[3].

References

  • H-Dap(Fmoc)-OtBu.HCl - ChemBK. Source: ChemBK. URL: [Link]

  • Profile and Management Options for EPA Laboratory Generated Mixed Waste. Source: Environmental Protection Agency (EPA). URL: [Link]

  • Label Review Manual - Chapter 13: Storage and Disposal. Source: Environmental Protection Agency (EPA). URL:[Link]

Sources

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